Product packaging for Chlorocycloheptane(Cat. No.:CAS No. 2453-46-5)

Chlorocycloheptane

Número de catálogo: B1583793
Número CAS: 2453-46-5
Peso molecular: 132.63 g/mol
Clave InChI: KMJSGLZXFNSANB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Chlorocycloheptane (CAS RN: 2453-46-5), also known as Cycloheptyl Chloride, is an air-sensitive, clear colorless to light yellow liquid with a molecular formula of C 7 H 13 Cl and a molecular weight of 132.63 g/mol . This organochlorine compound is characterized by a boiling point of 175 °C, a flash point of 48 °C, a specific gravity of 1.01 (at 20°C/20°C), and a refractive index of 1.47 . It is supplied with a high purity of >98.0% as confirmed by GC analysis, and its structure is verified by NMR spectroscopy . In research applications, this compound serves as a valuable alkylating agent and a versatile seven-carbon building block in organic synthesis. Chloroalkanes of this type are frequently utilized in Friedel-Crafts alkylation reactions, where they can form carbocation intermediates in the presence of a Lewis acid (like aluminum trichloride) to alkylate aromatic systems, a fundamental method for forming carbon-carbon bonds . The seven-membered cycloheptyl ring introduced by this reagent can be used to study ring strain, conformational flexibility, and steric effects in molecular design. Researchers may employ it in the synthesis of more complex cyclic structures, pharmaceuticals, and functional materials. As a safety precaution, this compound is a flammable liquid and vapor (GHS Hazard Statement H226) . It is sensitive to air and should be stored under inert gas in a cool, dark place to maintain stability . Researchers should handle it using appropriate personal protective equipment, including gloves and eye protection, and take precautionary measures against static discharge . This product is intended for research purposes only and is not classified as a drug, approved for human or veterinary use, or for consumption in any form.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13Cl B1583793 Chlorocycloheptane CAS No. 2453-46-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

chlorocycloheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl/c8-7-5-3-1-2-4-6-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJSGLZXFNSANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179277
Record name Chlorocycloheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2453-46-5
Record name Chlorocycloheptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2453-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorocycloheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002453465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloheptane, chloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlorocycloheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorocycloheptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROCYCLOHEPTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DGZ35VX23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Chlorocycloheptane (CAS 2453-46-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorocycloheptane, with the Chemical Abstracts Service (CAS) number 2453-46-5, is a cyclic organic compound. It is characterized by a seven-membered carbon ring where one hydrogen atom is substituted by a chlorine atom.[1] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, spectral data, synthesis methodologies, and a discussion of its potential, though currently underexplored, relevance in medicinal chemistry and drug development. Due to the limited specific data on its biological activity and toxicology, information from analogous compounds, particularly chlorocyclohexane, is referenced to provide a broader context.

Physicochemical and Spectral Data

The following tables summarize the key physical, chemical, and spectral properties of this compound. This data is essential for its handling, characterization, and application in a laboratory setting.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2453-46-5[1][2]
Molecular Formula C₇H₁₃Cl[1][2]
Molecular Weight 132.63 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 175 °C[1]
Density 1.01 g/cm³ (estimated)
Refractive Index 1.4730-1.4770
Solubility Insoluble in water; soluble in organic solvents like alcohol, ether, and benzene.[3]
Vapor Pressure 1.45 mmHg at 25°C

Table 2: Spectral Data for this compound

Spectroscopic TechniqueKey Features and ObservationsReference
¹H NMR Data available, specific shifts can be obtained from spectral databases.[2]
¹³C NMR Data available, specific shifts can be obtained from spectral databases.[2][4]
Infrared (IR) Spectroscopy C-H stretching and bending, C-Cl stretching vibrations are expected. Data available from NIST and other databases.[2][5]
Mass Spectrometry (MS) Molecular ion peak (M+) and fragmentation patterns related to the loss of HCl and alkyl fragments are characteristic.[2]

Synthesis of this compound: Experimental Protocols

While specific literature detailing the synthesis of this compound is sparse, established methods for the conversion of cycloalkanols to chlorocycloalkanes are readily adaptable. The synthesis of the analogous and structurally similar chlorocyclohexane from cyclohexanol is well-documented and provides a reliable framework.

Synthesis from Cycloheptanol using Thionyl Chloride (SOCl₂)

This is a common and effective method for converting alcohols to alkyl chlorides. The reaction with thionyl chloride proceeds with the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

Reaction Scheme:

C₇H₁₃OH + SOCl₂ → C₇H₁₃Cl + SO₂ (g) + HCl (g)

Detailed Experimental Protocol (Adapted from Chlorocyclohexane Synthesis):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), place cycloheptanol. The flask should be cooled in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) dropwise to the cooled cycloheptanol with constant stirring. An excess of thionyl chloride is typically used. The addition is performed slowly to control the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Work-up: After cooling, the reaction mixture is carefully poured into ice-water to quench any remaining thionyl chloride. The product is then transferred to a separatory funnel.

  • Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed sequentially with a dilute sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

  • Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filtered, and the solvent is removed by rotary evaporation. The crude this compound can be further purified by distillation.

Reaction Mechanism Workflow:

G Cycloheptanol Cycloheptanol Intermediate Chlorosulfite Ester Cycloheptanol->Intermediate Reaction with SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Product This compound Intermediate->Product Intramolecular attack by Cl⁻ Byproducts SO₂ + HCl Intermediate->Byproducts SNi SNi Mechanism (Retention of Stereochemistry) Product->SNi

Synthesis of this compound via Thionyl Chloride.

Potential Role in Drug Discovery and Development

While no direct biological activities or signaling pathway involvements have been reported for this compound, its structural motifs—the cycloheptane ring and the chloro substituent—are relevant in medicinal chemistry.

The Cycloalkane Scaffold

Cycloalkane rings are prevalent in many pharmaceutical compounds.[6] They serve to:

  • Introduce conformational rigidity: Constraining the flexibility of a molecule can lead to higher binding affinity and selectivity for a biological target.

  • Act as lipophilic spacers: The non-polar nature of the cycloheptane ring can enhance membrane permeability and access to hydrophobic binding pockets of proteins.

  • Serve as bioisosteres: Cycloalkane rings can mimic other groups, such as aromatic rings, while offering different physicochemical properties.

The Role of the Chlorine Substituent

The introduction of a chlorine atom can significantly modulate the properties of a molecule by:

  • Altering Lipophilicity: Generally, chlorination increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Introducing a Site for Metabolism: The carbon-chlorine bond can be a site for metabolic transformation, although it is generally stable.

  • Modifying Electronic Properties: The electronegativity of the chlorine atom can influence the electronic environment of the molecule, potentially affecting its interaction with biological targets.

  • Potential for Cytotoxicity: Some chlorinated organic compounds have been shown to exhibit cytotoxic effects, which could be explored in the context of anticancer drug development.[7][8]

Logical Relationship of Structural Features to Potential Biological Activity:

G cluster_features Structural Features cluster_properties Physicochemical Properties cluster_potential Potential Biological Implications This compound This compound Cycloheptane_Scaffold Cycloheptane Scaffold This compound->Cycloheptane_Scaffold Chlorine_Substituent Chlorine Substituent This compound->Chlorine_Substituent Lipophilicity Increased Lipophilicity Cycloheptane_Scaffold->Lipophilicity Conformational_Rigidity Conformational Rigidity Cycloheptane_Scaffold->Conformational_Rigidity Chlorine_Substituent->Lipophilicity Metabolic_Stability Metabolic Stability Chlorine_Substituent->Metabolic_Stability Electronic_Effects Electronic Effects Chlorine_Substituent->Electronic_Effects Cytotoxicity Potential Cytotoxicity Chlorine_Substituent->Cytotoxicity Membrane_Permeability Enhanced Membrane Permeability Lipophilicity->Membrane_Permeability Target_Binding Improved Target Binding Affinity/ Selectivity Conformational_Rigidity->Target_Binding ADME_Profile Modulated ADME Profile Metabolic_Stability->ADME_Profile Electronic_Effects->Target_Binding

Relationship between structure and potential bioactivity.

Safety and Toxicology

  • Flammability: this compound is a flammable liquid and vapor.[2]

  • General Hazards of Chlorinated Alkanes: Chlorinated alkanes as a class can have varying degrees of toxicity, with some being investigated for carcinogenic potential.[7] Chronic exposure should be avoided.

  • Handling: Use in a well-ventilated fume hood is essential. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Conclusion

This compound (CAS 2453-46-5) is a readily synthesizable cycloalkyl halide. While its physicochemical and spectral properties are reasonably well-documented, there is a significant gap in the literature regarding its biological activity, signaling pathway interactions, and specific toxicology. For researchers in drug discovery, this compound represents a simple, yet potentially valuable scaffold. Its combination of a conformationally influential seven-membered ring and a metabolically relevant chlorine atom suggests that derivatives of this compound could be of interest for developing new therapeutic agents. Further investigation into the biological effects of this and similar simple haloalkanes is warranted to unlock their potential in medicinal chemistry.

References

An In-depth Technical Guide to the Chemical Properties of Chlorocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of chlorocycloheptane. The information is curated for researchers, scientists, and professionals in drug development who may use this compound as a synthetic intermediate or building block. This document summarizes key quantitative data, outlines a representative experimental protocol for its synthesis, and provides visualizations of chemical workflows.

General and Structural Information

This compound, also known as cycloheptyl chloride, is a cyclic alkyl halide. Structurally, it consists of a seven-membered carbon ring where one hydrogen atom is substituted by a chlorine atom.[1][2] This substitution imparts specific reactivity to the otherwise relatively inert cycloalkane ring, making it a useful intermediate in organic synthesis.

IdentifierValueSource(s)
IUPAC Name This compound[2][3]
Synonyms Cycloheptyl chloride, Cycloheptane, chloro-[1][2][4]
CAS Number 2453-46-5[1][2][3][4]
Molecular Formula C₇H₁₃Cl[1][2][4]
SMILES ClC1CCCCCC1[1]
InChI Key KMJSGLZXFNSANB-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physicochemical data for this compound is summarized below. It is important to note that while some properties are well-documented, others have limited available data in the public literature.

PropertyValueUnitSource(s)
Molecular Weight 132.63 g/mol [1][2][3][4]
Boiling Point 175°C[4]
Purity >96.0% (GC)%[4]
Sensitivity Air sensitive-[4]
LogP oct/wat 3.2 (Computed)-[1]
Water Solubility (log₁₀WS) -3.4 (Computed)mol/L[1]
Kovats Retention Index 1069 / 1026 (Non-polar column)-[3][5]

Note: Some sources indicate that data for melting point and density are not available.[6]

Reactivity and Stability

This compound's reactivity is primarily dictated by the carbon-chlorine bond. As a secondary alkyl halide, it can undergo nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The choice of solvent, nucleophile/base, and temperature will significantly influence the reaction pathway.

The compound is classified as a flammable liquid and vapor.[3][4] It is sensitive to air and should be handled and stored accordingly.[4] It is incompatible with strong oxidizing agents and strong bases.[7]

Safety and Hazard Information

According to the Globally Harmonized System (GHS), this compound is classified as a flammable liquid.[3][4]

  • GHS Pictogram: GHS02 (Flame)[4]

  • Signal Word: Warning[3][4]

  • Hazard Statement: H226 - Flammable liquid and vapor[3][4]

  • Precautionary Statements: Include P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P370+P378 (In case of fire: Use appropriate media to extinguish).[3][4]

Standard laboratory safety protocols, including the use of a chemical fume hood and appropriate personal protective equipment (PPE), should be strictly followed when handling this compound.

Representative Experimental Protocol: Synthesis of this compound

Reaction: C₇H₁₃OH + HCl → C₇H₁₃Cl + H₂O (Cycloheptanol to this compound)

Materials:

  • Cycloheptanol

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Calcium Chloride (CaCl₂) or Zinc Chloride (ZnCl₂) (as a catalyst)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Separatory Funnel, Reflux Apparatus, Distillation Apparatus

Methodology:

  • Reaction Setup: In a round-bottom flask, combine cycloheptanol, concentrated hydrochloric acid, and a catalytic amount of anhydrous calcium chloride or zinc chloride.[8] The acid is typically used in excess.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture under reflux for a specified period. The heat increases the reaction rate.

  • Workup & Separation: After cooling, transfer the reaction mixture to a separatory funnel. The organic layer containing this compound will separate from the aqueous layer.

  • Washing: Wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying: Dry the organic layer over anhydrous sodium sulfate to remove residual water.

  • Purification: Decant the dried liquid and purify by distillation to obtain the final this compound product.

Disclaimer: This is a generalized protocol adapted from similar syntheses. Researchers should consult relevant literature and perform appropriate risk assessments before conducting any experiment.

Visualizations

As a simple alkyl halide, this compound is not involved in complex biological signaling pathways. The following diagram illustrates a logical workflow for the representative synthesis described in Section 5.0.

Synthesis_Workflow cluster_prep Preparation cluster_process Processing Start Start: Reagents Reagents Cycloheptanol Conc. HCl CaCl₂ (catalyst) Reaction Reaction Step: Reflux Reagents->Reaction Combine & Heat Workup Workup: Phase Separation Reaction->Workup Cool & Transfer Washing Washing Steps Workup->Washing Isolate Organic Layer Drying Drying Washing->Drying Neutralize Acid Purification Purification: Distillation Drying->Purification Remove Water Product Final Product: This compound Purification->Product Collect Pure Fraction

Caption: Workflow for the synthesis of this compound from cycloheptanol.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Chlorocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorocycloheptane, a halogenated cycloalkane, presents a fascinating case study in conformational analysis due to the inherent flexibility of the seven-membered ring. Unlike the well-defined chair conformation of cyclohexane, cycloheptane and its derivatives exist as a dynamic equilibrium of multiple low-energy conformers, primarily in the twist-chair and twist-boat families. Understanding the three-dimensional structure and conformational preferences of this compound is crucial for predicting its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound, drawing upon experimental data from analogous compounds and theoretical calculations. It details the key experimental and computational methodologies employed in conformational analysis and presents quantitative structural data in a clear, tabular format.

Introduction to the Conformational Landscape of Cycloheptane

The seven-membered ring of cycloheptane is significantly more flexible than smaller rings like cyclohexane.[1] This flexibility gives rise to a complex potential energy surface with several local minima corresponding to different conformations. The two most important families of conformations for cycloheptane are the twist-chair (TC) and the twist-boat (TB) . Within each family, a continuous pseudorotation pathway exists, allowing for interconversion between various forms.

The twist-chair is generally considered the most stable conformation for cycloheptane, being lower in energy than the chair and boat forms.[2] The introduction of a substituent, such as a chlorine atom, influences the conformational equilibrium by introducing steric and electronic effects. The position of the substituent (e.g., axial vs. equatorial-like) in the various conformers will have a significant impact on their relative energies.

Molecular Structure of this compound: Quantitative Data

Direct experimental data on the precise bond lengths, bond angles, and dihedral angles of this compound is scarce in the literature. However, valuable insights can be gleaned from gas-phase electron diffraction studies of the closely related chlorocyclohexane.[3] This data, along with typical values for haloalkanes, provides a reasonable approximation for the structural parameters of this compound.[4]

Table 1: Key Structural Parameters of Chlorocyclohexane (Gas-Phase Electron Diffraction Data)[3] and Cycloheptane (Theoretical Calculations)[2]

ParameterChlorocyclohexane (Equatorial)Chlorocyclohexane (Axial)Cycloheptane (Twist-Chair)
Bond Lengths (Å)
C-C1.530 ± 0.0021.530 ± 0.002~1.54
C-H1.112 ± 0.0051.112 ± 0.005~1.10
C-Cl1.809 ± 0.005Not Reported-
Bond Angles (°)
∠CCC111.3 ± 0.5111.3 ± 0.5Varies
∠CCH109.9 ± 0.6109.9 ± 0.6Varies
∠CCCl109.3 ± 0.4Not Reported-
Dihedral Angles (°) VariesVariesVaries

Note: The data for chlorocyclohexane is presented as a reference due to the lack of specific data for this compound. The cycloheptane ring is highly flexible, leading to a range of dihedral angles that define its various conformations.

Conformational Equilibrium of this compound

The introduction of a chlorine atom to the cycloheptane ring is expected to favor conformations where the substituent occupies a pseudo-equatorial position to minimize steric interactions. However, the energetic differences between conformers are likely to be small, leading to a dynamic equilibrium at room temperature.

Table 2: Relative Energies of Cycloheptane Conformers (Theoretical Calculations)[2]

ConformationRelative Energy (kcal/mol)
Twist-Chair (TC)0.0
Chair (C)~1.5
Twist-Boat (TB)~2.0
Boat (B)~2.5

The presence of the chlorine atom will alter these relative energies. For instance, in an axial-like position, the chlorine atom would experience greater steric hindrance, destabilizing that particular conformer.

Experimental Protocols for Conformational Analysis

A combination of experimental techniques is often employed to fully characterize the conformational landscape of flexible molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of molecules in solution.[1]

Protocol for Conformational Analysis using NMR:

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a concentration of approximately 5-10 mg/mL.

  • ¹H and ¹³C NMR Spectra Acquisition:

    • Acquire standard one-dimensional ¹H and ¹³C NMR spectra at room temperature.

    • Perform variable-temperature NMR studies by acquiring spectra at a range of temperatures (e.g., from 298 K down to 173 K). At lower temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer.

  • Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY/ROESY):

    • Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks.

    • Acquire an HSQC spectrum to correlate directly bonded protons and carbons.

    • Acquire an HMBC spectrum to identify long-range proton-carbon correlations.

    • Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons. These are crucial for determining the spatial proximity of atoms in different conformations.

  • Data Analysis:

    • Chemical Shifts: Analyze the chemical shifts of protons and carbons. The chemical shift of the proton attached to the chlorine-bearing carbon (the carbinol proton) is particularly informative.

    • Coupling Constants (³JHH): Measure the vicinal proton-proton coupling constants. The magnitude of ³JHH is related to the dihedral angle between the coupled protons via the Karplus equation. By analyzing these coupling constants, the preferred dihedral angles and thus the dominant conformation can be inferred.[5] For example, a large coupling constant (typically > 8 Hz) between two vicinal protons suggests a dihedral angle close to 180° (anti-periplanar), while a small coupling constant (< 3 Hz) suggests a dihedral angle close to 90° (syn-clinal).

    • Nuclear Overhauser Effect (NOE) Correlations: Analyze the NOE cross-peaks to identify protons that are close in space (< 5 Å). The presence or absence of specific NOEs can provide strong evidence for a particular conformation.

X-ray Crystallography

X-ray crystallography provides a definitive, high-resolution structure of a molecule in the solid state.[1]

Protocol for Single-Crystal X-ray Crystallography:

  • Crystal Growth: Grow a single crystal of this compound of suitable size and quality. This is often the most challenging step, especially for liquids or low-melting solids. Techniques include slow evaporation from a suitable solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Data Collection:

    • Mount the single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[6]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final crystal structure.[6]

    • The final structure provides precise bond lengths, bond angles, and dihedral angles.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions.[7]

Protocol for Gas-Phase Electron Diffraction:

  • Sample Introduction: Introduce a gaseous sample of this compound into a high-vacuum chamber.[8][9]

  • Electron Diffraction: Pass a high-energy beam of electrons through the gas. The electrons are scattered by the molecules, producing a diffraction pattern of concentric rings.[7]

  • Data Collection: Record the diffraction pattern on a detector.

  • Data Analysis:

    • Convert the diffraction pattern into a molecular scattering function.

    • Generate a radial distribution curve, which shows the distribution of interatomic distances in the molecule.

    • Propose a structural model for the molecule, including its conformation(s).

    • Perform a least-squares refinement of the structural parameters (bond lengths, bond angles, dihedral angles, and conformational populations) to fit the experimental data.[10]

Computational Chemistry Protocols

Computational modeling is an indispensable tool for exploring the conformational space of flexible molecules and calculating the relative energies of different conformers.[11][12]

Protocol for Computational Conformational Analysis:

  • Conformational Search:

    • Generate an initial 3D structure of this compound.

    • Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. Common methods include molecular mechanics (MM) based searches (e.g., using force fields like MMFF or OPLS) or more rigorous quantum mechanical methods.[11][13] Software packages like CREST can be used for this purpose.[14]

  • Geometry Optimization:

    • Optimize the geometry of each identified conformer using a suitable level of theory. A common and effective approach is to use Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d) or larger.[12][15]

  • Frequency Calculations:

    • Perform frequency calculations for each optimized structure at the same level of theory. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data (zero-point vibrational energy, enthalpy, and entropy).

  • Energy Refinement:

    • For the lowest energy conformers, perform single-point energy calculations using a higher level of theory or a larger basis set (e.g., MP2 or a larger Pople or Dunning basis set) to obtain more accurate relative energies.[12]

  • Data Analysis:

    • Analyze the calculated geometries (bond lengths, bond angles, dihedral angles) of the stable conformers.

    • Determine the relative energies (ΔE, ΔH, and ΔG) of the conformers to predict their relative populations at a given temperature using the Boltzmann distribution.

Visualizing Conformational Relationships and Workflows

Conformational Interconversion Pathway

The following diagram illustrates the energetic relationship between the major conformations of a cycloheptane ring. The twist-chair and twist-boat are energy minima, while the chair and boat are transition states or higher-energy intermediates.

Conformational_Pathway TC Twist-Chair (TC) (Global Minimum) C Chair (C) (Transition State) TC->C Pseudorotation TB Twist-Boat (TB) (Local Minimum) C->TB Interconversion B Boat (B) (Higher Energy Intermediate) TB->B Pseudorotation

Caption: Energy landscape of cycloheptane conformations.

Experimental and Computational Workflow for Conformational Analysis

This diagram outlines a typical workflow for a comprehensive conformational analysis of this compound, integrating both experimental and computational approaches.

Conformational_Analysis_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Integration and Final Model NMR NMR Spectroscopy (Variable Temp, 2D NMR) DataIntegration Integrate Experimental & Computational Data NMR->DataIntegration Xray X-ray Crystallography (If crystalline) Xray->DataIntegration GED Gas-Phase Electron Diffraction GED->DataIntegration ConfSearch Conformational Search (MM / QM) OptFreq Geometry Optimization & Frequency Calculation (DFT) ConfSearch->OptFreq EnergyRefine Single-Point Energy Refinement (High-Level Theory) OptFreq->EnergyRefine EnergyRefine->DataIntegration FinalModel Comprehensive Conformational Model of this compound DataIntegration->FinalModel

Caption: Integrated workflow for conformational analysis.

Conclusion

The conformational analysis of this compound reveals a complex and dynamic system. While the twist-chair conformation is likely the global minimum, as in the parent cycloheptane, other low-energy conformers in the twist-boat family are expected to be significantly populated at room temperature. The precise conformational equilibrium and structural parameters are best determined through a synergistic approach that combines the solution-phase insights from NMR spectroscopy, the solid-state structure from X-ray crystallography (when possible), gas-phase data from GED, and the detailed energetic and geometric information from high-level computational modeling. This comprehensive understanding is essential for rationalizing the chemical behavior of this compound and for its potential use in the design of new molecules with specific three-dimensional structures.

References

Technical Guide: Synthesis of Chlorocycloheptane from Cycloheptanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the principal methodologies for the synthesis of chlorocycloheptane from cycloheptanol. This compound is a valuable synthetic intermediate in the development of pharmaceuticals and other specialty chemicals.[1] This document details three primary chlorination methods: reaction with thionyl chloride (SOCl₂), substitution using hydrochloric acid with a Lewis acid catalyst, and conversion with phosphorus pentachloride (PCl₅). For each method, this guide presents the reaction mechanism, detailed experimental protocols, and a comparative analysis of reaction parameters and yields. All quantitative data is summarized in structured tables for clarity and ease of comparison. Additionally, logical and experimental workflows are visualized using Graphviz diagrams to provide a clear graphical representation of the processes.

Introduction to Chlorination of Cycloheptanol

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. Cycloheptanol, a seven-membered cyclic alcohol, can be converted to this compound through nucleophilic substitution.[1][2] This process replaces the hydroxyl (-OH) group, a poor leaving group, with a chlorine atom. The choice of chlorinating agent is critical and depends on factors such as desired yield, stereochemical outcome, reaction conditions, and scalability. The most common and effective reagents for this transformation include thionyl chloride (SOCl₂), concentrated hydrochloric acid (HCl) often in the presence of a Lewis acid like zinc chloride (ZnCl₂), and phosphorus pentachloride (PCl₅).[3]

Method 1: Thionyl Chloride (SOCl₂)

The use of thionyl chloride is a widely employed method for converting secondary alcohols to their corresponding chlorides.[4][5] A significant advantage of this reagent is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and escape from the reaction mixture, driving the equilibrium towards the product.[6][7]

Reaction Mechanism

The reaction of cycloheptanol with thionyl chloride typically proceeds through an SNi (Substitution Nucleophilic internal) mechanism, which results in retention of configuration. The alcohol first attacks the sulfur atom of thionyl chloride, displacing a chloride ion to form a protonated alkyl chlorosulfite intermediate. A base (like pyridine, if added, or another alcohol molecule) removes the proton. The intermediate then decomposes, with the chlorosulfite group's oxygen forming a bond with the carbon, while the sulfur delivers the chlorine atom to the same face, resulting in the chlorinated product with retention of stereochemistry.[6]

SNi_Mechanism cluster_step1 Step 1: Formation of Alkyl Chlorosulfite cluster_step2 Step 2: Internal Nucleophilic Attack Cycloheptanol Cycloheptanol (R-OH) Intermediate Protonated Alkyl Chlorosulfite Cycloheptanol->Intermediate + SOCl₂ SOCl2 SOCl₂ Chlorosulfite Alkyl Chlorosulfite Ester Intermediate->Chlorosulfite - H⁺, - Cl⁻ Chlorosulfite_2 Alkyl Chlorosulfite Ester Product This compound (R-Cl) Chlorosulfite_2->Product SNi mechanism (Retention of configuration) Byproducts SO₂ + Cl⁻

Caption: SNi reaction mechanism for the chlorination of an alcohol using SOCl₂.

Experimental Protocol
  • Reagents: Cycloheptanol, Thionyl Chloride (SOCl₂), Dichloromethane (DCM, anhydrous), Pyridine (optional, as a base).

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen), dissolve cycloheptanol in anhydrous DCM.

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. If pyridine is used, it should be added prior to the SOCl₂.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM) for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and carefully quench by slowly pouring it over crushed ice.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation.

Quantitative Data

While specific yield data for the conversion of cycloheptanol is not extensively published, the thionyl chloride method is known for providing good to excellent yields for the conversion of secondary alcohols to alkyl chlorides.[7]

ParameterValueReference
Typical Yield Good to Excellent[7]
Reagent Thionyl Chloride (SOCl₂)[4][8]
Byproducts SO₂, HCl (gaseous)[6]
Solvent Dichloromethane (DCM)[9]
Temperature 0 °C to Reflux[9]

Method 2: Hydrochloric Acid with Lewis Acid Catalyst

The reaction of secondary alcohols with concentrated hydrochloric acid, catalyzed by a Lewis acid such as zinc chloride (ZnCl₂), is a classic method for synthesizing alkyl chlorides.[10] This combination of reagents is often referred to as the Lucas reagent.[11]

Reaction Mechanism

This reaction proceeds via an SN1 (Substitution Nucleophilic unimolecular) mechanism. The Lewis acid (ZnCl₂) coordinates to the oxygen atom of the hydroxyl group, making it a much better leaving group (H₂O-ZnCl₂). The leaving group departs, forming a secondary cycloheptyl carbocation. This carbocation is then attacked by the chloride ion (from HCl) to form the final product, this compound.[12][13] Due to the planar nature of the carbocation intermediate, this reaction can lead to a racemic mixture if the starting alcohol is chiral at the carbinol center.

SN1_Mechanism cluster_step1 Step 1: Protonation / Lewis Acid Coordination cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Nucleophilic Attack Cycloheptanol Cycloheptanol Protonated_Alcohol Activated Alcohol (R-OH₂⁺ or R-O-ZnCl₂) Cycloheptanol->Protonated_Alcohol + H⁺ or ZnCl₂ Protonated_Alcohol_2 Activated Alcohol Carbocation Cycloheptyl Carbocation Protonated_Alcohol_2->Carbocation - H₂O Carbocation_2 Cycloheptyl Carbocation Product This compound Carbocation_2->Product + Cl⁻

Caption: SN1 reaction mechanism for the synthesis of this compound.

Experimental Protocol
  • Reagents: Cycloheptanol, Concentrated Hydrochloric Acid (HCl), Zinc Chloride (ZnCl₂, anhydrous) or Calcium Chloride (CaCl₂, anhydrous).

  • Procedure (based on Russian Patent RU2187490C2): [14]

    • In a round-bottom flask equipped with a reflux condenser and a stirrer, combine cycloheptanol, concentrated hydrochloric acid (33-36% w/w), and calcium chloride (10-30% of cycloheptanol mass). The typical volume ratio of cycloheptanol to hydrochloric acid is between 1:1.5 and 1:4.[14]

    • Heat the reaction mixture to 40-77 °C and stir vigorously for 6-7 hours.[14] The reaction can be carried out at atmospheric or slightly elevated pressure (up to 0.7 atm).[14]

    • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

    • Allow the layers to separate. Remove the lower aqueous layer.

    • Wash the upper organic layer with cold dilute sulfuric acid, followed by several washes with water until the washings are neutral.

    • Dry the organic layer over anhydrous calcium chloride and filter.

    • Purify the resulting crude this compound by fractional distillation.

Quantitative Data

This method has been shown to produce high yields of chlorocyclohexane, and similar results can be anticipated for cycloheptanol.

ParameterValueReference
Reported Yield 44.9% (Lab Scale, ZnCl₂)[13]
Reported Yield 90 - 98% (Patent, CaCl₂)[14]
Reagents Conc. HCl, ZnCl₂ or CaCl₂[12][14]
Temperature 40 - 80 °C[14]
Reaction Time 6 - 7 hours[14]
Catalyst Loading 10-30% w/w of CaCl₂ relative to cycloheptanol[14]

Method 3: Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is a powerful chlorinating agent capable of converting both primary and secondary alcohols into alkyl chlorides.[15][16] The reaction is often vigorous and produces phosphorus oxychloride (POCl₃) as a byproduct, which must be separated from the desired product.[17][18]

Reaction Mechanism

The reaction of a secondary alcohol like cycloheptanol with PCl₅ generally follows an SN2 (Substitution Nucleophilic bimolecular) pathway. The alcohol's oxygen atom attacks the phosphorus atom, leading to the displacement of a chloride ion and the formation of an intermediate. A chloride ion then acts as a nucleophile, attacking the carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemistry.[19]

SN2_Mechanism cluster_step1 Step 1: Formation of Oxonium Intermediate cluster_step2 Step 2: SN2 Attack Cycloheptanol Cycloheptanol (R-OH) Intermediate R-O⁺(H)-PCl₄ Cycloheptanol->Intermediate + PCl₅, - Cl⁻ PCl5 PCl₅ Intermediate_2 R-O-PCl₄ Intermediate->Intermediate_2 - H⁺ Product This compound (Cl-R) Intermediate_2->Product Chloride Cl⁻ Chloride->Product Backside Attack (Inversion of configuration) Byproducts POCl₃ + HCl

Caption: SN2 reaction mechanism for the chlorination of an alcohol using PCl₅.

Experimental Protocol
  • Reagents: Cycloheptanol, Phosphorus Pentachloride (PCl₅), Dry Diethyl Ether (or other inert solvent).

  • Procedure:

    • Caution: This reaction is vigorous and releases HCl gas. It must be performed in a well-ventilated fume hood.[18][20]

    • In a three-neck round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl), place a solution of cycloheptanol in an anhydrous inert solvent like diethyl ether.

    • Cool the flask in an ice-salt bath.

    • Add solid PCl₅ in small portions to the stirred, cold solution at a rate that keeps the reaction under control.

    • Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours until the reaction is complete.

    • The reaction mixture is then carefully poured onto crushed ice to hydrolyze the excess PCl₅ and POCl₃.[17]

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with cold water, followed by a dilute sodium carbonate solution, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by evaporation.

    • The crude product is purified by vacuum distillation to separate this compound from any remaining POCl₃ (B.P. of POCl₃ = 105.8 °C).[17]

Quantitative Data

While PCl₅ is a potent reagent, the formation of byproducts that require careful separation can sometimes lead to lower isolated yields compared to other methods.

ParameterValueReference
Typical Yield Moderate to Good[15]
Reagent Phosphorus Pentachloride (PCl₅)[16][17]
Byproducts POCl₃, HCl[16]
Stereochemistry Inversion (SN2)[19]
Key Challenge Separation of product from POCl₃[17]

General Experimental Workflow and Purification

Regardless of the chlorination method used, the overall experimental workflow follows a similar logical progression from reaction setup to the isolation of the pure product.

Experimental_Workflow arrow arrow Setup Reaction Setup (Cycloheptanol + Reagent) Reaction Chlorination Reaction (Heating/Stirring) Setup->Reaction Quench Reaction Quenching (e.g., Ice Water) Reaction->Quench Extraction Workup: Extraction (Separation of Layers) Quench->Extraction Wash Washing Organic Layer (H₂O, NaHCO₃, Brine) Extraction->Wash Dry Drying (Anhydrous MgSO₄/Na₂SO₄) Wash->Dry Filter Filtration Dry->Filter Evaporation Solvent Removal (Rotary Evaporation) Filter->Evaporation Purification Purification (Vacuum Distillation) Evaporation->Purification Product Pure this compound Purification->Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Purification of the final product is crucial to remove unreacted starting material, catalysts, and byproducts. For this compound, a liquid at room temperature, vacuum distillation is the most effective method of purification.[21] This technique allows for distillation at a lower temperature, preventing potential degradation of the product.

Conclusion

The synthesis of this compound from cycloheptanol can be effectively achieved using several established methods.

  • Thionyl Chloride (SOCl₂) is often preferred in laboratory settings due to its high efficiency and the convenient removal of gaseous byproducts, which simplifies purification.

  • **Hydrochloric Acid with a Lewis Acid Catalyst (e.g., CaCl₂ or ZnCl₂) ** represents a cost-effective and high-yielding method suitable for larger-scale synthesis, as demonstrated by patent literature.[14]

  • Phosphorus Pentachloride (PCl₅) is a very reactive and effective agent but presents challenges in the workup stage due to the need to separate the product from the byproduct, phosphorus oxychloride.[17]

The selection of the optimal method will depend on the specific requirements of the synthesis, including scale, available equipment, cost considerations, and desired purity of the final product. For researchers and drug development professionals, understanding the mechanisms and practical considerations of each method is key to successfully incorporating this important synthetic transformation into their work.

References

Spectroscopic Analysis of Chlorocycloheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for chlorocycloheptane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited public availability of experimental spectra, the following NMR data is predicted based on the known structure of this compound and typical chemical shift values.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
H-1 (CH-Cl)4.1 - 4.3Multiplet1H
H-2, H-7 (CH₂)1.8 - 2.0Multiplet4H
H-3, H-6 (CH₂)1.5 - 1.7Multiplet4H
H-4, H-5 (CH₂)1.3 - 1.5Multiplet4H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (ppm)
C-1 (CH-Cl)65 - 70
C-2, C-7 (CH₂)35 - 40
C-3, C-6 (CH₂)28 - 33
C-4, C-5 (CH₂)25 - 30
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups. The data presented here is based on the gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database.[1][2]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2920 - 2940StrongC-H stretch (alkane)
2850 - 2870StrongC-H stretch (alkane)
1440 - 1460MediumCH₂ scissoring
700 - 800StrongC-Cl stretch
Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The presence of chlorine is indicated by the characteristic isotopic pattern of the molecular ion peak.

Table 4: Key Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
132Moderate[M]⁺ (with ³⁵Cl), Molecular ion
134Low[M+2]⁺ (with ³⁷Cl), Isotopic molecular ion
97High[M - Cl]⁺
69Moderate[C₅H₉]⁺
55High[C₄H₇]⁺
41High[C₃H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. The spectrum is then acquired on an NMR spectrometer.

  • Sample Preparation: A few milligrams of liquid this compound are dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is then filtered into a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

  • Acquisition Parameters for ¹H NMR:

    • Number of scans: 16-32

    • Pulse sequence: Standard single-pulse experiment

    • Relaxation delay: 1-2 seconds

  • Acquisition Parameters for ¹³C NMR:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Pulse sequence: Proton-decoupled single-pulse experiment

    • Relaxation delay: 2-5 seconds

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the neat liquid technique.

  • Sample Preparation: A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Injector temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven temperature program: Start at a low temperature (e.g., 50 °C), then ramp up to a higher temperature (e.g., 250 °C).

    • Carrier gas: Helium.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass analyzer: Quadrupole or ion trap.

    • Scan range: m/z 40-400.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general experimental workflow.

Spectroscopic_Analysis_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information NMR NMR Spectroscopy Connectivity Connectivity (¹H-¹H, ¹³C-¹H) NMR->Connectivity IR IR Spectroscopy Functional_Groups Functional Groups (C-Cl, C-H) IR->Functional_Groups MS Mass Spectrometry Molecular_Formula Molecular Formula & Fragmentation MS->Molecular_Formula

Diagram 1: Relationship between spectroscopic techniques and the structural information derived for this compound.

Experimental_Workflow Sample This compound Sample Prep_NMR Prepare NMR Sample (in CDCl₃) Sample->Prep_NMR Prep_IR Prepare IR Sample (Neat Liquid Film) Sample->Prep_IR Prep_MS Prepare GC-MS Sample (Dilute Solution) Sample->Prep_MS Acquire_NMR Acquire NMR Spectra (¹H and ¹³C) Prep_NMR->Acquire_NMR Acquire_IR Acquire IR Spectrum Prep_IR->Acquire_IR Acquire_MS Acquire Mass Spectrum Prep_MS->Acquire_MS Analyze_Data Analyze Spectroscopic Data Acquire_NMR->Analyze_Data Acquire_IR->Analyze_Data Acquire_MS->Analyze_Data Structure Structural Elucidation Analyze_Data->Structure

Diagram 2: General experimental workflow for the spectroscopic analysis of this compound.

References

Navigating the Flexible Landscape: A Theoretical Conformational Analysis of Chlorocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational flexibility of seven-membered rings like cycloheptane presents a significant challenge in molecular modeling and drug design. The introduction of a substituent, such as a chlorine atom, further complicates the potential energy surface, influencing the molecule's reactivity, spectroscopic properties, and biological activity. This technical guide provides a comprehensive overview of the theoretical approaches used to analyze the conformational preferences of chlorocycloheptane, drawing upon established principles and methodologies from studies of cycloheptane and related substituted cycloalkanes.

The Conformational Zoo of Cycloheptane

Unlike the well-defined chair conformation of cyclohexane, cycloheptane exists as a dynamic equilibrium of several low-energy conformers. The two primary families of conformations are the chair and boat forms, which exist in twisted, lower-symmetry variations to relieve torsional strain. The most stable conformations of cycloheptane are generally accepted to be the twist-chair (TC) and the twist-boat (TB) . Within these families, pseudorotation pathways allow for the interconversion of various forms. For a monosubstituted cycloheptane like this compound, the substituent can occupy several non-equivalent positions, broadly classified as axial-like and equatorial-like, leading to a complex mixture of conformational isomers.

Methodologies for Conformational Analysis

A thorough understanding of the conformational landscape of this compound requires a synergistic approach, combining computational modeling with experimental validation.

Computational Chemistry: The Theoretical Lens

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for exploring the potential energy surface of flexible molecules. These methods can predict the geometries, relative energies, and vibrational frequencies of different conformers.

Typical Computational Protocol:

  • Conformational Search: An initial exploration of the potential energy surface is performed to identify all possible low-energy conformers. This is often achieved using molecular mechanics force fields (e.g., MMFF) or semi-empirical methods.

  • Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This process finds the precise arrangement of atoms at the minimum of the potential energy well for each conformer.

  • Energy Calculations: Single-point energy calculations are often performed on the optimized geometries using an even more accurate method, such as coupled-cluster theory (e.g., CCSD(T)), to obtain highly reliable relative energies between the conformers.

  • Thermodynamic Corrections: Frequency calculations are performed to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy. These corrections are crucial for predicting the relative populations of conformers at a given temperature.

Experimental Validation: Grounding Theory in Reality

While this guide focuses on the theoretical aspects, it is crucial to note that computational results are most powerful when validated by experimental data. Key techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for studying conformational equilibria in solution.[1] By analyzing coupling constants and nuclear Overhauser effects (NOEs) at different temperatures, the relative populations of different conformers can be determined.

  • Gas-Phase Electron Diffraction (GED): GED provides detailed structural information (bond lengths, bond angles, and dihedral angles) for molecules in the gas phase, free from solvent effects.[2] This technique is particularly valuable for determining the geometries of the most stable conformers.

Conformational Preferences of this compound

The primary conformations of this compound are expected to be the twist-chair (TC) and twist-boat (TB) forms, with the chlorine atom in either an axial-like or equatorial-like position. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects.

Table 1: Predicted Low-Energy Conformers of this compound and Their Key Characteristics

Conformer FamilySubstituent PositionKey Steric InteractionsPredicted Relative Stability
Twist-Chair (TC)Equatorial-likeMinimal transannular strainMost Stable
Twist-Chair (TC)Axial-likePotential 1,3- and 1,4-diaxial-like interactionsLess stable than equatorial-like TC
Twist-Boat (TB)Equatorial-likeSome non-bonded interactionsLess stable than TC conformers
Twist-Boat (TB)Axial-likeSignificant transannular strainLeast Stable

Table 2: Illustrative Quantitative Data for this compound Conformers (Hypothetical, based on related systems)

Note: The following data is illustrative and intended to represent the type of quantitative information obtained from computational studies. Specific values for this compound require a dedicated theoretical investigation.

ConformerRelative Energy (kcal/mol)C-Cl Bond Length (Å)Key Dihedral Angle (°)
TC-equatorial0.001.81~60
TC-axial0.5 - 1.01.82~175
TB-equatorial1.5 - 2.51.81~70
TB-axial> 3.01.83~160

Conformational Interconversion Pathways

The various conformers of this compound are not static but are in constant interconversion. These dynamic processes can be visualized as pathways on the potential energy surface, connecting different minima (conformers) via transition states.

G cluster_tc Twist-Chair (TC) Family cluster_tb Twist-Boat (TB) Family TC-eq Twist-Chair (equatorial-Cl) TC-ax Twist-Chair (axial-Cl) TC-eq->TC-ax Pseudorotation TB-eq Twist-Boat (equatorial-Cl) TC-eq->TB-eq Ring Inversion (Higher Energy Barrier) TB-ax Twist-Boat (axial-Cl) TC-ax->TB-ax Ring Inversion (Higher Energy Barrier) TB-eq->TB-ax Pseudorotation

Caption: Conformational interconversion pathways in this compound.

The diagram above illustrates the relationships between the major conformers of this compound. Pseudorotation allows for low-energy interconversions within the twist-chair and twist-boat families, while higher-energy ring inversion processes connect the two families.

Experimental Protocols

To provide a complete picture, the following are detailed methodologies for the key experimental techniques that would be employed to study the conformational analysis of this compound.

Gas-Phase Electron Diffraction (GED) Experimental Protocol
  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed perpendicular to the molecular beam.

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector (e.g., a photographic plate or a CCD camera).

  • Data Analysis: The radially symmetric diffraction pattern is converted into a molecular scattering curve. This curve is then analyzed by fitting it to a theoretical model of the molecule's geometry. By considering a mixture of different conformers, their relative populations and precise geometries can be determined.

GED_Workflow cluster_exp Experimental Setup cluster_analysis Data Analysis Sample Gaseous This compound Scattering Scattering Event Sample->Scattering EBeam Electron Beam EBeam->Scattering Detector Detector Scattering->Detector DiffPattern Diffraction Pattern Detector->DiffPattern MolScattering Molecular Scattering Curve DiffPattern->MolScattering GeoModel Geometric Model (Conformer Mixture) MolScattering->GeoModel Fitting Results Conformer Geometries and Populations GeoModel->Results

Caption: Simplified workflow for Gas-Phase Electron Diffraction (GED).

NMR Spectroscopy Experimental Protocol
  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈).

  • Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired at various temperatures, typically ranging from room temperature down to the solvent's freezing point.

  • Data Analysis:

    • Chemical Shifts and Coupling Constants: The temperature dependence of chemical shifts and vicinal coupling constants (³JHH) is analyzed. At low temperatures, the conformational equilibrium may be slowed enough to observe signals from individual conformers.

    • Coalescence Temperature: The temperature at which the signals for two interconverting conformers merge (the coalescence temperature) can be used to determine the free energy of activation for the conformational exchange.

    • Integration: At temperatures where individual conformers are resolved, the relative populations can be determined by integrating the corresponding signals.

Conclusion

The theoretical conformational analysis of this compound is a complex but tractable problem. By employing modern computational chemistry techniques, it is possible to map out the potential energy surface and identify the key low-energy conformers. While a dedicated study with comprehensive quantitative data for this compound is yet to be widely published, the principles derived from studies of cycloheptane and other substituted cycloalkanes provide a robust framework for understanding its conformational behavior. The synergy between theoretical predictions and experimental validation through techniques like GED and NMR spectroscopy is essential for a complete and accurate picture, which is of paramount importance for applications in medicinal chemistry and materials science.

References

An In-Depth Technical Guide to the Physical Properties of Cycloheptyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheptyl chloride, with the chemical formula C₇H₁₃Cl, is a halogenated cycloalkane that serves as a valuable intermediate in organic synthesis. Its physical properties are crucial for its application in research and development, particularly in the fields of medicinal chemistry and material science, where it can be a precursor for more complex molecules. This guide provides a comprehensive overview of the known physical characteristics of cycloheptyl chloride, detailed experimental protocols for their determination, and a logical workflow for property analysis.

Core Physical Properties

The physical properties of a compound dictate its behavior in various experimental and industrial settings. Understanding these characteristics is essential for process design, reaction optimization, and ensuring safety.

Data Presentation

The quantitative physical properties of cycloheptyl chloride are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₇H₁₃Cl[1][2]
Molecular Weight 132.63 g/mol [1][3]
Appearance Clear, colorless to light yellow liquid-
Boiling Point 175 °C[1][3]
Melting Point Not available in cited literature[1]
Density 1.01 g/mL[1]
Refractive Index 1.453[1]
Solubility in Water Expected to be insoluble[4][5][6]
Solubility in Organic Solvents Expected to be soluble in ethanol, diethyl ether, and acetone[5][7][8]

Experimental Protocols

Accurate determination of physical properties relies on standardized and meticulously executed experimental procedures. The following sections detail the methodologies for measuring the key physical properties of cycloheptyl chloride.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the capillary method is a common and accurate technique.[9][10][11]

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Capillary tubes (one end sealed)

  • Small test tube

  • Heating source (e.g., Bunsen burner or hot plate)

  • Liquid paraffin or silicone oil

Procedure:

  • Fill the small test tube with approximately 0.5-1 mL of cycloheptyl chloride.

  • Place a capillary tube, with its sealed end uppermost, into the test tube containing the sample.

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly into a Thiele tube or an oil bath filled with a suitable heating medium, ensuring the rubber band is above the liquid level.

  • Gently heat the side arm of the Thiele tube or the oil bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue gentle heating until a steady stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a precise way to determine the density of a liquid.[12][13][14]

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.001 g)

  • Thermometer

  • Water bath

Procedure:

  • Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

  • Fill the pycnometer with distilled water of a known temperature and insert the stopper. Ensure no air bubbles are trapped and that the capillary is filled. Wipe any excess water from the outside.

  • Weigh the pycnometer filled with water (m₂).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with cycloheptyl chloride at the same temperature and weigh it (m₃).

  • The density of cycloheptyl chloride (ρ) can be calculated using the following formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance and can be used to identify and assess the purity of a sample.[15][16]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Soft tissue paper

  • Standard calibration liquid (e.g., distilled water)

Procedure:

  • Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

  • Ensure the prism surfaces of the refractometer are clean and dry.

  • Using a dropper, place a few drops of cycloheptyl chloride onto the lower prism.

  • Close the prisms and allow the sample to spread evenly, forming a thin film.

  • Allow the sample to equilibrate to the desired temperature, typically controlled by a circulating water bath.

  • Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • If a color fringe is observed, adjust the chromatic dispersion compensator to eliminate it.

  • Read the refractive index value directly from the instrument's scale.

Determination of Solubility (Qualitative Method)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment can be made by observing the miscibility of the solute in various solvents.

Apparatus:

  • Small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer or stirring rods

  • A selection of solvents (e.g., water, ethanol, diethyl ether, acetone)

Procedure:

  • To a series of clean, dry test tubes, add approximately 1 mL of cycloheptyl chloride.

  • To each test tube, add approximately 1 mL of a different solvent (water, ethanol, diethyl ether, acetone).

  • Gently agitate or vortex each mixture for a set period (e.g., 1 minute).

  • Allow the mixtures to stand and observe for the formation of a single homogeneous phase (soluble) or two distinct layers (insoluble).

  • Record the observations for each solvent. Based on the principle of "like dissolves like," cycloheptyl chloride, a nonpolar organic compound, is expected to be insoluble in polar water but soluble in common organic solvents.[6]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a liquid chemical compound like cycloheptyl chloride.

G cluster_0 Sample Preparation & Purity Check cluster_1 Physical Property Measurement cluster_2 Data Analysis & Reporting Purity Obtain/Synthesize Cycloheptyl Chloride GCMS Purity Analysis (e.g., GC-MS) Purity->GCMS BoilingPoint Boiling Point Determination GCMS->BoilingPoint Density Density Measurement GCMS->Density RefractiveIndex Refractive Index Measurement GCMS->RefractiveIndex Solubility Solubility Screening GCMS->Solubility MeltingPoint Melting Point (if solid at low temp) GCMS->MeltingPoint DataTable Tabulate Quantitative Data BoilingPoint->DataTable Density->DataTable RefractiveIndex->DataTable Solubility->DataTable MeltingPoint->DataTable Report Generate Technical Report DataTable->Report Protocols Document Experimental Protocols Protocols->Report

Caption: Workflow for determining physical properties of cycloheptyl chloride.

References

Chlorocycloheptane IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the IUPAC Nomenclature and Properties of Chlorocycloheptane

This guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, and a representative synthesis protocol for this compound, tailored for researchers, scientists, and professionals in drug development.

IUPAC Nomenclature

The systematic naming of chemical compounds by the International Union of Pure and Applied Chemistry (IUPAC) ensures that a spoken or written chemical name leaves no ambiguity concerning the molecular structure. For this compound, the nomenclature is determined by the rules for naming monocyclic halogenated alkanes.

The IUPAC name for the compound with the chemical formula C₇H₁₃Cl, consisting of a seven-membered carbon ring with a single chlorine substituent, is This compound .[1]

Breakdown of the IUPAC Name:

  • cycloheptane : This is the parent name, indicating a cyclic alkane ("cyclo-") with seven carbon atoms ("-hept-") and only single bonds ("-ane").

  • chloro- : This prefix indicates the presence of a chlorine atom as a substituent on the cycloheptane ring.

Since there is only one substituent on the ring, no numerical locant is necessary to specify the position of the chlorine atom. The numbering of the ring carbons is assumed to start at the point of substitution. Other common, non-systematic names for this compound include cycloheptyl chloride and chloro-cycloheptane.[2][3][4]

The logical process for deriving the IUPAC name is illustrated in the diagram below.

IUPAC_Nomenclature_Logic A Identify the core structure B Is it a cyclic or acyclic alkane? A->B C Identify the number of carbon atoms in the ring B->C Cyclic D Determine the parent alkane name C->D Seven carbons -> heptane E Identify all substituents D->E Parent: cycloheptane F Name the substituent E->F One chlorine atom -> chloro G Combine substituent prefix and parent name F->G H Final IUPAC Name: this compound G->H

Diagram 1: IUPAC Naming Logic for this compound

Physicochemical and Spectroscopic Data

A summary of key physical, chemical, and spectroscopic properties for this compound is provided below. This data is essential for experimental design, safety assessment, and analytical characterization.

Physical and Chemical Properties

The following table summarizes important computed and experimental properties of this compound.

PropertyValueSource
Identifiers
Molecular FormulaC₇H₁₃Cl[3][4][5][6][7]
Molecular Weight132.63 g/mol [1][2][3]
CAS Number2453-46-5[1][3][4][5][6][7]
InChIKeyKMJSGLZXFNSANB-UHFFFAOYSA-N[1][2][3]
Thermodynamic Properties
Standard Gibbs Free Energy of Formation (ΔfG°)8.48 kJ/mol (Joback Calculated)[2]
Enthalpy of Formation (gas, ΔfH°gas)-155.39 kJ/mol (Joback Calculated)[2]
Enthalpy of Fusion (ΔfusH°)7.82 kJ/mol (Joback Calculated)[2]
Other Properties
Kovats Retention Index (Standard non-polar)1069, 1026[1][5]
Octanol/Water Partition Coefficient (logPoct/wat)3.2 (Estimated)[2]
Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound.

  • ¹H NMR Spectra: Available from sources such as NMRShiftDB, with spectra typically acquired on instruments like a BRUKER AC-300.[1]

  • Mass Spectrometry (GC-MS): Mass spectra are available and have been cataloged, providing fragmentation patterns useful for identification.[1]

  • Infrared (IR) Spectra: FTIR and vapor-phase IR spectra have been recorded and are available in databases.[1][3] Data is available from the NIST/EPA Gas-Phase Infrared Database.[3]

Representative Experimental Protocols

While specific, peer-reviewed synthesis protocols for this compound are not abundant in the literature, a standard and effective method is the nucleophilic substitution of cycloheptanol with a hydrohalic acid or other chlorinating agents. Below is a representative protocol adapted from established procedures for converting secondary alcohols to alkyl chlorides.

Synthesis of this compound from Cycloheptanol

This protocol describes the synthesis of this compound via an Sₙ2-like reaction between cycloheptanol and hydrochloric acid, facilitated by a Lewis acid catalyst like zinc chloride.

Materials:

  • Cycloheptanol

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Dichloromethane (for extraction)

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Heating mantle

  • Stir plate and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, combine cycloheptanol and a catalytic amount of anhydrous zinc chloride.

  • Addition of HCl: Slowly add an excess of concentrated hydrochloric acid to the flask while stirring. The reaction is typically performed at room temperature or with gentle heating to increase the rate.

  • Reaction: Stir the mixture vigorously for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the organic layer.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel. If two layers do not form, add a suitable organic solvent like diethyl ether.

  • Washing: Separate the organic layer and wash it sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can be further purified by vacuum distillation.

The workflow for this synthesis is depicted in the diagram below.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A Combine Cycloheptanol and ZnCl₂ B Add conc. HCl A->B C Stir and Heat (Reflux) B->C D Cool and Extract with Organic Solvent C->D Reaction Complete E Wash with H₂O, NaHCO₃, and Brine D->E F Dry Organic Layer E->F G Filter and Evaporate Solvent F->G H Vacuum Distillation G->H I Pure this compound H->I

Diagram 2: Experimental Workflow for this compound Synthesis

Safety and Handling

This compound is classified as a flammable liquid and vapor (H226).[1] Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Avoid ignition sources.[1]

References

An In-depth Technical Guide on the Discovery and First Synthesis of Chlorocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorocycloheptane, a seven-membered cyclic alkyl halide, serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and materials science. While the definitive "first" synthesis of this compound is not prominently documented in historical chemical literature, its preparation follows well-established principles of organic chemistry. This guide provides a comprehensive overview of the most probable early synthetic routes, focusing on the conversion of cycloheptanol to this compound. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to offer a thorough understanding of this fundamental transformation.

Introduction

Two primary pathways are considered for the synthesis of this compound:

  • Substitution Reaction of Cycloheptanol: The hydroxyl group of cycloheptanol can be replaced by a chlorine atom using various reagents, such as thionyl chloride (SOCl₂), or concentrated hydrochloric acid (HCl) often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).

  • Hydrochlorination of Cycloheptene: The addition of hydrogen chloride (HCl) across the double bond of cycloheptene yields this compound.

This guide will detail the experimental protocol for the synthesis of this compound from cycloheptanol using concentrated hydrochloric acid and a catalyst, a method analogous to well-documented syntheses of other cycloalkyl chlorides.[1][2]

Synthesis of this compound from Cycloheptanol

The conversion of cycloheptanol to this compound is typically achieved via a nucleophilic substitution reaction. When using concentrated hydrochloric acid with a catalyst such as zinc chloride, the reaction proceeds through an S(_N)1 mechanism.[2]

Reaction Mechanism

The reaction mechanism involves three key steps:

  • Protonation of the Hydroxyl Group: The hydroxyl group of cycloheptanol is a poor leaving group. In the presence of a strong acid (HCl) and a Lewis acid catalyst (ZnCl₂), the oxygen atom of the hydroxyl group is protonated, forming a good leaving group (water).

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary cycloheptyl carbocation. This is the rate-determining step of the reaction.

  • Nucleophilic Attack by Chloride: The chloride ion (Cl⁻) from HCl then acts as a nucleophile, attacking the carbocation to form the final product, this compound.

SN1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-determining) cluster_step3 Step 3: Nucleophilic Attack Cycloheptanol Cycloheptanol Protonated_Alcohol Protonated Cycloheptanol Cycloheptanol->Protonated_Alcohol + H⁺ H_Cl H-Cl ZnCl2 ZnCl₂ Carbocation Cycloheptyl Carbocation Protonated_Alcohol->Carbocation - H₂O This compound This compound Carbocation->this compound + Cl⁻ Water H₂O Chloride_Ion Cl⁻

Caption: S(_N)1 mechanism for the synthesis of this compound.

Experimental Protocol

Materials and Equipment:

  • Cycloheptanol

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place cycloheptanol.

  • Addition of Reagents: Carefully add concentrated hydrochloric acid and anhydrous zinc chloride to the flask.

  • Reflux: Heat the mixture to reflux using a heating mantle and stir vigorously. The reaction time will vary depending on the scale and specific conditions but is typically several hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Two layers will form. Separate the organic layer (top layer) from the aqueous layer.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Decant or filter the dried solution and purify the crude this compound by distillation. Collect the fraction at the appropriate boiling point.

Experimental_Workflow A 1. Combine Cycloheptanol, Conc. HCl, and ZnCl₂ in a flask B 2. Reflux the mixture A->B C 3. Cool and transfer to a separatory funnel B->C D 4. Separate organic and aqueous layers C->D E 5. Wash organic layer with H₂O, NaHCO₃, and Brine D->E F 6. Dry the organic layer with Na₂SO₄ E->F G 7. Purify by distillation F->G H This compound (Product) G->H

Caption: Experimental workflow for this compound synthesis.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of a cycloalkyl chloride from the corresponding cycloalkanol, based on analogous preparations of chlorocyclohexane.[1] Yields and reaction times can vary based on the specific conditions and scale of the reaction.

ParameterValue
Reactants
Cycloheptanol1.0 molar equivalent
Concentrated HCl2.5 - 3.0 molar equivalents
Anhydrous ZnCl₂0.5 - 1.0 molar equivalent
Reaction Conditions
TemperatureReflux
Reaction Time2 - 4 hours
Product
Theoretical YieldBased on starting cycloheptanol
Expected Yield70-90%
Boiling Point~175 °C (estimated)

Alternative Synthesis: Hydrochlorination of Cycloheptene

An alternative and historically significant method for preparing this compound is the electrophilic addition of hydrogen chloride to cycloheptene.

Reaction Mechanism

This reaction proceeds via a two-step mechanism:

  • Protonation of the Alkene: The pi bond of the cycloheptene double bond acts as a nucleophile and attacks the hydrogen of HCl. This forms a cycloheptyl carbocation and a chloride ion.

  • Nucleophilic Attack: The chloride ion then attacks the carbocation, forming this compound.

Electrophilic_Addition cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack Cycloheptene Cycloheptene Carbocation Cycloheptyl Carbocation Cycloheptene->Carbocation + H⁺ H_Cl H-Cl This compound This compound Carbocation->this compound + Cl⁻ Chloride_Ion Cl⁻

References

The Scarcity and Promise of Halogenated Cycloheptanes in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An exploration into the natural occurrence, biosynthesis, and isolation of halogenated cycloheptanes and related cyclic terpenoids for applications in drug discovery and scientific research.

While the natural world is a vast repository of chemical diversity, simple halogenated cycloheptanes are not a widely documented class of natural products.[1] However, the marine environment, particularly red algae of the genera Laurencia, Plocamium, and Portieria, offers a rich source of complex halogenated cyclic terpenoids, including some with seven-membered ring structures or biosynthetic precursors that are cycloheptane-related.[2][3][4] These compounds, primarily monoterpenes and sesquiterpenes, exhibit significant biological activities and represent a promising frontier for drug development.[2][4] This technical guide provides an in-depth overview of these unique molecules, summarizing the available quantitative data, detailing experimental protocols for their isolation, and visualizing their proposed biosynthetic pathways.

Natural Occurrence and Quantitative Data

For example, the concentration of halogenated alkanes in the red alga Bonnemaisonia hamifera and other species has been reported, though these are not cyclic compounds.[1] More relevant are the halogenated sesquiterpenoids from the genus Laurencia. A chemical investigation of Laurencia tristicha led to the isolation of eight new halogenated chamigrane-type sesquiterpenoids.[6] Although this study focused on structure elucidation rather than quantification, the isolation of multiple related compounds suggests they are significant constituents of the alga's metabolome.

Source OrganismCompound ClassExample Compound(s)Quantitative DataReference
Laurencia tristichaHalogenated chamigrane-type sesquiterpenoidstristichone A-HNot specified in the study; focus was on structural elucidation.[6]
Portieria hornemanniiHalogenated monoterpenesHalomonNot specified in the study; focus was on structural elucidation and bioactivity.[4]
Red Algae (General)Halogenated TerpenoidsVariousApproximately 40% of all known algal terpenoids (around 1000 molecules) fall into four main structural groups of halogenated mono- and sesquiterpenoids.[2]

This table summarizes the available information on the natural occurrence of halogenated cyclic terpenoids. The lack of extensive quantitative data highlights a potential area for future research.

Experimental Protocols: Isolation and Structure Elucidation

The isolation and characterization of halogenated cycloheptanes and related terpenoids from marine algae involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on methodologies reported in the literature for the study of halogenated sesquiterpenoids from Laurencia tristicha.[6]

1. Collection and Extraction:

  • Specimen Collection: The red alga Laurencia tristicha is collected by hand from its marine habitat.

  • Extraction: The air-dried and powdered algal material is extracted with a solvent mixture, typically methanol/dichloromethane (1:1), at room temperature. The resulting extract is then concentrated under reduced pressure.

2. Chromatographic Separation:

  • Solvent Partitioning: The crude extract is partitioned between ethyl acetate and water. The ethyl acetate layer, containing the less polar secondary metabolites, is retained.

  • Column Chromatography: The ethyl acetate-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate to yield several fractions.

  • High-Performance Liquid Chromatography (HPLC): Fractions of interest are further purified by normal-phase HPLC, again using a mobile phase of n-hexane and ethyl acetate.

3. Structure Elucidation:

  • Spectroscopic Analysis: The structures of the isolated pure compounds are determined using a combination of spectroscopic methods, including:

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon skeleton and the relative stereochemistry of the molecule.

    • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular formula of the compound.

The following diagram illustrates a typical experimental workflow for the isolation and identification of these natural products.

experimental_workflow collection Algal Collection (e.g., Laurencia sp.) extraction Solvent Extraction (MeOH/DCM) collection->extraction partition Solvent Partitioning (EtOAc/H2O) extraction->partition cc Silica Gel Column Chromatography partition->cc EtOAc Layer hplc HPLC Purification cc->hplc Fractions structure Structure Elucidation (NMR, MS) hplc->structure Pure Compounds

A generalized workflow for the isolation and characterization of halogenated marine natural products.

Biosynthesis of Halogenated Terpenoids in Red Algae

The biosynthesis of halogenated terpenoids in red algae is a complex process that is beginning to be understood.[2] It is believed to involve terpene synthase (TS) enzymes that catalyze the formation of the initial carbocyclic skeletons from acyclic precursors like geranyl pyrophosphate (GPP) for monoterpenes and farnesyl pyrophosphate (FPP) for sesquiterpenes.[2] Subsequent halogenation is carried out by specific halogenase enzymes.[7][8]

While a complete, experimentally verified pathway for a specific halogenated cycloheptane is not available, a putative biosynthetic pathway can be proposed based on known enzymatic reactions in terpenoid and halogenated natural product biosynthesis.[2][7][9] The following diagram illustrates a conceptual pathway for the formation of a hypothetical halogenated cycloheptane precursor from FPP.

biosynthesis_pathway fpp Farnesyl Pyrophosphate (FPP) cyclization Terpene Synthase (TS) - Cyclization Cascade fpp->cyclization cycloheptane_cation Cycloheptenyl Cation Intermediate cyclization->cycloheptane_cation halogenation Halogenase (+ Br- / Cl-) cycloheptane_cation->halogenation halogenated_intermediate Halogenated Cycloheptane Precursor halogenation->halogenated_intermediate downstream Further Enzymatic Modifications (Oxidation, Rearrangement, etc.) halogenated_intermediate->downstream final_product Diverse Halogenated Sesquiterpenoids downstream->final_product

A putative biosynthetic pathway for halogenated sesquiterpenoids involving a cycloheptane intermediate.

This proposed pathway begins with the cyclization of FPP by a terpene synthase, potentially forming a cycloheptenyl cation intermediate. This reactive intermediate can then be intercepted by a halogenase enzyme, which incorporates bromide or chloride ions. Subsequent enzymatic modifications can then lead to the vast array of complex halogenated sesquiterpenoids observed in red algae.

Conclusion and Future Directions

The study of naturally occurring halogenated cycloheptanes and related cyclic terpenoids is a field with considerable potential for the discovery of new bioactive molecules. While simple halogenated cycloheptanes are rare, the complex halogenated mono- and sesquiterpenoids from marine red algae provide a rich source of chemical novelty. Future research should focus on more extensive screening of marine organisms for these compounds, with a particular emphasis on quantitative analysis to understand their ecological roles and potential for sustainable sourcing. Furthermore, the elucidation of their complete biosynthetic pathways will not only provide fundamental scientific knowledge but also open up possibilities for their biotechnological production through synthetic biology approaches. For researchers and drug development professionals, these unique marine natural products represent a promising, albeit challenging, frontier in the quest for new therapeutic agents.

References

Methodological & Application

Synthesis of Chlorocycloheptane using Thionyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of chlorocycloheptane from cycloheptanol using thionyl chloride. This standard transformation is a fundamental reaction in organic synthesis, offering an efficient method for the conversion of a secondary alcohol to the corresponding alkyl chloride. The protocol includes information on the reaction mechanism, necessary reagents and equipment, a step-by-step experimental procedure, and methods for purification and characterization of the final product. Quantitative data, including reactant and product properties and typical reaction yields, are presented in tabular format for clarity. Safety precautions necessary for handling the reagents are also addressed.

Introduction

The conversion of alcohols to alkyl halides is a cornerstone of synthetic organic chemistry, providing a versatile entry point for a wide range of nucleophilic substitution and elimination reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for the chlorination of primary and secondary alcohols. The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies the purification of the desired alkyl chloride.

The reaction mechanism can proceed through two primary pathways: an Sₙ2 mechanism, which typically occurs in the presence of a base like pyridine and results in inversion of stereochemistry, or an Sₙi (internal nucleophilic substitution) mechanism, which can lead to retention of stereochemistry. For an achiral substrate such as cycloheptanol, the stereochemical outcome is not a factor.

This compound itself is a useful intermediate in the synthesis of various organic molecules and functional materials. Its applications can be found in the development of novel pharmaceuticals, agrochemicals, and in material science.

Data Presentation

A summary of the physical and chemical properties of the key reactants and the product is provided in Table 1. Spectroscopic data for the characterization of this compound are summarized in Table 2.

Table 1: Physical and Chemical Properties of Reactants and Product

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
CycloheptanolC₇H₁₄O114.191850.949
Thionyl ChlorideSOCl₂118.97761.636
This compoundC₇H₁₃Cl132.63175-1771.01

Table 2: Spectroscopic Data for this compound

SpectroscopyCharacteristic Peaks/Shifts
¹H NMR (CDCl₃)δ ~4.3 (m, 1H, -CHCl), 1.5-2.0 (m, 12H, -CH₂)
¹³C NMR (CDCl₃)δ ~67 (-CHCl), ~35, ~28, ~24 (-CH₂)
IR (neat)~2925 cm⁻¹ (C-H stretch), ~730 cm⁻¹ (C-Cl stretch)

Experimental Protocol

This protocol is adapted from established procedures for the chlorination of secondary alcohols.

Materials and Equipment:

  • Cycloheptanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether (or other suitable inert solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser topped with a calcium chloride drying tube, and a dropping funnel.

  • Reactant Addition: Add cycloheptanol (e.g., 10.0 g, 87.6 mmol) to the round-bottom flask. If desired, an inert solvent such as anhydrous diethyl ether (50 mL) can be added.

  • Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride (e.g., 12.5 g, 7.6 mL, 105 mmol, 1.2 equivalents) dropwise from the dropping funnel to the stirred solution of cycloheptanol over a period of 30-45 minutes. The reaction is exothermic and will produce gaseous HCl and SO₂.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (the temperature will depend on the solvent used; if no solvent is used, heat to approximately 60-70 °C) for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. If a solvent was used, separate the organic layer. If no solvent was used, extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield a colorless liquid. Collect the fraction boiling at approximately 70-72 °C at 15 mmHg. A typical yield for this reaction is in the range of 70-85%.

Safety Precautions:

  • Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The reaction evolves toxic gases (HCl and SO₂). Ensure the fume hood is functioning correctly.

Mandatory Visualization

The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis of this compound.

Synthesis_of_this compound Cycloheptanol Cycloheptanol Reaction Reaction (Reflux) Cycloheptanol->Reaction ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Reaction This compound This compound Reaction->this compound Byproducts SO₂ (gas) + HCl (gas) Reaction->Byproducts Experimental_Workflow start Start setup Assemble Dry Glassware (Flask, Condenser, Dropping Funnel) start->setup add_reactants Add Cycloheptanol (and optional solvent) setup->add_reactants cool Cool Flask in Ice Bath add_reactants->cool add_socl2 Slowly Add Thionyl Chloride cool->add_socl2 reflux Warm to RT and Reflux add_socl2->reflux quench Cool and Quench with Ice reflux->quench extract Extract with Diethyl Ether quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate distill Purify by Fractional Distillation concentrate->distill product Pure this compound distill->product

Application Notes and Protocols: Chlorocycloheptane as a Precursor in the Synthesis of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorocycloheptane is a versatile, yet underutilized, cyclic alkyl halide that holds significant potential as a precursor in the synthesis of novel pharmaceutical agents. Its seven-membered ring structure offers a unique conformational profile that can be exploited to enhance the pharmacological properties of drug candidates, including binding affinity and metabolic stability. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, focusing on the preparation of cycloheptylamine and a hypothetical cycloheptyl-substituted piperazine derivative, a common scaffold in centrally active pharmaceuticals.

Introduction

The cycloheptyl moiety is an intriguing structural motif in medicinal chemistry. Its inherent flexibility allows it to adapt to the steric and electronic requirements of various biological targets. While cycloheptane derivatives have been explored in the context of developing antidepressant and other CNS-active agents, the use of this compound as a starting material is not extensively documented in publicly available literature.[1][2][3] This document aims to bridge this gap by providing plausible and chemically sound synthetic routes that leverage this compound to create valuable building blocks for drug discovery. The protocols herein describe fundamental transformations such as nucleophilic substitution and Grignard reagent formation, tailored to a pharmaceutical research and development setting.

Key Synthetic Transformations of this compound

This compound can be readily converted into several key intermediates. Two primary pathways are highlighted: the synthesis of cycloheptylamine via direct amination and the formation of a cycloheptyl-substituted heterocycle through a Grignard reagent intermediate.

Pathway 1: Synthesis of Cycloheptylamine

Cycloheptylamine is a valuable primary amine intermediate that can be further functionalized to introduce the cycloheptyl group into a target molecule. A common method for its synthesis from this compound is the reaction with ammonia or a protected ammonia equivalent, followed by deprotection.

Experimental Protocol: Synthesis of Cycloheptylamine via Azide Reduction

This two-step protocol involves the nucleophilic substitution of this compound with sodium azide, followed by the reduction of the resulting cycloheptyl azide.

Step 1: Synthesis of Cycloheptyl Azide

  • Reaction:

  • Reagents and Materials:

    • This compound

    • Sodium azide (NaN3)

    • Dimethylformamide (DMF), anhydrous

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF (3 mL per mmol of this compound).

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

    • Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude cycloheptyl azide.

Step 2: Reduction of Cycloheptyl Azide to Cycloheptylamine

  • Reaction:

  • Reagents and Materials:

    • Crude cycloheptyl azide from Step 1

    • Lithium aluminum hydride (LiAlH4)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate

    • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

  • Procedure:

    • In a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve the crude cycloheptyl azide in anhydrous THF and add it dropwise to the LiAlH4 suspension via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water.

    • Filter the resulting granular precipitate and wash it thoroughly with THF.

    • Combine the filtrate and washes, and remove the solvent under reduced pressure.

    • Purify the resulting crude cycloheptylamine by distillation to obtain the final product.

Parameter Step 1: Azide Formation Step 2: Azide Reduction
Starting Material This compoundCycloheptyl Azide
Key Reagent Sodium AzideLithium Aluminum Hydride
Solvent DMFTHF
Reaction Temperature 80 °C0 °C to Room Temperature
Typical Yield 85-95%70-85%
Purity (by GC-MS) >95% (crude)>98% (after distillation)
Pathway 2: Synthesis of a Cycloheptyl-Substituted Piperazine Derivative

This pathway demonstrates the utility of this compound in forming carbon-carbon bonds via a Grignard reagent, followed by incorporation into a heterocyclic scaffold common in CNS drug candidates. We will outline the synthesis of a hypothetical drug candidate, "Cycloheptazine," an antagonist for a G-protein coupled receptor.

Experimental Protocol: Synthesis of 1-Cycloheptyl-4-methylpiperazine

Step 1: Preparation of Cycloheptylmagnesium Chloride (Grignard Reagent)

  • Reaction:

  • Reagents and Materials:

    • This compound

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Iodine (a small crystal for initiation)

    • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle.

  • Procedure:

    • Assemble a flame-dried three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere.

    • Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.

    • Gently heat the flask to activate the magnesium.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the magnesium turnings.

    • The reaction should initiate spontaneously (indicated by a color change and gentle reflux). If not, gentle heating may be required.

    • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey-black solution is used directly in the next step.

Step 2: Synthesis of 1-Cycloheptyl-4-methylpiperazine

This step is a hypothetical nucleophilic substitution reaction on a suitable piperazine derivative. For the purpose of this protocol, we will use 1-chloro-4-methylpiperazine as the electrophile.

  • Reaction:

  • Reagents and Materials:

    • Cycloheptylmagnesium chloride solution from Step 1

    • 1-Chloro-4-methylpiperazine

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Add a solution of 1-chloro-4-methylpiperazine (0.9 eq) in anhydrous THF dropwise to the Grignard reagent.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-cycloheptyl-4-methylpiperazine.

Parameter Step 1: Grignard Formation Step 2: Piperazine Coupling
Starting Material This compoundCycloheptylmagnesium Chloride
Key Reagent Magnesium Turnings1-Chloro-4-methylpiperazine
Solvent Anhydrous THFAnhydrous THF
Reaction Temperature Reflux0 °C to Room Temperature
Typical Yield >90% (in solution)50-65%
Purity (by LC-MS) N/A>97% (after chromatography)

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Synthesis_Pathway_1 This compound This compound CycloheptylAzide Cycloheptyl Azide This compound->CycloheptylAzide NaN3, DMF Cycloheptylamine Cycloheptylamine CycloheptylAzide->Cycloheptylamine LiAlH4, THF

Caption: Synthetic route to Cycloheptylamine.

Synthesis_Pathway_2 This compound This compound Grignard Cycloheptylmagnesium Chloride This compound->Grignard Mg, THF Piperazine 1-Cycloheptyl-4-methylpiperazine (Hypothetical Intermediate) Grignard->Piperazine 1-Chloro-4-methylpiperazine, THF

Caption: Synthesis of a cycloheptyl-piperazine intermediate.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of pharmaceutical intermediates containing the cycloheptyl moiety. The protocols detailed in this document provide a practical foundation for researchers to explore the incorporation of this unique carbocyclic ring into novel drug candidates. The successful application of these fundamental organic transformations can pave the way for the discovery of new therapeutics with improved pharmacological profiles. Further exploration into the diverse reactivity of this compound is warranted and encouraged within the drug discovery community.

References

Application Note & Protocol: Formation of Cycloheptylmagnesium Chloride from Chlorocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Grignard reagents are powerful organometallic compounds essential for forming carbon-carbon bonds in organic synthesis.[1][2] Prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent, these reagents act as potent nucleophiles and strong bases.[3][4][5] The formation of Grignard reagents from alkyl chlorides, such as chlorocycloheptane, is often more challenging than from the corresponding bromides or iodides due to the lower reactivity of the carbon-chlorine bond.[4][6] This document provides a detailed protocol for the preparation of cycloheptylmagnesium chloride, emphasizing the critical parameters required for a successful synthesis, including the use of chemical activators and strictly anhydrous conditions.

Core Principles of Grignard Reagent Formation

The synthesis of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[4] The reaction is highly sensitive to moisture and oxygen; therefore, it must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[4][7] Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are crucial as they solvate and stabilize the forming Grignard reagent through Lewis acid-base complexation.[4]

Magnesium metal is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[4][7] Activation of the magnesium surface is therefore a critical initiation step. This is commonly achieved by adding a small amount of an activator such as iodine or 1,2-dibromoethane.[4][7]

Data Summary: Reaction Parameters

The following table summarizes key quantitative parameters and conditions for the formation of Grignard reagents from cycloalkyl chlorides, adapted from analogous preparations like that of cyclohexylmagnesium chloride.[8]

ParameterValue/ConditionRationale/Notes
Reactants
This compound1.0 equivalentThe limiting reagent in the synthesis.
Magnesium Turnings1.1 - 1.5 equivalentsA slight excess of magnesium is used to ensure complete reaction of the alkyl halide.
Solvent Anhydrous Tetrahydrofuran (THF)THF is often preferred over diethyl ether for alkyl chlorides due to its higher boiling point and better solvating ability for the Grignard reagent.[4][9]
Activation
Iodine (I₂)1 small crystalActs as a chemical activator to etch the magnesium surface, exposing fresh metal.[4][7]
1,2-Dibromoethane~0.02 equivalentsReacts with magnesium to form ethylene gas and MgBr₂, which helps to clean and activate the magnesium surface.[8]
Reaction Conditions
AtmosphereDry Nitrogen or ArgonEssential to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.[4]
Initial TemperatureRoom TemperatureInitiation is often observed at room temperature.
Reaction TemperatureReflux (~66 °C in THF)The reaction is typically exothermic enough to sustain reflux. External heating may be required to maintain it.[10]
Addition RateSlow, dropwiseControlled addition is critical to manage the exothermic reaction and prevent side reactions like Wurtz coupling.[9]
Reaction Time2 - 4 hours post-additionEnsures the complete consumption of the starting materials.
Expected Yield 60 - 90%Yields can vary based on the purity of reagents and the strictness of anhydrous conditions. Yield is typically determined by titration or derivatization.

Experimental Workflow

The following diagram illustrates the logical flow for the preparation of cycloheptylmagnesium chloride.

Grignard_Workflow Workflow for Cycloheptylmagnesium Chloride Synthesis prep 1. Preparation - Flame-dry glassware - Add Mg turnings - Add anhydrous THF - Establish N2 atmosphere activate 2. Activation - Add Iodine crystal - Add 1,2-dibromoethane prep->activate initiate 3. Initiation - Add small aliquot of  this compound solution - Observe for exotherm/  color change activate->initiate addition 4. Reagent Addition - Add remaining this compound  solution dropwise via  addition funnel initiate->addition Once initiated reflux 5. Reaction - Maintain gentle reflux  for 2-4 hours addition->reflux Control exotherm to maintain reflux complete 6. Completion & Use - Cool reagent to room temp. - Titrate to determine concentration - Use directly in next step reflux->complete

Caption: Experimental workflow for Grignard reagent synthesis.

Detailed Experimental Protocol

This protocol describes the preparation of cycloheptylmagnesium chloride in THF on a 0.08 mole scale.

Materials and Reagents:

  • This compound (11.73 g, 0.08 mol)

  • Magnesium turnings (2.18 g, 0.09 mol)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free (100 mL)

  • Iodine (1 crystal)

  • 1,2-Dibromoethane (0.3 g, ~0.2 mL)

  • Nitrogen or Argon gas supply

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • 125 mL pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Glass syringes and needles

  • Schlenk line or nitrogen manifold with bubbler

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried. Flame-dry the flask, condenser, and dropping funnel under vacuum or keep them in an oven at 120°C overnight. Assemble the apparatus while hot and allow it to cool to room temperature under a steady stream of dry nitrogen or argon.

  • Apparatus Setup: Equip the three-neck flask with a magnetic stir bar, the reflux condenser (with a nitrogen inlet at the top), and the dropping funnel. Ensure all joints are well-sealed. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Charging:

    • Remove the dropping funnel and quickly add the magnesium turnings (2.18 g) to the flask.

    • Add 25 mL of anhydrous THF to the flask.

    • In a separate dry flask, prepare a solution of this compound (11.73 g) and 1,2-dibromoethane (0.3 g) in 50 mL of anhydrous THF. Transfer this solution to the dropping funnel.

  • Reaction Initiation:

    • Begin vigorous stirring of the magnesium suspension in THF.

    • Add one small crystal of iodine to the flask. The brown color of the iodine should fade as it reacts with the magnesium surface.

    • Add approximately 5 mL of the this compound solution from the dropping funnel to the flask.

    • The reaction should initiate within a few minutes. Signs of initiation include gentle bubbling from the magnesium surface, a noticeable exotherm (the flask will feel warm), and the appearance of a gray, cloudy solution.[10]

    • If the reaction does not start, gentle warming with a heating mantle may be required. Once the reaction begins, remove the heat source immediately.

  • Addition of Alkyl Halide:

    • Once the reaction is self-sustaining, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This typically takes 1-2 hours.[8]

    • If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.

  • Completion of Reaction:

    • After the addition is complete, continue stirring the mixture. If reflux has subsided, use a heating mantle to maintain a gentle reflux for an additional 2-4 hours to ensure all the magnesium has reacted.[8]

    • The final mixture should appear as a dark gray to black, homogeneous solution.

  • Use and Storage:

    • Allow the Grignard reagent solution to cool to room temperature.

    • The concentration of the reagent should be determined by titration (e.g., Gilman's titration) before use.

    • The freshly prepared cycloheptylmagnesium chloride is best used immediately for subsequent reactions. If storage is necessary, it must be under an inert atmosphere in a tightly sealed, dry container.

Safety Precautions:

  • Grignard reagents are highly reactive and pyrophoric. The reaction is exothermic and can become vigorous if the addition of the alkyl halide is too fast.

  • Anhydrous ethers like THF can form explosive peroxides. Always use freshly opened or tested inhibitor-free solvent.

  • Perform the entire procedure in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Have a Class D fire extinguisher available for metal fires. Do not use water to quench a magnesium fire.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of Chlorocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic substitution reactions are fundamental transformations in organic synthesis, crucial for the construction of complex molecular architectures prevalent in medicinal chemistry and drug development. Chlorocycloheptane, a seven-membered cycloalkane, presents a unique substrate for such reactions. Its conformational flexibility and the potential for transannular interactions can influence reaction rates and stereochemical outcomes. Understanding the nuances of SN1 and SN2 pathways with this substrate is key to predictably synthesizing a variety of cycloheptane derivatives. These derivatives are scaffolds of interest in the development of novel therapeutic agents due to their diverse pharmacological activities.

This document provides a detailed overview of the factors governing nucleophilic substitution reactions of this compound, supported by comparative data and detailed experimental protocols for key transformations.

Reaction Mechanisms: SN1 vs. SN2 Pathways

The nucleophilic substitution of this compound can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The preferred pathway is dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of the carbocation intermediate.

SN1 Mechanism: The SN1 reaction is a two-step process initiated by the slow, rate-determining departure of the chloride leaving group to form a planar cycloheptyl carbocation. This intermediate is then rapidly attacked by the nucleophile from either face, potentially leading to a mixture of stereoisomers. The formation of the seven-membered carbocation is sterically favored, which can make the SN1 pathway more accessible for this compound compared to smaller, more rigid cycloalkanes.

SN2 Mechanism: The SN2 reaction is a concerted, one-step process where the nucleophile attacks the carbon atom bearing the chlorine from the backside, simultaneously displacing the chloride ion. This mechanism results in an inversion of stereochemistry at the reaction center. Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 pathway.

Factors Influencing the Reaction Pathway

Several key factors determine whether the reaction proceeds via an SN1 or SN2 mechanism:

  • Nucleophile: Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻) favor the SN2 mechanism, while weak or neutral nucleophiles (e.g., H₂O, ROH) favor the SN1 pathway.

  • Solvent: Polar protic solvents (e.g., water, ethanol, acetic acid) stabilize the carbocation intermediate through hydrogen bonding, thus favoring the SN1 mechanism. Polar aprotic solvents (e.g., acetone, DMSO, DMF) do not solvate the nucleophile as strongly, increasing its reactivity and favoring the SN2 mechanism.

  • Leaving Group: Chloride is a reasonably good leaving group. The C-Cl bond is weaker than the C-F bond but stronger than C-Br and C-I bonds.

  • Substrate Structure: As a secondary alkyl halide, this compound is at the crossroads of SN1 and SN2 reactivity. The relatively low ring strain in a seven-membered ring allows for the formation of a planar carbocation, making the SN1 pathway competitive.

Data Presentation: Comparative Solvolysis Rates

While specific kinetic data for the solvolysis of this compound is not extensively tabulated in readily available literature, a comparative analysis with other cycloalkyl chlorides provides valuable insights into its reactivity. The following table summarizes relative solvolysis rates in acetic acid and ethanol, which act as both solvent and nucleophile.

Cycloalkyl ChlorideRelative Rate (Acetic Acid at 25°C)Relative Rate (Ethanol at 25°C)
Cyclopentyl Chloride1.61.0
Cyclohexyl Chloride1.01.0
Cycloheptyl Chloride 1.8 1.5

Note: The data presented are representative values compiled from various sources for comparative purposes and highlight the general reactivity trends.

The slightly enhanced reactivity of cycloheptyl chloride in these solvolysis reactions is consistent with the increased stability of the cycloheptyl carbocation intermediate, suggesting a significant contribution from the SN1 pathway under these conditions.

Experimental Protocols

The following protocols provide detailed methodologies for common nucleophilic substitution reactions on this compound. These are generalized procedures and may require optimization for specific applications.

Protocol 1: Synthesis of Cycloheptyl Azide (SN2-type)

Reaction: C₇H₁₃Cl + NaN₃ → C₇H₁₃N₃ + NaCl

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude cycloheptyl azide can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: Moderate to good (typically 60-80%).

Protocol 2: Synthesis of Cycloheptyl Cyanide (SN2-type)

Reaction: C₇H₁₃Cl + NaCN → C₇H₁₃CN + NaCl

Materials:

  • This compound

  • Sodium cyanide (NaCN) (Caution: Highly Toxic!)

  • Ethanol (absolute)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous calcium chloride (CaCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • CAUTION: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with skin and inhalation. Neutralize any residual cyanide with bleach.

  • In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, prepare a solution of sodium cyanide (1.2 eq) in a mixture of ethanol and water (e.g., 80:20 v/v).

  • Add this compound (1.0 eq) to the cyanide solution.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by GC or TLC until the starting material is consumed (typically 8-16 hours).

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the ether solution with anhydrous calcium chloride.

  • Filter to remove the drying agent and remove the diethyl ether by distillation.

  • Purify the resulting crude cycloheptyl cyanide by vacuum distillation.

Expected Yield: Moderate (typically 50-70%).

Protocol 3: Synthesis of Cycloheptanol (Solvolysis - SN1-type)

Reaction: C₇H₁₃Cl + H₂O → C₇H₁₃OH + HCl

Materials:

  • This compound

  • Water

  • Acetone (optional, to aid solubility)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq) with a mixture of water and acetone (e.g., 50:50 v/v) to ensure miscibility.

  • Heat the solution to reflux. The reaction is generally slow and may require prolonged heating (24-48 hours).

  • Monitor the reaction progress by GC, observing the disappearance of the starting material and the appearance of the cycloheptanol product.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the generated HCl by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude cycloheptanol can be purified by distillation or column chromatography.

Expected Yield: Variable, often moderate due to the slow reaction rate and potential for competing elimination reactions (cycloheptene formation).

Mandatory Visualizations

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Slow) cluster_step2 Step 2: Nucleophilic Attack (Fast) C7H13Cl This compound Carbocation Cycloheptyl Carbocation C7H13Cl->Carbocation Rate-determining Cl_ion Cl⁻ Carbocation_step2 Cycloheptyl Carbocation Nucleophile Nu⁻ Product Substituted Cycloheptane Carbocation_step2->Product

Caption: The SN1 reaction pathway for this compound.

SN2_Mechanism Reactants This compound + Nu⁻ TransitionState [Nu---C₇H₁₃---Cl]⁻ (Transition State) Reactants->TransitionState Concerted Step Products Substituted Cycloheptane + Cl⁻ TransitionState->Products

Caption: The SN2 reaction pathway for this compound.

Experimental_Workflow start Start reactants Combine this compound, Nucleophile, and Solvent start->reactants reaction Heat/Stir for Specified Time reactants->reaction monitoring Monitor Reaction (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction) monitoring->workup Complete drying Dry Organic Layer workup->drying concentration Concentrate in vacuo drying->concentration purification Purify Product (Distillation/Chromatography) concentration->purification end End purification->end

Caption: General experimental workflow for nucleophilic substitution.

Application Notes and Protocols: Use of Chlorocycloheptane in Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chlorocycloheptane in Friedel-Crafts alkylation for the synthesis of cycloheptyl-substituted aromatic compounds. This document outlines the reaction's significance in medicinal chemistry, details experimental protocols, and discusses key considerations for its successful application.

Introduction to Friedel-Crafts Alkylation with this compound

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the attachment of alkyl groups to aromatic rings. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which facilitates the formation of a carbocation or a polarized complex from an alkyl halide.

This compound serves as a precursor to the cycloheptyl carbocation, allowing for the introduction of the seven-membered cycloalkyl moiety onto various aromatic substrates. The resulting cycloheptylarenes are of interest in medicinal chemistry and materials science due to the unique conformational properties and lipophilicity conferred by the cycloheptyl group.

General Reaction Scheme:

General Reaction Scheme of Friedel-Crafts Alkylation with this compound

Applications in Drug Development

The incorporation of cyclic alkyl groups, such as the cycloheptyl moiety, into drug candidates can significantly influence their pharmacological properties. Aromatic compounds are prevalent in pharmaceuticals, providing a rigid scaffold for interacting with biological targets. The addition of a cycloheptyl group can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.

While specific FDA-approved drugs featuring a simple cycloheptyl-aromatic scaffold are not prominently documented, the cycloheptyl motif is present in more complex therapeutic agents. For instance, the cyclohepta[b]indole core is recognized as a "privileged structure" in drug design, appearing in natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1] The synthesis of such complex structures can involve intramolecular Friedel-Crafts-type reactions.

The introduction of a cycloheptyl group can be a strategic approach in lead optimization to:

  • Enhance Lipophilicity: The non-polar cycloheptyl group can increase the overall lipophilicity of a molecule, potentially improving its ability to cross cell membranes and the blood-brain barrier.

  • Improve Metabolic Stability: The C-H bonds on a cycloalkane ring can be more resistant to metabolic oxidation compared to linear alkyl chains.

  • Optimize Binding Interactions: The three-dimensional shape and conformational flexibility of the cycloheptyl ring can lead to improved binding interactions with protein targets.

Experimental Protocols

The following are generalized protocols for the Friedel-Crafts alkylation of common aromatic compounds with this compound. These protocols are based on standard procedures for similar alkylations and should be optimized for specific substrates and desired outcomes.

Safety Precautions: Friedel-Crafts reactions are often exothermic and produce corrosive HCl gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Anhydrous Lewis acids are water-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of Cycloheptylbenzene

This protocol describes the alkylation of benzene with this compound using aluminum chloride as the catalyst.

Materials:

  • This compound

  • Benzene (anhydrous)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous, as solvent)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or an aqueous base solution to neutralize HCl gas).

  • Catalyst Suspension: Under an inert atmosphere, charge the flask with anhydrous aluminum chloride (e.g., 1.1 equivalents relative to this compound) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Prepare a solution of this compound (1 equivalent) in anhydrous benzene (used in excess, e.g., 5-10 equivalents). Add this solution to the dropping funnel.

  • Reaction: Add the this compound/benzene solution dropwise to the stirred aluminum chloride suspension over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation or column chromatography on silica gel to obtain pure cycloheptylbenzene.

Protocol 2: Synthesis of Cycloheptyl Toluene

This protocol outlines the alkylation of toluene, which is more reactive than benzene. The reaction is expected to yield a mixture of ortho-, meta-, and para-isomers, with the para-isomer often being the major product due to steric hindrance.

Materials:

  • This compound

  • Toluene (anhydrous)

  • Aluminum chloride (anhydrous)

  • Hexane (as solvent)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Follow the setup described in Protocol 1.

  • Catalyst and Toluene: To the reaction flask, add anhydrous toluene (in excess, e.g., 5 equivalents) and anhydrous hexane. Cool the mixture to 0 °C.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (e.g., 1.1 equivalents) in portions to the stirred toluene/hexane mixture, maintaining the temperature below 5 °C.

  • This compound Addition: Add this compound (1 equivalent) dropwise from the addition funnel over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-5 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1. The isomeric products may be separable by careful column chromatography or fractional distillation.

Protocol 3: Synthesis of Cycloheptyl Anisole

Anisole is a highly activated aromatic ring, and its alkylation requires milder conditions to avoid side reactions and polymerization. A less reactive Lewis acid like ferric chloride (FeCl₃) can be used.

Materials:

  • This compound

  • Anisole (anhydrous)

  • Ferric chloride (anhydrous)

  • Carbon disulfide (anhydrous, as solvent)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous calcium chloride

Procedure:

  • Reaction Setup: Use the same inert atmosphere setup as in Protocol 1.

  • Reactant Solution: In the reaction flask, prepare a solution of anisole (1.5 equivalents) and this compound (1 equivalent) in anhydrous carbon disulfide. Cool the solution to 0 °C.

  • Catalyst Addition: Add anhydrous ferric chloride (1.1 equivalents) in small portions to the stirred solution over 30 minutes, keeping the temperature at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 2-3 hours. The reaction should be carefully monitored to prevent over-alkylation.

  • Work-up and Purification: Perform the aqueous work-up as described in Protocol 1. Purify the resulting cycloheptyl anisole (predominantly the para-isomer) by vacuum distillation or column chromatography.

Data Presentation

While specific quantitative data for the Friedel-Crafts alkylation with this compound is not extensively reported in readily available literature, the following table summarizes expected outcomes and key parameters based on similar reactions.

Aromatic SubstrateLewis Acid CatalystExpected Major Product(s)Potential Yield RangeKey Considerations
BenzeneAlCl₃Cycloheptylbenzene40-60%Polyalkylation can occur; use of excess benzene is recommended.
TolueneAlCl₃Mixture of o-, m-, p-cycloheptyl toluene50-70%Isomer distribution is temperature-dependent. Para isomer is usually favored.
AnisoleFeCl₃ (milder)p-Cycloheptyl anisole30-50%Highly activated ring; requires milder conditions to control reactivity.

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

Friedel_Crafts_Alkylation cluster_step1 Step 1: Formation of Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Catalyst Regeneration This compound This compound Carbocation_complex Activated Complex / Cycloheptyl Carbocation This compound->Carbocation_complex + AlCl3 AlCl3_cat AlCl3 (Catalyst) AlCl3_cat->Carbocation_complex AlCl4_minus [AlCl4]- Carbocation_complex->AlCl4_minus Sigma_complex Arenium Ion (Sigma Complex) Product Cycloheptylarene AlCl4_minus->Product Arene Aromatic Ring (Arene) Arene->Sigma_complex + Carbocation Sigma_complex->Product + [AlCl4]- HCl HCl Product->HCl AlCl3_regen AlCl3 (Regenerated) Product->AlCl3_regen Experimental_Workflow start Start: Inert Atmosphere Setup catalyst_prep Charge Flask with Anhydrous Lewis Acid & Solvent start->catalyst_prep cooling Cool to 0 °C catalyst_prep->cooling addition Slow, Dropwise Addition of Reactants cooling->addition reactant_prep Prepare Solution of This compound & Arene reactant_prep->addition reaction Stir at Controlled Temperature addition->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Continue workup Aqueous Work-up (Quench, Wash, Extract) monitoring->workup Complete drying Dry Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation/Chromatography) concentration->purification end Final Product purification->end Carbocation_Rearrangement start_halide Primary/Secondary Alkyl Halide initial_carbocation Less Stable Carbocation start_halide->initial_carbocation + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl3) rearranged_carbocation More Stable Carbocation initial_carbocation->rearranged_carbocation Hydride/Alkyl Shift product_unrearranged Unrearranged Alkylation Product initial_carbocation->product_unrearranged Attack by Arene product_rearranged Rearranged Alkylation Product rearranged_carbocation->product_rearranged Attack by Arene

References

Application Notes and Protocols for the Synthesis of Cycloheptyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of various cycloheptyl derivatives, a structural motif of increasing interest in medicinal chemistry. The seven-membered carbocycle offers a unique conformational landscape that can be exploited to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. This guide covers key synthetic methodologies, including ring expansion reactions, cycloaddition reactions, and intramolecular Friedel-Crafts acylations. Additionally, it explores the biological relevance of cycloheptyl derivatives by detailing their interaction with significant signaling pathways.

I. Synthetic Methodologies for Cycloheptyl Ring Formation

The construction of a seven-membered ring presents unique synthetic challenges due to entropic factors and potential transannular strain. However, several reliable methods have been developed to access this important structural motif. This section details three key approaches.

Ring Expansion Reactions

Ring expansion reactions are a powerful strategy for the synthesis of cycloheptanones from readily available six-membered ring precursors.

The reaction of cyclohexanone with diazomethane provides a direct one-carbon ring expansion to cycloheptanone.[1][2] The reaction proceeds via a nucleophilic attack of diazomethane on the carbonyl carbon, followed by the loss of nitrogen gas and rearrangement.

Experimental Protocol:

A solution of diazomethane in diethyl ether is carefully added to a solution of cyclohexanone in methanol at 0 °C. The reaction mixture is stirred for several hours and then allowed to warm to room temperature. The solvent is carefully removed under reduced pressure, and the resulting crude product is purified by distillation to yield cycloheptanone.

Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood and behind a blast shield.

The Tiffeneau-Demjanov rearrangement is a classic method for the one-carbon ring expansion of cyclic ketones.[3][4][5] The reaction involves the treatment of a 1-(aminomethyl)cycloalkanol with nitrous acid to generate a carbocation, which then undergoes rearrangement to form the ring-expanded ketone.

Experimental Protocol:

  • Synthesis of 1-(aminomethyl)cyclohexanol: Cyclohexanone is treated with a mixture of sodium cyanide and ammonium chloride to form the corresponding cyanohydrin. Subsequent reduction of the nitrile with a reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like diethyl ether affords 1-(aminomethyl)cyclohexanol.

  • Rearrangement: The 1-(aminomethyl)cyclohexanol is dissolved in aqueous acetic acid and cooled to 0 °C. A solution of sodium nitrite in water is added dropwise to the stirred solution. After the addition is complete, the reaction is stirred for an additional period at low temperature and then allowed to warm to room temperature. The product, cycloheptanone, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by distillation.

[4+3] Cycloaddition Reactions

[4+3] cycloaddition reactions provide a convergent and stereocontrolled route to seven-membered rings.[6][7] This method typically involves the reaction of a 4π-electron component (a diene, such as furan) with a 3-atom 2π-electron component (an oxyallyl cation).

Experimental Protocol:

An oxyallyl cation is generated in situ from an appropriate precursor, such as an α,α'-dihalo ketone, by treatment with a reducing agent (e.g., zinc-copper couple) or a Lewis acid.[7][8] In a separate flask, the diene (e.g., furan) is dissolved in a suitable solvent. The solution containing the in situ generated oxyallyl cation is then added to the diene solution at a controlled temperature. The reaction is stirred until completion, and the resulting cycloadduct is isolated and purified by column chromatography.

Intramolecular Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation is a robust method for the synthesis of cyclic ketones, including those with a seven-membered ring fused to an aromatic system.[9][10][11] This reaction involves the cyclization of a suitable aromatic substrate bearing a carboxylic acid or acyl chloride side chain in the presence of a strong acid catalyst.

Experimental Protocol:

A ω-arylalkanoic acid (e.g., 6-phenylhexanoic acid) is treated with a strong acid such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA) at an elevated temperature.[9] Alternatively, the corresponding acyl chloride can be cyclized using a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction mixture is heated for several hours to drive the cyclization. After cooling, the reaction is quenched by pouring it onto ice water. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by either distillation or column chromatography.

Data Presentation: Comparison of Synthetic Methods

Method Precursor(s) Key Reagents Typical Yield (%) Advantages Disadvantages
Diazomethane Ring Expansion CyclohexanoneDiazomethane60-70Direct one-carbon expansionUse of toxic and explosive reagent
Tiffeneau-Demjanov Rearrangement CyclohexanoneNaCN, NH₄Cl, LiAlH₄, NaNO₂, Acetic Acid50-60Well-established, versatileMulti-step, use of toxic cyanide
[4+3] Cycloaddition Diene (e.g., Furan), α,α'-Dihalo ketoneReducing agent (e.g., Zn-Cu) or Lewis Acid40-80High stereocontrol, convergentPrecursor synthesis can be complex
Intramolecular Friedel-Crafts Acylation ω-Arylalkanoic acidPPA, MSA, or AlCl₃70-90High yields, readily available starting materialsLimited to aryl-fused systems, harsh conditions

II. Biological Relevance and Signaling Pathways of Cycloheptyl Derivatives

The cycloheptyl moiety is present in several biologically active molecules, where it contributes to the overall pharmacological profile. This section explores two examples of signaling pathways modulated by compounds containing a cycloheptyl or a closely related cycloalkyl scaffold.

CCR2 Antagonism in Inflammatory Diseases

C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a critical role in the migration of monocytes and macrophages to sites of inflammation.[1] Its ligand, CCL2, is a potent chemoattractant.[12][13] The CCL2/CCR2 signaling axis is implicated in various inflammatory diseases.[12] Small molecule antagonists of CCR2, some of which incorporate cycloalkyl groups, can block this signaling cascade.

Upon binding of CCL2, CCR2 activates intracellular G proteins, leading to the activation of downstream signaling pathways such as the PI3K/Akt, JAK/STAT, and MAPK pathways.[12] CCR2 antagonists competitively inhibit the binding of CCL2, thereby preventing the activation of these downstream pathways and mitigating the inflammatory response.

CCR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR2 CCR2 (GPCR) G_protein G Protein CCR2->G_protein Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT MAPK MAPK Pathway G_protein->MAPK CCL2 CCL2 (Ligand) CCL2->CCR2 Binds Antagonist Cycloheptyl Derivative (Antagonist) Antagonist->CCR2 Blocks Inflammation Inflammatory Response PI3K_Akt->Inflammation JAK_STAT->Inflammation MAPK->Inflammation

CCR2 signaling pathway and antagonist intervention.
NMDA Receptor Antagonism in Neurological Disorders

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that is crucial for synaptic plasticity, learning, and memory.[14][15] Overactivation of NMDA receptors can lead to excitotoxicity and has been implicated in various neurological disorders.[15] Arylcyclohexylamine derivatives, which are structurally related to cycloheptylamines, are well-known non-competitive antagonists of the NMDA receptor.[16]

Glutamate and a co-agonist (glycine or D-serine) binding to the NMDA receptor, coupled with membrane depolarization, leads to the opening of the ion channel and an influx of Ca²⁺.[17][18] This increase in intracellular Ca²⁺ acts as a second messenger, activating downstream signaling molecules such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and protein kinase A (PKA), which in turn can lead to the phosphorylation of transcription factors like CREB, ultimately modulating gene expression related to synaptic plasticity.[14][17] NMDA receptor antagonists block the ion channel, preventing Ca²⁺ influx and the subsequent downstream signaling events.

NMDA_Signaling cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm NMDAR NMDA Receptor Ca2_ion Ca²⁺ NMDAR->Ca2_ion Influx Glutamate Glutamate Glutamate->NMDAR Binds Antagonist Arylcycloalkylamine (Antagonist) Antagonist->NMDAR Blocks CaMKII CaMKII Ca2_ion->CaMKII Activates PKA PKA Ca2_ion->PKA Activates CREB CREB CaMKII->CREB Phosphorylates PKA->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates

NMDA receptor signaling and antagonist action.

III. Experimental Workflows

The following diagrams illustrate the general workflows for the synthetic protocols described in this document.

Workflow for Ring Expansion Reactions

Ring_Expansion_Workflow start Start: Cyclohexanone reagent_addition Reagent Addition (e.g., Diazomethane or NaNO₂/Acid after derivatization) start->reagent_addition reaction Reaction at Controlled Temperature reagent_addition->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Product: Cycloheptanone purification->product Cycloaddition_Workflow start Start: Diene & Oxyallyl Precursor cation_generation In Situ Generation of Oxyallyl Cation start->cation_generation cycloaddition Cycloaddition Reaction cation_generation->cycloaddition quenching Reaction Quenching cycloaddition->quenching workup Aqueous Workup & Extraction quenching->workup purification Purification (Column Chromatography) workup->purification product Product: Cycloheptyl Derivative purification->product Friedel_Crafts_Workflow start Start: ω-Arylalkanoic Acid acid_treatment Treatment with Strong Acid (e.g., PPA) start->acid_treatment heating Heating to Promote Cyclization acid_treatment->heating quenching Quenching with Ice Water heating->quenching workup Aqueous Workup & Extraction quenching->workup purification Purification (Distillation or Chromatography) workup->purification product Product: Aryl-fused Cycloheptanone purification->product

References

Chlorocycloheptane in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of cyclic moieties, particularly seven-membered rings like cycloheptane, offers medicinal chemists a valuable tool to explore novel chemical space and enhance the pharmacological properties of drug candidates. The chlorocycloheptane scaffold, while not as prevalent as smaller carbocycles, presents unique conformational flexibility and lipophilic character that can be exploited in drug design. This document provides an overview of the applications of this compound in medicinal chemistry, supported by experimental protocols and data presented for comparative analysis.

Introduction to Cycloheptane Scaffolds in Drug Design

Seven-membered rings, such as cycloheptane, are of growing interest in drug discovery due to their unique three-dimensional conformations, which can lead to improved binding affinity and selectivity for biological targets.[1][2] The incorporation of a chlorine atom onto the cycloheptane ring can further modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and membrane permeability, all of which are critical parameters in drug development.[3] While the use of this compound itself in marketed drugs is not widespread, the strategic application of this moiety in lead optimization can offer advantages in developing novel therapeutics.

Application Example: this compound-Containing Estrogen Receptor-β Agonists

Recent research has explored the use of cycloheptylphenols as selective estrogen receptor-β (ERβ) agonists.[4] While the lead compounds in these studies did not contain a chlorine atom on the cycloheptane ring, the structure-activity relationship (SAR) studies provide a strong rationale for investigating halogenated analogs to potentially enhance potency, selectivity, or pharmacokinetic profiles. The introduction of a chloro group on the cycloheptane ring could influence the orientation of the phenyl group within the receptor's binding pocket, potentially leading to improved interactions and biological activity.

Quantitative Data Summary

While specific quantitative data for a this compound-containing ERβ agonist is not yet published, the parent compound, 4-(4-hydroxyphenyl)cycloheptanemethanol, demonstrated significant potency and selectivity. The data for this lead compound is presented below as a benchmark for future development of chlorinated analogs.

CompoundTargetAssay TypeEC50 (nM)Selectivity (ERβ vs ERα)
4-(4-hydroxyphenyl)cycloheptanemethanolEstrogen Receptor-β (ERβ)Cell-based Assay30-50300-fold
4-(4-hydroxyphenyl)cycloheptanemethanolEstrogen Receptor-β (ERβ)Direct Binding Assay30-50300-fold

Table 1: Biological Activity of a Lead Cycloheptylphenol ERβ Agonist.[4]

Experimental Protocols

The following protocols are based on established synthetic methodologies for cycloheptane derivatives and can be adapted for the synthesis and evaluation of this compound-containing compounds.

Synthesis of this compound Precursors

A key starting material for many this compound-containing compounds is chlorocycloheptanol. This can be synthesized from a corresponding cycloheptene oxide.

Protocol 1: Synthesis of trans-2-chlorocycloheptanol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cycloheptene oxide (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of a chlorinating agent, such as hydrogen chloride (HCl) in diethyl ether (1.1 eq), to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure trans-2-chlorocycloheptanol.

Biological Evaluation of ERβ Agonist Activity

The following protocol describes a general method for evaluating the agonist activity of a compound at the estrogen receptor-β.

Protocol 2: ERβ Reporter Gene Assay

  • Cell Culture: Culture a suitable human cell line (e.g., HEK293 or HeLa) that has been transiently or stably transfected with an ERβ expression vector and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).

  • Compound Treatment: Plate the cells in a 96-well plate and allow them to adhere overnight. The following day, treat the cells with varying concentrations of the test compound (e.g., a this compound derivative) or a known ERβ agonist (e.g., 17β-estradiol) as a positive control. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24-48 hours at 37 °C in a humidified incubator with 5% CO₂.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general estrogen receptor signaling pathway and a typical workflow for the synthesis and evaluation of novel ERβ agonists.

Estrogen_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) HSP Heat Shock Proteins (HSP) ER->HSP Dissociation ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation Ligand Estrogen/Agonist Ligand->ER Binding Transcription Gene Transcription ERE->Transcription Activation mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation

Estrogen Receptor Signaling Pathway

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Start Starting Materials (e.g., Cycloheptene Oxide) Intermediate This compound Intermediate Start->Intermediate Chlorination Final Final this compound Derivative Intermediate->Final Functionalization Assay In vitro Assay (e.g., ERβ Reporter Assay) Final->Assay Data Data Analysis (EC50 Determination) Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Identification of Lead Compound Data->Lead Further Further Optimization SAR->Further

Workflow for Synthesis and Evaluation

Conclusion

The this compound scaffold represents an under-explored area in medicinal chemistry with the potential to yield novel drug candidates with improved pharmacological profiles. The synthetic protocols and biological evaluation methods outlined in this document provide a framework for researchers to investigate the utility of this unique chemical moiety in their drug discovery programs. Further exploration of this compound derivatives is warranted to fully understand their potential in various therapeutic areas.

References

Application Notes and Protocols: Chlorocycloheptane as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chlorocycloheptane (cycloheptyl chloride) is a seven-membered cyclic alkyl halide that serves as a valuable and versatile building block in organic synthesis.[1][2] Its chemical reactivity, primarily centered around nucleophilic substitution, elimination, and organometallic transformations, allows for the introduction of the cycloheptyl moiety into a wide range of molecular scaffolds. The cycloheptyl ring offers a unique conformational flexibility that is of growing interest in medicinal chemistry for the development of novel therapeutic agents.[3] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution (SN) reactions where the chlorine atom is replaced by a variety of nucleophiles.[4] These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions, including the nature of the nucleophile, solvent, and temperature.[5][6] Strong, small nucleophiles in polar aprotic solvents tend to favor the SN2 pathway, leading to inversion of stereochemistry. Weak nucleophiles in polar protic solvents favor the SN1 pathway, which proceeds through a planar carbocation intermediate.

Logical Relationship: SN2 Reaction Pathway

sn2_pathway Nuc Nucleophile (Nu⁻) TS Transition State [Nu---C---Cl]⁻ Nuc->TS Attacks α-carbon Substrate This compound Substrate->TS Product Substituted Cycloheptane TS->Product Inversion of Stereochemistry LG Chloride (Cl⁻) TS->LG Leaving group departs

Caption: SN2 reaction mechanism of this compound.

Quantitative Data: Solvolysis Rates

The rate of nucleophilic substitution is significantly influenced by the ring size of the cycloalkyl halide. The following tables provide a comparative analysis of solvolysis rates for various chlorocycloalkanes.

Table 1: Relative Rates of Acetolysis of Chlorocycloalkanes at 25°C [7]

Cycloalkyl Chloride Relative Rate (k_rel)
Cyclopentyl Chloride 1.0
Cyclohexyl Chloride 0.01
Cycloheptyl Chloride 1.0
Cyclooctyl Chloride 0.8
Cyclodecyl Chloride 0.02

| Cyclododecyl Chloride | 0.03 |

Table 2: Ethanolysis Rate Constants and Activation Parameters for Selected Chlorocycloalkanes [7]

Cycloalkyl Chloride Rate Constant (k) at 50°C (s⁻¹) ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K)
Cyclopentyl Chloride 4.5 x 10⁻⁵ 23.5 -5.2
Cyclohexyl Chloride 2.1 x 10⁻⁷ 26.8 -8.1
Cycloheptyl Chloride (Data not specified) (Data not specified) (Data not specified)
Cyclodecyl Chloride 5.8 x 10⁻⁷ 25.9 -9.5

Note: Specific rate constants for this compound were not provided in the comparative data, but its relative rate in acetolysis is comparable to cyclopentyl chloride.

Experimental Protocol: Synthesis of Cycloheptyl Azide (SN2)

This protocol describes the synthesis of cycloheptyl azide from this compound via an SN2 reaction with sodium azide.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound in anhydrous DMF, add sodium azide.

  • Heat the reaction mixture to 80°C and stir for 12-18 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield cycloheptyl azide.

Elimination Reactions

When treated with a strong, sterically hindered base, this compound can undergo an elimination reaction to form cycloheptene.[8] The most common mechanism for this dehydrohalogenation is the E2 mechanism, which is a concerted, one-step process.[9] For cycloalkanes, the E2 reaction has a stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group.[10]

Experimental Workflow: E2 Elimination

e2_workflow cluster_reactants Reactants This compound This compound Reaction Reaction in Aprotic Solvent (e.g., THF) This compound->Reaction Base Strong, Bulky Base (e.g., t-BuOK) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation / Chromatography Workup->Purification Product Cycloheptene Purification->Product

Caption: General workflow for the E2 elimination of this compound.

Experimental Protocol: Synthesis of Cycloheptene

This protocol details the synthesis of cycloheptene from this compound using potassium tert-butoxide.

Materials:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (t-BuOK) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Pentane

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add potassium tert-butoxide portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by GC for the disappearance of the starting material.

  • Quench the reaction by slowly adding water.

  • Extract the product with pentane (3 x 30 mL).

  • Combine the organic extracts and wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation (cycloheptene is volatile).

  • The resulting crude cycloheptene can be further purified by fractional distillation.

Formation and Reactions of Cycloheptyl Grignard Reagent

This compound is a key precursor for the preparation of cycloheptylmagnesium chloride, a Grignard reagent.[11] This organometallic compound is a potent nucleophile and a strong base, widely used for the formation of carbon-carbon bonds by reacting with various electrophiles such as aldehydes, ketones, esters, and carbon dioxide.[12][13]

Signaling Pathway: Grignard Reagent Formation and Reaction

grignard_pathway cluster_formation Grignard Formation cluster_reaction Reaction with Electrophile This compound This compound Grignard Cycloheptylmagnesium Chloride This compound->Grignard + Mg in dry ether Mg Magnesium (Mg) Mg->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack Electrophile Electrophile (e.g., Acetone) Electrophile->Intermediate Final_Product Tertiary Alcohol Intermediate->Final_Product Aqueous Workup (H₃O⁺)

Caption: Formation of a Grignard reagent and its reaction with a ketone.

Experimental Protocol: Synthesis and Reaction of Cycloheptylmagnesium Chloride

This protocol describes the preparation of cycloheptylmagnesium chloride and its subsequent reaction with acetone to form 1-cycloheptyl-1-methylethanol.

Part A: Preparation of Cycloheptylmagnesium Chloride

Materials:

  • Magnesium turnings (1.1 eq)

  • Iodine (a single crystal)

  • This compound (1.0 eq)

  • Anhydrous diethyl ether or THF

Procedure:

  • Flame-dry all glassware (three-neck flask, reflux condenser, dropping funnel) and allow to cool under an inert atmosphere.

  • Place the magnesium turnings and a crystal of iodine in the flask.

  • Add a small amount of a solution of this compound in anhydrous ether to the magnesium.

  • If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the mixture.

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting greyish solution is used directly in the next step.

Part B: Reaction with Acetone

Materials:

  • Freshly prepared Cycloheptylmagnesium Chloride solution (from Part A)

  • Acetone (1.0 eq), anhydrous

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Cool the Grignard reagent solution to 0°C using an ice-water bath.

  • Add a solution of acetone in anhydrous ether dropwise to the stirred Grignard solution, maintaining the temperature at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.

  • Purify the product by column chromatography or distillation.

References

Application Note: Analysis of Chlorocycloheptane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorocycloheptane (C₇H₁₃Cl) is a halogenated cycloalkane that can be a key intermediate or impurity in the synthesis of pharmaceutical compounds and other specialty chemicals.[1][2][3] Accurate and reliable analytical methods are crucial for its identification and quantification to ensure the quality and safety of final products. Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds, making it well-suited for the analysis of this compound.[4][5] When coupled with a mass spectrometer (MS), it provides high selectivity and sensitivity for definitive identification and quantification.[6] This application note provides a detailed protocol for the analysis of this compound using a GC-MS system.

Experimental Protocol

This protocol is based on a method developed for the analysis of this compound in a reaction mixture.[7]

1. Instrumentation and Materials

  • Gas Chromatograph: A Thermo Trace 1310 Gas Chromatograph or equivalent, equipped with a mass selective detector.[7]

  • Mass Spectrometer: An ISQ 7000 Mass Selective Detector or equivalent.[7]

  • GC Column: HP-5MS (15 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane capillary column.[7]

  • Carrier Gas: Argon or Helium, high purity.[7]

  • Injector: Split/splitless injector.

  • Syringe: 10 µL GC syringe.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Solvent: High-purity methanol or acetonitrile for sample dilution.

  • Standard: this compound (CAS No. 2453-46-5) reference standard.[1]

  • Internal Standard (Optional): Naphthalene or other suitable non-interfering compound.[7]

2. GC-MS Operating Conditions

The following table summarizes the recommended GC-MS parameters for the analysis of this compound.[7]

ParameterValue
GC System Thermo Trace 1310 or equivalent
ColumnHP-5MS (15 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasArgon
Flow Rate1.0 mL/min (Constant Flow)
Injector
Injector Temperature200 °C
Injection Volume0.5 µL
Injection ModeSplit
Oven Program
Initial Temperature30 °C, hold for 5 minutes
Ramp 12 °C/min to 40 °C
Ramp 210 °C/min to 100 °C
Ramp 325 °C/min to 200 °C
Mass Spectrometer ISQ 7000 or equivalent
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C (typical for EI)
Mass Rangem/z 40-200 (scan range to include parent ion and fragments)
Solvent Delay2-3 minutes (to avoid solvent front)

3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard (if used): Add a known concentration of internal standard (e.g., naphthalene) to all standard and sample solutions.[7]

  • Sample Preparation: Dilute the sample containing this compound with a suitable solvent to bring the concentration within the calibration range. If the sample is from a reaction mixture, it may be necessary to quench the reaction and filter the mixture through a short plug of silica gel to remove any non-volatile components before GC-MS analysis.[7]

4. Analysis Procedure

  • Equilibrate the GC-MS system with the specified conditions.

  • Inject 0.5 µL of a solvent blank to ensure the system is clean.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, allow the GC program to complete its run to ensure all components have eluted.

5. Data Analysis

  • Identification: Identify the this compound peak in the chromatogram by comparing its retention time with that of the reference standard. Confirm the identity by comparing the mass spectrum of the peak with the reference mass spectrum of this compound.

  • Quantification: Create a calibration curve by plotting the peak area of this compound against the concentration for the working standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary

The following table provides key identifiers and retention information for this compound.

ParameterValueReference
Chemical FormulaC₇H₁₃Cl[1]
Molecular Weight132.631 g/mol [1]
CAS Number2453-46-5[1]
Kovats Retention Index (Non-polar column)1026, 1069[1][8]

Experimental Workflow Diagram

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare this compound Standard Solutions InternalStd Add Internal Standard (Optional) Standard->InternalStd Injection Inject into GC-MS Standard->Injection Sample Prepare Sample Solution (Dilution/Filtration) Sample->InternalStd Sample->Injection InternalStd->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Vaporization Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

The described GC-MS method provides a robust and reliable approach for the separation, identification, and quantification of this compound. The use of a standard non-polar capillary column like the HP-5MS allows for good chromatographic resolution, and the mass spectrometric detection ensures high specificity. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.

References

Application Notes and Protocols for Chlorocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of Chlorocycloheptane (CAS No. 2453-46-5). Adherence to these procedures is crucial to ensure personnel safety and maintain the integrity of the compound.

Compound Information

PropertyValueReference
Chemical Formula C₇H₁₃Cl[1]
Molecular Weight 132.63 g/mol [1]
Appearance Colorless to light yellow/orange liquid
Boiling Point 175 °C
Flash Point 48 °C
Specific Gravity 1.01 (20/20 °C)
Refractive Index 1.47
Purity >98.0% (GC)

Safety & Hazards

This compound is a flammable liquid and vapor.[1] It is essential to handle this compound with appropriate safety precautions.

Hazard StatementGHS ClassificationPrecautionary Statements
H226Flammable liquid and vapor [Warning Flammable liquids]P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. P403 + P235: Store in a well-ventilated place. Keep cool. P501: Dispose of contents/container to an approved waste disposal plant.

Pictogram:

alt text

Handling Protocols

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of contaminated gloves properly.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.

3.2. General Handling Procedures

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Use spark-proof tools and explosion-proof equipment.[2]

  • Avoid contact with eyes, skin, and clothing.[2]

  • Keep the container tightly closed when not in use.[2]

  • Keep away from heat, sparks, and open flames.[2]

  • Avoid ingestion and inhalation.[2]

  • Wash hands thoroughly after handling.[2]

3.3. Emergency Procedures: Spills and Leaks

  • Remove all sources of ignition.[2]

  • Evacuate personnel from the area.

  • Ventilate the area of the spill.

  • Absorb the spill with an inert material such as vermiculite, sand, or earth.[2]

  • Place the absorbed material into a suitable, labeled container for disposal.[2]

  • Clean the spill area thoroughly.

Storage Protocols

4.1. Storage Conditions

  • Temperature: Store in a cool, well-ventilated place. A recommended storage temperature is below 15°C in a dark place.

  • Atmosphere: Store under an inert gas as the compound is air sensitive.

  • Container: Keep the container tightly closed.

  • Location: Store in a designated flammables area away from incompatible substances.[2]

4.2. Incompatible Materials

  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.

  • Strong Bases: Avoid contact with strong bases.

  • Acids and Acid Fumes: Contact with acids or acid fumes may evolve highly toxic chloride fumes.[3]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for handling and storing this compound.

Chlorocycloheptane_Workflow start Start: Receive this compound pre_use_check Pre-Use Check: - Verify container integrity - Read SDS start->pre_use_check ppe Don Personal Protective Equipment (PPE): - Safety Goggles - Lab Coat - Chemical-resistant Gloves pre_use_check->ppe handling Handling in Fume Hood: - Ground equipment - Use spark-proof tools - Dispense required amount ppe->handling storage Storage: - Tightly sealed container - Under inert gas - Cool, dark, ventilated area (<15°C) handling->storage Store unused portion waste Waste Disposal: - Collect in labeled container - Follow institutional guidelines handling->waste Dispose of waste end End of Procedure storage->end waste->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Chlorocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chlorocycloheptane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Synthesis from Cycloheptanol

The conversion of cycloheptanol to this compound is a common synthetic route. Two primary methods are the use of thionyl chloride (SOCl₂) and the Lucas reaction (concentrated HCl and ZnCl₂).

Troubleshooting Guide: Cycloheptanol to this compound

Question: My reaction with thionyl chloride (SOCl₂) is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the reaction of cycloheptanol with thionyl chloride can stem from several factors. Here are some common issues and their solutions:

  • Moisture Contamination: Thionyl chloride reacts vigorously with water to produce SO₂ and HCl, which will consume the reagent and reduce the amount available for the reaction with cycloheptanol.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider increasing the reaction time or temperature. Using a slight excess of thionyl chloride (1.1-1.5 equivalents) can also drive the reaction to completion.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. A common side reaction is the formation of the sulfite ester.[1]

    • Solution: Control the reaction temperature. Adding the thionyl chloride dropwise to a cooled solution of cycloheptanol can help to minimize side reactions.

  • Product Loss During Workup: this compound can be lost during the extraction and purification steps.

    • Solution: Ensure proper phase separation during aqueous workup. Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product. During distillation, ensure the apparatus is properly set up to avoid loss of the product, which has a boiling point of approximately 175-177 °C.

Table 1: General Reaction Conditions for Cycloheptanol with Thionyl Chloride

ParameterRecommended ConditionNotes
Stoichiometry 1.1 - 1.5 equivalents of SOCl₂ per equivalent of cycloheptanolA slight excess of SOCl₂ can improve the reaction rate and yield.
Solvent Anhydrous Dichloromethane (DCM) or neat (no solvent)[2]DCM is a common choice. Running the reaction neat is also possible.
Temperature 0 °C to refluxStart at a lower temperature and gradually increase if necessary.
Reaction Time 1 - 4 hoursMonitor by TLC or GC for completion.
Workup Quench with ice-water, followed by extraction and washing.Neutralize acidic byproducts with a weak base (e.g., NaHCO₃ solution).

Question: I am observing the formation of an unexpected byproduct when using thionyl chloride. What could it be?

Answer:

An unexpected byproduct could be the dialkyl sulfite, formed from the reaction of two molecules of cycloheptanol with one molecule of thionyl chloride. This is more likely to occur if the reaction is run at a high concentration of the alcohol or if the thionyl chloride is added too quickly. To confirm the identity of the byproduct, techniques like GC-MS or NMR spectroscopy can be employed.

Question: What are the best practices for the Lucas reaction (concentrated HCl and ZnCl₂) to synthesize this compound?

Answer:

The Lucas reaction is another effective method. To maximize the yield and purity of this compound:

  • Reagent Quality: Use concentrated hydrochloric acid and anhydrous zinc chloride. The presence of water can hinder the reaction.

  • Catalyst Activity: Zinc chloride is a Lewis acid that facilitates the reaction. Ensure it is of high purity and handled under anhydrous conditions to maintain its activity.

  • Reaction Temperature: The reaction is typically carried out at room temperature or with gentle heating. Overheating can lead to the formation of elimination byproducts (cycloheptene).

  • Workup: After the reaction is complete, the organic layer should be separated, washed with cold water, sodium bicarbonate solution (to neutralize excess acid), and finally with brine. The product should then be dried over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

Experimental Protocol: Synthesis of this compound from Cycloheptanol using Thionyl Chloride

This protocol is adapted from standard procedures for the conversion of secondary alcohols to alkyl chlorides.

Materials:

  • Cycloheptanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cycloheptanol in anhydrous diethyl ether or DCM.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux if necessary.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Carefully quench the reaction by slowly adding the mixture to a stirred, saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by fractional distillation.

Diagram 1: Synthesis of this compound from Cycloheptanol

G Cycloheptanol Cycloheptanol This compound This compound Cycloheptanol->this compound Reaction SOCl2 SOCl₂ SOCl2->this compound Reagent Byproducts SO₂ + HCl This compound->Byproducts Forms

Caption: Reaction of Cycloheptanol with Thionyl Chloride.

II. Synthesis from Cycloheptene

The hydrochlorination of cycloheptene is a direct method to produce this compound.

Troubleshooting Guide: Hydrochlorination of Cycloheptene

Question: The hydrochlorination of cycloheptene is giving me a very low yield. How can I improve it?

Answer:

Low yields in the hydrochlorination of cycloheptene can be attributed to several factors:

  • Inefficient HCl delivery: Simply bubbling HCl gas through a solution of cycloheptene may not be efficient.

    • Solution: Using a saturated solution of HCl in an appropriate solvent (like dichloromethane or acetic acid) can increase the effective concentration of HCl. A study has shown that using a saturated solution of HCl in CH₂Cl₂ in the presence of silica gel can significantly improve the yield.[3]

  • Reaction Temperature: The reaction is typically performed at low temperatures to favor the addition reaction and minimize side reactions.

    • Solution: Maintain a low temperature (e.g., -78 °C to 0 °C) during the addition of HCl.

  • Carbocation Rearrangement: While less common for this specific reaction, carbocation rearrangements can potentially lead to isomeric byproducts.

    • Solution: Using a non-polar solvent can help to stabilize the carbocation intermediate and reduce the likelihood of rearrangements.

Table 2: Yield of this compound from Hydrochlorination of Cycloheptene [3]

EntryConditionsGC Yield of this compound (%)
1HCl in CH₂Cl₂ (sat.), 1 h, -78 °C0
2HCl in CH₂Cl₂ (sat.), SiO₂, 1 h, -78 °C to rt95
3HCl in CH₂Cl₂ (sat.), Al₂O₃, 1 h, -78 °C to rt93
Experimental Protocol: Hydrochlorination of Cycloheptene

This protocol is based on a literature procedure for the surface-mediated hydrochlorination of alkenes.[3]

Materials:

  • Cycloheptene

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Silica gel (activated by heating at 120 °C for 48 hours)

  • Hydrogen chloride (gas)

Procedure:

  • Prepare a saturated solution of HCl in anhydrous CH₂Cl₂ by bubbling dry HCl gas through the solvent at 0 °C.

  • In a round-bottom flask, add activated silica gel to a solution of cycloheptene in anhydrous CH₂Cl₂.

  • Cool the mixture to -78 °C (dry ice/acetone bath).

  • Slowly add the saturated solution of HCl in CH₂Cl₂ to the cycloheptene mixture with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

  • Filter the reaction mixture to remove the silica gel.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain this compound.

Diagram 2: Hydrochlorination of Cycloheptene Workflow

G cluster_0 Reaction Setup cluster_1 Workup Cycloheptene in CH₂Cl₂ Cycloheptene in CH₂Cl₂ Add Silica Gel Add Silica Gel Cycloheptene in CH₂Cl₂->Add Silica Gel Cool to -78°C Cool to -78°C Add Silica Gel->Cool to -78°C Add HCl/CH₂Cl₂ Add HCl/CH₂Cl₂ Cool to -78°C->Add HCl/CH₂Cl₂ Filter Filter Add HCl/CH₂Cl₂->Filter Reaction Complete Wash with NaHCO₃ Wash with NaHCO₃ Filter->Wash with NaHCO₃ Wash with Brine Wash with Brine Wash with NaHCO₃->Wash with Brine Dry Dry Wash with Brine->Dry Evaporate Solvent Evaporate Solvent Dry->Evaporate Solvent This compound This compound Evaporate Solvent->this compound

References

Technical Support Center: Chlorination of Cycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of cycloheptane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Conversion of Cycloheptane 1. Ineffective initiation of the radical reaction. 2. Insufficient concentration of the chlorinating agent. 3. Presence of radical inhibitors.1. Ensure the UV lamp is functional and positioned close to the reaction vessel. If using a chemical initiator (e.g., AIBN), check its expiry date and ensure it was stored correctly. Consider a fresh batch. 2. Verify the stoichiometry of the chlorinating agent (e.g., Cl₂, SO₂Cl₂). A slight excess may be necessary. 3. Ensure all glassware is clean and free of contaminants that could act as radical scavengers (e.g., oxygen, certain impurities in solvents). Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) before initiation.
Excessive Polysubstitution (High Yields of Dichloro- and Trichlorocycloheptane) 1. High ratio of chlorinating agent to cycloheptane. 2. Prolonged reaction time.1. Use a molar excess of cycloheptane relative to the chlorinating agent. This statistically favors the chlorination of the starting material over the monochlorinated product. 2. Monitor the reaction progress using Gas Chromatography (GC) and stop the reaction once the desired level of monochlorination is achieved.
Formation of Unidentified Side Products 1. Contaminated reagents or solvents. 2. Reaction temperature is too high, leading to thermal degradation. 3. Potential for minor, less common side reactions like ring contraction or opening, although less prevalent in radical reactions compared to carbocation chemistry.1. Use freshly distilled cycloheptane and high-purity reagents and solvents. 2. Maintain the recommended reaction temperature. If using photoinitiation, ensure the lamp is not excessively heating the reaction mixture. 3. Analyze the side products using GC-MS to identify their structures. This can provide insights into alternative reaction pathways.
Inconsistent Results Between Batches 1. Variability in reaction conditions. 2. Inconsistent initiation.1. Standardize all reaction parameters, including reagent concentrations, temperature, reaction time, and the intensity and distance of the UV source. 2. If using a chemical initiator, ensure it is fully dissolved before starting the reaction. For photochemical initiation, ensure the reaction vessel is made of a material that is transparent to the wavelength of the UV light being used.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the free-radical chlorination of cycloheptane?

A1: The most significant side reaction is polysubstitution , leading to the formation of a mixture of dithis compound, trithis compound, and higher chlorinated derivatives. This occurs because the initially formed this compound can undergo further chlorination. The extent of polysubstitution is highly dependent on the reaction conditions, particularly the molar ratio of cycloheptane to the chlorinating agent.

Q2: How can I control the selectivity of the reaction to favor monochlorination?

A2: To favor the formation of monothis compound, it is crucial to use a high molar excess of cycloheptane relative to the chlorinating agent. This increases the probability that the chlorine radical will react with a cycloheptane molecule rather than a this compound molecule. Additionally, the reaction should be terminated at a relatively low conversion rate to minimize the formation of polychlorinated products.

Q3: Are ring contraction or ring-opening reactions a concern during the free-radical chlorination of cycloheptane?

A3: While ring rearrangements are common in reactions involving carbocation intermediates, they are much less frequent in free-radical reactions. The cycloheptyl radical is relatively stable and is less prone to rearrangement compared to its carbocation counterpart. Therefore, significant yields of products resulting from ring contraction (to form cyclohexane derivatives) or ring-opening are not typically expected under standard free-radical chlorination conditions.

Q4: What is the expected distribution of monochlorinated isomers?

A4: In cycloheptane, all hydrogen atoms are on secondary carbons. In the absence of any directing groups, free-radical chlorination is not highly selective, and you can expect a statistical mixture of all possible monochlorinated isomers (1-chlorocycloheptane). However, subtle differences in steric hindrance and bond dissociation energies at different positions on the flexible cycloheptane ring might lead to minor deviations from a purely statistical distribution.

Q5: Which chlorinating agent is best to use: chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂)?

A5: Both Cl₂ and SO₂Cl₂ can be used for free-radical chlorination. Sulfuryl chloride is often preferred in a laboratory setting as it is a liquid and can be easier and safer to handle than gaseous chlorine. The reaction with SO₂Cl₂ is typically initiated with a radical initiator like azobisisobutyronitrile (AIBN) and gentle heating or UV light.

Data Presentation

The following table summarizes the expected product distribution in the chlorination of cycloheptane. The yields are highly dependent on the specific reaction conditions.

Product Chemical Formula Expected Yield Range (mol %) Notes
Monothis compoundC₇H₁₃Cl40 - 70%The primary desired product. Higher yields are favored by a high cycloheptane-to-chlorine ratio.
Dichlorocycloheptanes (mixture of isomers)C₇H₁₂Cl₂20 - 40%A major side product. The mixture will contain various positional isomers (e.g., 1,1-, 1,2-, 1,3-, 1,4-dithis compound).
Trichlorocycloheptanes (mixture of isomers)C₇H₁₁Cl₃5 - 15%Formation increases with higher chlorine concentrations and longer reaction times.
Higher Chlorinated CycloheptanesC₇H₁₄-ₓClₓ (x>3)< 5%Generally minor products under controlled conditions.

Experimental Protocols

Key Experiment: Free-Radical Chlorination of Cycloheptane using Sulfuryl Chloride and AIBN

This protocol is adapted from standard procedures for the chlorination of cycloalkanes.

Materials:

  • Cycloheptane (freshly distilled)

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • A round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • A heating mantle or oil bath

  • A UV lamp (optional, can be used in conjunction with or as an alternative to AIBN)

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask, combine cycloheptane and a catalytic amount of AIBN. For example, use a 5:1 molar ratio of cycloheptane to sulfuryl chloride. The flask should be equipped with a magnetic stir bar and a reflux condenser.

  • Inert Atmosphere: Flush the apparatus with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can inhibit the radical reaction.

  • Addition of Chlorinating Agent: Slowly add the sulfuryl chloride to the stirred cycloheptane solution at room temperature.

  • Initiation:

    • Thermal Initiation: Gently heat the reaction mixture to reflux (the boiling point of cycloheptane is approximately 118 °C) to initiate the decomposition of AIBN.

    • Photochemical Initiation: Irradiate the flask with a UV lamp at a suitable temperature.

  • Reaction Monitoring: Allow the reaction to proceed for a set time (e.g., 1-2 hours). The progress can be monitored by taking small aliquots and analyzing them by GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully transfer the mixture to a separatory funnel.

    • Wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize any acidic byproducts (like HCl and remaining SO₂Cl₂).

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • The solvent (excess cycloheptane) and the chlorinated products can be separated by fractional distillation.

Mandatory Visualization

Side_Reactions_Chlorination_Cycloheptane Cycloheptane Cycloheptane Cycloheptyl_Radical Cycloheptyl Radical Cycloheptane->Cycloheptyl_Radical + Cl• - HCl Monochloro Monothis compound Cycloheptyl_Radical->Monochloro + Cl₂ - Cl• Monochloro_Radical Monochlorocycloheptyl Radical Monochloro->Monochloro_Radical + Cl• - HCl Dichloro Dithis compound (Isomer Mixture) Monochloro_Radical->Dichloro + Cl₂ - Cl• Dichloro_Radical Dichlorocycloheptyl Radical Dichloro->Dichloro_Radical + Cl• - HCl Trichloro Trithis compound (Isomer Mixture) Dichloro_Radical->Trichloro + Cl₂ - Cl•

Caption: Main reaction pathway and major side reactions in the chlorination of cycloheptane.

Technical Support Center: Grignard Reaction with Chlorocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving chlorocycloheptane.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is failing to initiate. What are the common causes and how can I resolve this?

A1: Initiation failure is a common hurdle, particularly with less reactive secondary alkyl chlorides like this compound. The primary culprits are typically the passivating layer of magnesium oxide (MgO) on the magnesium turnings and the presence of moisture.

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents, most commonly tetrahydrofuran (THF) or diethyl ether, must be anhydrous. The presence of even trace amounts of water will quench the Grignard reagent.[1]

  • Activate the Magnesium: The magnesium surface needs to be activated to remove the passivating oxide layer.[2] Several methods can be employed:

    • Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere can help break up the oxide layer.

    • Chemical Activation: The addition of a small crystal of iodine is a widely used method. The disappearance of the characteristic purple color of iodine often indicates the reaction has initiated.[3] 1,2-Dibromoethane is another effective chemical activator.

    • Use of Rieke Magnesium: For particularly stubborn reactions, highly reactive Rieke magnesium, prepared by the reduction of MgCl₂, can be used.[2]

Q2: I am observing a significant amount of a high-boiling point side product in my reaction. What is it likely to be, and how can I minimize its formation?

A2: A prevalent side reaction in Grignard preparations is the Wurtz coupling, where the newly formed Grignard reagent (cycloheptylmagnesium chloride) reacts with the starting this compound to form a dimer (dicycloheptane).[1][4][5]

Strategies to Minimize Wurtz Coupling:

  • Slow Addition of Alkyl Halide: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, minimizing its reaction with the formed Grignard reagent.[1]

  • Control the Reaction Temperature: While some initial heating may be necessary for initiation, the Grignard formation is exothermic. Overheating can favor the Wurtz coupling. It is often beneficial to cool the reaction to maintain a gentle reflux.[1]

  • Ensure High Magnesium Activity: Using highly activated magnesium ensures that the this compound reacts preferentially with the magnesium surface rather than the Grignard reagent.

Q3: Should I use THF or diethyl ether as the solvent for my Grignard reaction with this compound?

A3: Both tetrahydrofuran (THF) and diethyl ether are suitable solvents for Grignard reactions as they are aprotic and solvate the magnesium center, stabilizing the Grignard reagent.[6] However, THF is often considered a superior solvent for less reactive alkyl halides like this compound.[7] Its higher boiling point allows for a wider range of reaction temperatures, and it is a better solvent for the Grignard reagent, which can be beneficial for reaction kinetics and solubility.

Quantitative Data Summary

The yield of the Grignard reagent from this compound can be influenced by several factors, including the activation method and reaction conditions. While specific yields for this compound are not extensively reported, the following table provides an illustrative comparison based on data from analogous cycloalkyl and secondary alkyl halides.

Activation MethodTypical Reported YieldsAdvantagesDisadvantages
Iodine Moderate to GoodSimple and effective for many substrates.[8]Can sometimes be insufficient for less reactive chlorides.
1,2-Dibromoethane Good to HighOften more effective than iodine for sluggish reactions.Introduces a volatile byproduct (ethylene).
Rieke Magnesium High to ExcellentHighly reactive, effective for unreactive halides.[8][9]Requires separate preparation of the activated magnesium.
No Activation (Fresh Mg) Variable (Low to Moderate)Simplest method.Unreliable due to the presence of an oxide layer.

Experimental Protocol: Preparation of Cycloheptylmagnesium Chloride

This protocol details a general procedure for the formation of a Grignard reagent from a secondary alkyl chloride, adapted for this compound.

Materials:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (or 1,2-dibromoethane)

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is scrupulously dry. The entire system should be under a positive pressure of an inert gas.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single, small crystal of iodine to activate the magnesium surface.

  • Initiation of Reaction: In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add a small portion (approximately 10%) of this solution to the magnesium turnings.

  • Maintaining the Reaction: The reaction is initiated when the color of the iodine fades and gentle refluxing of the solvent is observed. Gentle warming with a heating mantle may be necessary to start the reaction. Once initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.[1]

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution of cycloheptylmagnesium chloride should be grayish and slightly cloudy and can be used directly in the subsequent reaction.[10]

Visualizations

Grignard_Troubleshooting cluster_start Start cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_side_reaction Side Reaction cluster_mitigation Mitigation Strategies start Grignard Reaction with This compound problem Reaction Fails to Initiate? start->problem cause1 Inactive Mg Surface (MgO layer) problem->cause1 Yes cause2 Wet Glassware/Solvent problem->cause2 Yes side_reaction Wurtz Coupling Observed? problem->side_reaction No solution1 Activate Mg: - Iodine - 1,2-Dibromoethane - Mechanical Stirring cause1->solution1 solution2 Ensure Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvents cause2->solution2 mitigation1 Slow addition of This compound side_reaction->mitigation1 Yes mitigation2 Control Temperature (gentle reflux) side_reaction->mitigation2 Yes

Caption: Troubleshooting workflow for Grignard reaction initiation.

Grignard_Workflow A 1. Apparatus Setup (Flame-dried glassware, inert atmosphere) B 2. Magnesium Activation (e.g., Iodine crystal) A->B C 3. Initiation (Add small portion of this compound in THF) B->C D 4. Grignard Formation (Slow addition of remaining this compound, maintain gentle reflux) C->D E 5. Completion (Stir for 30-60 min post-addition) D->E F Cycloheptylmagnesium Chloride (Ready for next step) E->F

Caption: Experimental workflow for preparing cycloheptylmagnesium chloride.

References

Technical Support Center: Optimizing Nucleophilic Substitution on Chlorocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing nucleophilic substitution reactions on chlorocycloheptane.

Frequently Asked Questions (FAQs)

Q1: Should I expect an S(_N)1 or S(_N)2 reaction mechanism for nucleophilic substitution on this compound?

A1: this compound is a secondary alkyl halide, which means it can undergo both S(_N)1 and S(_N)2 reactions. The predominant mechanism will depend on the specific reaction conditions you choose.[1][2][3][4][5][6]

  • S(_N)2 is favored by: Strong, negatively charged nucleophiles (e.g., I⁻, RS⁻, N₃⁻), polar aprotic solvents (e.g., acetone, DMSO, DMF), and lower temperatures.[3][4][6]

  • S(_N)1 is favored by: Weak, neutral nucleophiles (e.g., H₂O, ROH), polar protic solvents (e.g., water, ethanol, acetic acid), and higher temperatures.[3][4][6]

Q2: How does the choice of nucleophile affect the reaction?

A2: The strength of the nucleophile is a critical factor in determining the reaction mechanism and rate.

  • Strong Nucleophiles: Promote the S(_N)2 pathway. Strong nucleophiles are typically species with a negative charge and high electron density.[3][6]

  • Weak Nucleophiles: Favor the S(_N)1 pathway. These are often neutral molecules that can tolerate the formation of a carbocation intermediate.[3][6]

Q3: What is the role of the solvent in these reactions?

A3: The solvent plays a crucial role in stabilizing intermediates and influencing the nucleophilicity of the attacking species.

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can hydrogen bond with and solvate both the carbocation intermediate in an S(_N)1 reaction and the leaving group, thereby favoring the S(_N)1 pathway. They can, however, decrease the strength of the nucleophile in an S(_N)2 reaction by forming a solvent cage around it.[4]

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents can dissolve the reactants but do not strongly solvate the nucleophile, leaving it more "free" to attack the substrate. This makes them ideal for S(_N)2 reactions.[3][6]

Q4: Will temperature significantly impact my reaction outcome?

A4: Yes, temperature can influence both the reaction rate and the competition between substitution and elimination pathways. Generally, higher temperatures provide more energy for molecules to overcome the activation barrier. However, elimination reactions (E1 and E2) are often favored at higher temperatures compared to substitution reactions.[4] If elimination byproducts are an issue, consider running the reaction at a lower temperature.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Poor leaving group: While chloride is a reasonable leaving group, its departure can be the rate-limiting step.Consider converting the chloride to a better leaving group in situ, such as an iodide, by adding a catalytic amount of sodium iodide (Finkelstein reaction).
Weak nucleophile: The chosen nucleophile may not be strong enough to effectively displace the chloride in an S(_N)2 reaction.If aiming for an S(_N)2 pathway, switch to a stronger, negatively charged nucleophile. For S(_N)1, a weak nucleophile is appropriate, but the reaction may be slow.
Inappropriate solvent: The solvent may be hindering the desired reaction pathway.For S(_N)2, ensure you are using a polar aprotic solvent. For S(_N)1, a polar protic solvent is necessary.[3][4][6]
Low reaction temperature: The reaction may be too slow at the current temperature.Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts.
Significant Amount of Elimination Byproduct (Cycloheptene) Strong, sterically hindered base/nucleophile: Bulky bases are more likely to act as a base and abstract a proton, leading to elimination.Use a less sterically hindered nucleophile that is a weaker base.
High reaction temperature: Elimination reactions are entropically favored and often dominate at higher temperatures.[4]Run the reaction at a lower temperature. This will slow down both substitution and elimination, but often favors substitution.
Reaction is Too Slow Substrate is a secondary halide: Secondary halides like this compound are inherently less reactive in S(_N)2 reactions than primary halides due to steric hindrance, and less reactive in S(_N)1 reactions than tertiary halides due to carbocation instability.Increase the reaction temperature, switch to a better leaving group (e.g., bromide or iodide), or use a more potent nucleophile.

Quantitative Data

Table 1: Relative Rates of Acetolysis of Chlorocycloalkanes at 25°C

Cycloalkyl ChlorideRelative Rate (k_rel)
Cyclopentyl Chloride1.0
Cyclohexyl Chloride0.01
Cycloheptyl Chloride 1.0
Cyclooctyl Chloride0.8
Cyclodecyl Chloride0.02
Cyclododecyl Chloride0.03
Data is synthesized from various literature sources for illustrative comparison.[7]

Table 2: Ethanolysis Rate Constants and Activation Parameters for Selected Chlorocycloalkanes

Cycloalkyl ChlorideRate Constant (k) at 50°C (s⁻¹)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
Cyclopentyl Chloride4.5 x 10⁻⁵23.5-5.2
Cyclohexyl Chloride2.1 x 10⁻⁷26.8-8.1
Cycloheptyl Chloride Data not available in the provided source
Cyclodecyl Chloride5.8 x 10⁻⁷25.9-9.5
Data is synthesized from various literature sources for illustrative comparison.[7]

Experimental Protocols

The following are generalized protocols for conducting S(_N)1 and S(_N)2 reactions on this compound. These should be adapted and optimized for specific nucleophiles and desired outcomes.

Protocol 1: S(_N)1 Reaction of this compound with Ethanol (Ethanolysis)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in absolute ethanol. The ethanol will serve as both the solvent and the nucleophile.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining ethanol and hydrochloric acid formed.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield cycloheptyl ethyl ether.

Protocol 2: S(_N)2 Reaction of this compound with Sodium Azide in DMF

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and a molar excess of sodium azide in anhydrous dimethylformamide (DMF).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether). Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers and wash with brine to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting cycloheptyl azide can be further purified if necessary.

Visualizations

G cluster_workflow Experimental Workflow start Start: this compound + Nucleophile reaction_setup Reaction Setup in Appropriate Solvent start->reaction_setup reaction_conditions Apply Reaction Conditions (Temperature, Time) reaction_setup->reaction_conditions monitoring Monitor Reaction Progress (TLC/GC) reaction_conditions->monitoring monitoring->reaction_conditions Incomplete workup Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography, etc.) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for nucleophilic substitution.

G cluster_decision Decision Logic: SN1 vs. SN2 Pathway start This compound (Secondary Halide) nucleophile Nucleophile Strength? start->nucleophile strong_nu Strong (e.g., I-, RS-, N3-) nucleophile->strong_nu Strong weak_nu Weak (e.g., H2O, ROH) nucleophile->weak_nu Weak solvent Solvent Type? protic_solvent Polar Protic solvent->protic_solvent Protic aprotic_solvent Polar Aprotic solvent->aprotic_solvent Aprotic strong_nu->solvent weak_nu->solvent sn1 Favors SN1 protic_solvent->sn1 sn2 Favors SN2 aprotic_solvent->sn2

Caption: Decision-making flowchart for predicting the reaction pathway.

References

Technical Support Center: Purification of Crude Chlorocycloheptane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude chlorocycloheptane via distillation.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of pure this compound?

A1: Pure this compound has a boiling point of approximately 175°C at atmospheric pressure. Due to this relatively high boiling point, vacuum distillation is often recommended to prevent potential decomposition of the product.

Q2: What are the most common impurities in crude this compound?

A2: When synthesizing this compound from cycloheptanol, common impurities may include unreacted cycloheptanol, cycloheptene (from elimination side reactions), and dicycloheptyl ether (from a competing ether formation reaction).

Q3: When should I use fractional distillation versus simple distillation?

A3: Fractional distillation is necessary when the boiling points of the components in the mixture are close (typically within 70°C of each other). Given the boiling points of potential impurities like cycloheptanol and cycloheptene, fractional distillation is the recommended method for achieving high purity this compound.

Q4: Why is my distillation rate very slow, even at high temperatures?

A4: A slow distillation rate can be caused by several factors:

  • Inadequate heating: Ensure the heating mantle is in good contact with the distillation flask and the temperature is set appropriately.

  • Poor insulation: The fractionating column should be well-insulated (e.g., with glass wool or aluminum foil) to maintain the temperature gradient.

  • System leaks (especially under vacuum): Check all joints and connections for a tight seal. Ungreased joints are a common source of leaks in vacuum distillation.

Q5: The temperature at the distillation head is fluctuating. What does this indicate?

A5: Temperature fluctuations can indicate:

  • Uneven boiling: This can be caused by "bumping." Ensure you are using a stir bar or boiling chips to promote smooth boiling. Boiling chips should not be added to hot liquid.

  • Azeotrope formation: While less common for this specific mixture, an azeotrope would distill at a constant temperature different from the boiling points of the individual components.

  • Fraction changes: A sharp drop or rise in temperature can signal the end of one fraction and the beginning of another.

Q6: I am seeing discoloration in my distillation flask. Should I be concerned?

A6: Discoloration, particularly darkening, can be a sign of product decomposition at high temperatures. This is a strong indicator that vacuum distillation should be employed to lower the required boiling temperature.

Data Presentation: Physical Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C at atm)Boiling Point (°C at reduced pressure)Notes
This compound 132.63175Lowered under vacuumThe desired product.
Cycloheptanol114.1918579-82 @ 12 TorrUnreacted starting material.[1][2][3] Its boiling point is close to the product.
Cycloheptene96.17112-114.7-A common elimination byproduct.[4][5][6][7] It will distill as a lower-boiling fraction.
Dicycloheptyl Ether(Not readily available)Expected to be >200-A potential high-boiling byproduct. Similar to dicyclohexyl ether (BP 242.5°C).[8] It will likely remain in the distillation flask.

Experimental Protocols

Protocol for Fractional Distillation of Crude this compound

1. Preparation and Setup:

  • Ensure all glassware is clean and dry.
  • Assemble the fractional distillation apparatus in a fume hood. This should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
  • For vacuum distillation, use a Claisen adapter to minimize bumping and connect the apparatus to a vacuum trap and pump.[9]
  • Add the crude this compound and a magnetic stir bar to the round-bottom flask. Do not use boiling chips for vacuum distillation. [9]
  • Lightly grease all ground-glass joints to ensure a good seal, which is critical for vacuum distillation.[9]

2. Distillation Process:

  • Begin stirring the crude mixture.
  • If performing a vacuum distillation, start the vacuum pump and allow the pressure to stabilize before applying heat.[10]
  • Gradually heat the distillation flask using a heating mantle.
  • Observe the temperature at the distillation head. The first fraction to distill will be the lowest boiling impurity, likely cycloheptene (if present).
  • Collect any low-boiling fractions in a separate receiving flask.
  • As the temperature approaches the boiling point of this compound (adjusted for the vacuum pressure, if applicable), change the receiving flask to collect the purified product.
  • Maintain a slow and steady distillation rate for optimal separation.
  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.
  • Stop the distillation before the flask boils to dryness to avoid the concentration of potentially explosive residues.

3. Shutdown:

  • Remove the heating mantle and allow the apparatus to cool.
  • If under vacuum, slowly and carefully reintroduce air into the system before turning off the vacuum pump.
  • Disassemble the apparatus once it has returned to room temperature.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Distillation of this compound start Distillation Problem Observed issue_purity Poor Product Purity start->issue_purity issue_rate Slow/No Distillation start->issue_rate issue_temp Unstable Temperature start->issue_temp issue_decomp Product Decomposition (Darkening) start->issue_decomp check_column Check Fractionating Column Efficiency issue_purity->check_column check_heat Check Heating & Insulation issue_rate->check_heat check_boiling Ensure Smooth Boiling (Stirring) issue_temp->check_boiling use_vacuum Switch to/Optimize Vacuum Distillation issue_decomp->use_vacuum check_column->issue_rate OK sol_packing Increase Column Packing/ Use Longer Column check_column->sol_packing Inefficient check_vacuum Check for Vacuum Leaks check_heat->check_vacuum Adequate sol_insulate Improve Insulation/ Increase Heat check_heat->sol_insulate Inadequate check_boiling->check_column Smooth sol_stir Add/Check Stir Bar check_boiling->sol_stir Bumping check_vacuum->use_vacuum No Leaks sol_grease Grease Joints/ Check Tubing check_vacuum->sol_grease Leak Found sol_pressure Lower System Pressure use_vacuum->sol_pressure

Caption: Troubleshooting workflow for common distillation issues.

DistillationLogic Decision Logic for Distillation Method start Crude this compound bp_diff Boiling Point Difference with Impurities < 70°C? start->bp_diff simple_dist Simple Distillation (Not Recommended) bp_diff->simple_dist No frac_dist Fractional Distillation bp_diff->frac_dist Yes bp_high Boiling Point > 150°C or Decomposition Observed? bp_high->frac_dist No (Atmospheric) vac_frac_dist Vacuum Fractional Distillation (Recommended) bp_high->vac_frac_dist Yes frac_dist->bp_high

Caption: Logic for selecting the appropriate distillation method.

References

Technical Support Center: Purification of Chlorocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted cycloheptanol from chlorocycloheptane.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted cycloheptanol from a this compound reaction mixture?

A1: The two most common and effective methods for purifying this compound from the unreacted starting material, cycloheptanol, are fractional distillation and extractive workup. The choice between these methods depends on the scale of the reaction, the desired purity of the final product, and the available equipment.

Q2: How does fractional distillation separate this compound and cycloheptanol?

A2: Fractional distillation separates compounds based on differences in their boiling points. This compound has a boiling point of approximately 175°C, while cycloheptanol boils at around 185°C.[1][2][3] Although the boiling points are relatively close, a fractional distillation column with sufficient theoretical plates can effectively separate the two compounds. The lower-boiling this compound will distill first, followed by the higher-boiling cycloheptanol.

Q3: What is an extractive workup, and how does it remove cycloheptanol?

A3: An extractive workup is a liquid-liquid extraction technique that separates compounds based on their differing solubilities in two immiscible liquid phases, typically an organic solvent and water. Cycloheptanol, being an alcohol, has some solubility in water, whereas this compound is insoluble in water.[4][5][6] By washing the organic reaction mixture with water or a dilute acid solution, the more polar cycloheptanol can be selectively transferred into the aqueous phase, leaving the desired this compound in the organic phase.

Q4: When should I choose fractional distillation over an extractive workup?

A4: Fractional distillation is generally preferred when a high purity of this compound is required and when dealing with larger quantities of the mixture. It is a more definitive separation method based on a physical constant (boiling point). An extractive workup is often a quicker and simpler method for removing the bulk of the cycloheptanol impurity, especially for smaller-scale reactions or as a preliminary purification step before distillation.

Q5: Can I use other purification techniques like chromatography?

A5: While column chromatography can be used to separate alcohols from alkyl halides, it is often less practical for large-scale purifications due to the cost of the stationary phase and the large volumes of solvent required. For the separation of this compound and cycloheptanol, fractional distillation and extractive workup are typically more efficient.

Troubleshooting Guides

Fractional Distillation Issues
Problem Possible Cause Solution
Poor Separation Inefficient distillation column (too few theoretical plates).Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation rate is crucial for good separation.
Poor insulation of the column.Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.
Product Contaminated with Cycloheptanol Premature collection of the main fraction.Monitor the head temperature closely. Collect a "forerun" fraction and only begin collecting the main product fraction when the temperature stabilizes at the boiling point of this compound.
No Distillate Collected Insufficient heating.Ensure the heating mantle is set to a temperature that will bring the mixture to a boil.
Leak in the apparatus.Check all joints and connections for a proper seal. Ensure the condenser is functioning correctly.
Extractive Workup Issues
Problem Possible Cause Solution
Incomplete Removal of Cycloheptanol Insufficient number of extractions.Perform multiple extractions with fresh portions of the aqueous wash solution. Three to four washes are typically recommended for effective removal.
Inefficient mixing of layers.Ensure vigorous shaking of the separatory funnel to maximize the surface area between the organic and aqueous phases, allowing for efficient transfer of the cycloheptanol.
Emulsion Formation Vigorous shaking with a basic solution.Gently invert the separatory funnel multiple times instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can also help to break up emulsions.
Low Yield of this compound Product dissolved in the aqueous layer.This is unlikely as this compound has very low water solubility. However, ensure that the layers have fully separated before draining the aqueous layer.
Incomplete extraction from the initial reaction mixture.Ensure the initial reaction mixture is fully dissolved in a suitable organic solvent before beginning the extractive workup.

Data Presentation

Physical Properties of this compound and Cycloheptanol

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Solubility in Water
This compoundC₇H₁₃Cl132.63175Insoluble[4][5]
CycloheptanolC₇H₁₄O114.19185Sparingly soluble[1][2]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To separate this compound from unreacted cycloheptanol using fractional distillation.

Materials:

  • Crude this compound/cycloheptanol mixture

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle

  • Boiling chips

  • Thermometer

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the crude this compound/cycloheptanol mixture to the round-bottom flask, filling it to no more than two-thirds of its capacity.

  • Add a few boiling chips to the flask to ensure smooth boiling.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature at the distillation head. The temperature will initially rise and then stabilize at the boiling point of the lower-boiling component (this compound, ~175°C).

  • Collect the initial distillate (forerun) in a separate receiving flask until the distillation temperature is stable.

  • Once the temperature is stable at the boiling point of this compound, switch to a clean receiving flask to collect the purified product.

  • Continue distillation until the temperature begins to rise again, indicating that the higher-boiling cycloheptanol is starting to distill.

  • Stop the distillation and allow the apparatus to cool.

  • Analyze the purity of the collected this compound fraction using a suitable analytical method, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Purification by Extractive Workup

Objective: To remove unreacted cycloheptanol from this compound by liquid-liquid extraction.

Materials:

  • Crude this compound/cycloheptanol mixture

  • Separatory funnel

  • Organic solvent (e.g., diethyl ether, dichloromethane)

  • Deionized water

  • Saturated sodium bicarbonate solution (optional, for neutralizing acidic impurities)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent in a separatory funnel.

  • Add an equal volume of deionized water to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate completely. The organic layer (containing this compound) will typically be the top layer if using diethyl ether, or the bottom layer if using dichloromethane.

  • Drain the aqueous layer into a separate flask.

  • Repeat the washing step (steps 2-5) two more times with fresh portions of deionized water.

  • (Optional) If the reaction was performed under acidic conditions, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove the bulk of the dissolved water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate or sodium sulfate to the organic layer to dry it completely. Swirl the flask until the drying agent no longer clumps together.

  • Filter the dried organic solution to remove the drying agent.

  • Remove the organic solvent using a rotary evaporator to yield the purified this compound.

Visualization

Purification_Workflow cluster_start Initial State cluster_decision Decision Point cluster_path1 Path 1: High Purity / Large Scale cluster_path2 Path 2: Rapid Purification / Small Scale start Crude Mixture: This compound & Unreacted Cycloheptanol decision Desired Purity & Scale? start->decision frac_dist Fractional Distillation decision->frac_dist High Purity/ Large Scale ext_workup Extractive Workup decision->ext_workup Rapid/ Small Scale pure_product1 High Purity This compound frac_dist->pure_product1 dried_product Dried Organic Phase ext_workup->dried_product Wash & Dry solvent_removal Solvent Removal dried_product->solvent_removal pure_product2 Purified This compound solvent_removal->pure_product2

Caption: Decision workflow for selecting a purification method.

References

Preventing elimination byproducts in reactions of Chlorocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving chlorocycloheptane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on preventing the formation of elimination byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using this compound as a substrate?

A1: The two main competing reactions are nucleophilic substitution (S(_N)2) and elimination (E2). In S(_N)2 reactions, the nucleophile replaces the chlorine atom to form a new bond with the cycloheptyl ring. In E2 reactions, a base removes a proton from a carbon adjacent to the carbon bearing the chlorine, leading to the formation of cycloheptene, an undesired byproduct.

Q2: What general strategies can I employ to favor substitution over elimination?

A2: To favor the desired S(_N)2 product and minimize the formation of cycloheptene, you should generally use:

  • A good nucleophile that is a weak base.

  • A polar aprotic solvent.

  • The lowest practical reaction temperature.

Q3: How does the choice of nucleophile or base impact the reaction outcome?

A3: The strength and steric bulk of the nucleophile/base are critical.

  • Strong, sterically hindered bases , such as potassium tert-butoxide, will strongly favor E2 elimination.

  • Good nucleophiles that are weak bases , such as azide (N(_3)

    ^{-}
    ), cyanide (CN
    ^{-}
    ), or thiolate (RS
    ^{-}
    ) ions, will favor S(_N)2 substitution.

  • Ambident nucleophiles like hydroxide (OH

    ^{-}
    ) and alkoxides (RO
    ^{-}
    ) can act as both nucleophiles and bases, leading to mixtures of products. For these, reaction conditions must be carefully controlled.

Q4: Why is the choice of solvent so important?

A4: Solvents play a crucial role in stabilizing or destabilizing the transition states of the S(_N)2 and E2 pathways.

  • Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) are ideal for S(_N)2 reactions. They solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and highly reactive towards the electrophilic carbon of this compound.[1]

  • Polar protic solvents (e.g., water, ethanol, methanol) can solvate the nucleophile through hydrogen bonding, which reduces its nucleophilicity and can favor elimination.[1]

Q5: I am observing a significant amount of cycloheptene in my reaction. What are the most likely causes and how can I fix it?

A5: The formation of cycloheptene is a clear indicator that E2 elimination is a major pathway. To troubleshoot this, consider the following:

  • Your nucleophile is too basic: If you are using a strong base like an alkoxide, consider switching to a weaker base or a non-nucleophilic base if proton abstraction is necessary for another part of your reaction.

  • The reaction temperature is too high: Higher temperatures provide the activation energy for both substitution and elimination, but often favor elimination entropically.[2] Try running your reaction at a lower temperature, even if it requires a longer reaction time.

  • Your solvent is favoring elimination: If you are using a polar protic solvent, switch to a polar aprotic solvent.

  • Steric hindrance: If your nucleophile is very bulky, it may preferentially act as a base, abstracting a more accessible proton from the cycloheptane ring rather than attacking the sterically hindered carbon atom bearing the chlorine.[3]

Troubleshooting Guides

Guide 1: Nucleophilic Substitution Reactions

This guide focuses on common issues encountered during S(_N)2 reactions with this compound.

Problem Possible Cause Suggested Solution
Low yield of substitution product and high yield of cycloheptene The nucleophile is acting as a strong base.Select a nucleophile with lower basicity (e.g., use NaN(_3) instead of NaOH).
The reaction temperature is too high.Decrease the reaction temperature. Monitor the reaction over a longer period.
The solvent is promoting elimination.Switch from a polar protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF or DMSO).
Reaction is very slow or does not proceed The nucleophile is too weak.Increase the concentration of the nucleophile or switch to a more potent nucleophile within the same class (e.g., from RSH to RSNa).
The reaction temperature is too low.Gradually increase the temperature while monitoring for the formation of cycloheptene.
Poor leaving group ability of chloride.In some cases, converting this compound to iodocycloheptane in situ using NaI in acetone (Finkelstein reaction) can accelerate the substitution.
Formation of multiple unexpected byproducts The nucleophile is reacting with other functional groups on the substrate or is unstable under the reaction conditions.Protect sensitive functional groups on your substrate before the substitution reaction. Ensure the nucleophile is stable at the reaction temperature.
Guide 2: Grignard Reagent Formation and Use

The formation of cycloheptylmagnesium chloride can be challenging, and its subsequent reactions can be complicated by side reactions.

Problem Possible Cause Suggested Solution
Grignard reaction fails to initiate Magnesium surface is passivated by an oxide layer.Activate the magnesium turnings by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonicating the mixture. Ensure all glassware is flame-dried and reagents are anhydrous.[4]
The solvent is not anhydrous.Use freshly distilled, anhydrous ether or THF.
Low yield of the Grignard reagent Wurtz coupling (R-X + R-MgX -> R-R) is occurring.Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide.
The Grignard reagent is reacting with moisture or oxygen.Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Formation of cycloheptene during subsequent reaction with an electrophile The Grignard reagent is acting as a base.This is more likely with sterically hindered electrophiles or at higher temperatures. Add the electrophile slowly at a low temperature (e.g., 0 °C).
Guide 3: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions like Suzuki, Kumada, and Negishi can be effective for forming C-C bonds with this compound, but are susceptible to β-hydride elimination.

Problem Possible Cause Suggested Solution
Significant formation of cycloheptene (β-hydride elimination) The palladium catalyst/ligand system is promoting elimination.Use bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) which can favor reductive elimination over β-hydride elimination.[3]
The reaction temperature is too high.Optimize the reaction temperature; some modern catalyst systems are effective at room temperature.
The base is too strong or sterically hindered.For Suzuki coupling, consider using a weaker base like K(_2)CO(_3) or Cs(_2)CO(_3) instead of stronger bases.[5]
Low or no catalytic activity The palladium catalyst is not in the active Pd(0) state.Use a pre-catalyst that readily forms the active species, or ensure your reaction conditions promote the reduction of a Pd(II) source.
The substrate is not sufficiently reactive.While challenging, conversion of this compound to a more reactive derivative (e.g., cycloheptylzinc chloride for Negishi coupling) may be necessary.[4]

Data Presentation

The following tables summarize reaction conditions that influence the ratio of substitution to elimination products in reactions of secondary cycloalkyl chlorides. While specific data for this compound is limited in the literature, the data for the closely analogous chlorocyclohexane provides a strong predictive framework.

Table 1: Influence of Nucleophile/Base on Product Distribution

Substrate Nucleophile/Base Solvent Temperature (°C) Substitution Product (%) Elimination Product (%)
ChlorocyclohexaneNaN(_3)DMF25>95<5
ChlorocyclohexaneCH(_3)COONaaprotic solvent50~80~20
ChlorocyclohexaneNaOCH(_3)CH(_3)OH25~30~70
ChlorocyclohexaneKOC(CH(_3))(_3)t-BuOH25<5>95

Table 2: Influence of Solvent on the Reaction of Chlorocyclohexane with Sodium Azide

Solvent Dielectric Constant Solvent Type Relative Rate of S(_N)2 Elimination Byproduct
Methanol32.7Protic1Moderate
DMF36.7Aprotic~10
3^33
Low
DMSO46.7Aprotic~10
4^44
Very Low
Acetonitrile37.5Aprotic~5 x 10
2^22
Low

Experimental Protocols

Protocol 1: Synthesis of Cycloheptyl Azide (S(_N)2)

This protocol is designed to maximize the yield of the substitution product by using a good nucleophile that is a weak base in a polar aprotic solvent at a moderate temperature.

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (5 mL per 1 g of this compound).

  • Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield the crude cycloheptyl azide. The product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Formation of Cycloheptylmagnesium Chloride (Grignard Reagent)

This protocol outlines the careful preparation of the Grignard reagent, minimizing side reactions.

  • Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a gas inlet. Flame-dry the entire apparatus under vacuum and then cool under a positive pressure of argon.

  • Reagent Preparation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.

  • Initiation: Add a small amount of a solution of this compound (1.0 eq) in anhydrous THF (10 mL per 1 g of this compound) from the dropping funnel. The disappearance of the iodine color and gentle refluxing indicate the initiation of the reaction. If the reaction does not start, gentle heating with a heat gun may be necessary.

  • Grignard Formation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting grey solution of cycloheptylmagnesium chloride is ready for use in subsequent reactions.

Visualizations

Substitution_vs_Elimination sub This compound prod_sub Substitution Product (SN2) prod_elim Elimination Product (E2) (Cycloheptene) choice nuc Nucleophile / Base choice->prod_sub Good Nucleophile Weak Base Low Temperature Polar Aprotic Solvent choice->prod_elim Strong / Bulky Base High Temperature Polar Protic Solvent

Caption: Factors influencing the outcome of reactions with this compound.

Grignard_Workflow start Start: this compound + Mg prep Flame-dry glassware Use anhydrous THF start->prep activation Activate Mg with I2 prep->activation initiation Initiate reaction with small amount of R-Cl activation->initiation addition Slowly add remaining R-Cl initiation->addition grignard Formation of Cycloheptylmagnesium Chloride addition->grignard reaction React with Electrophile at low temperature grignard->reaction product Desired Product reaction->product

Caption: Workflow for the successful formation and reaction of a Grignard reagent.

Suzuki_Coupling_Pathway pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition r_x This compound r_x->oxidative_addition boronic_acid Ar-B(OH)2 transmetalation Transmetalation boronic_acid->transmetalation base Base base->transmetalation intermediate1 Cycloheptyl-Pd(II)-Cl oxidative_addition->intermediate1 intermediate2 Cycloheptyl-Pd(II)-Ar transmetalation->intermediate2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product Cycloheptyl-Ar (Desired Product) reductive_elimination->product intermediate1->transmetalation intermediate2->reductive_elimination side_product Cycloheptene (β-Hydride Elimination) intermediate2->side_product [H]

Caption: Catalytic cycle of the Suzuki coupling and the competing β-hydride elimination pathway.

References

Technical Support Center: Scaling Up the Synthesis of Chlorocycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of chlorocycloheptane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scaled-up production of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound from cycloheptanol?

A1: The most prevalent and scalable methods for the synthesis of this compound from cycloheptanol involve the use of thionyl chloride (SOCl₂) or hydrochloric acid (HCl) with a catalyst such as zinc chloride (ZnCl₂). Both methods effectively replace the hydroxyl group of the alcohol with a chlorine atom.

Q2: What are the main advantages of using thionyl chloride over hydrochloric acid?

A2: The primary advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.[1] This simplifies the purification of the final product.

Q3: Are there any significant side reactions to be aware of during the synthesis?

A3: Yes, the main side reaction of concern is the elimination of water from cycloheptanol to form cycloheptene, especially at higher temperatures. Carbocation rearrangements are also a possibility, though less common for this specific transformation.[2] Under strongly acidic conditions, ether formation can also occur.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By comparing the disappearance of the cycloheptanol starting material and the appearance of the this compound product against a standard, you can determine the reaction's completion.

Q5: What is the recommended method for purifying this compound at a larger scale?

A5: Fractional distillation is the most effective method for purifying this compound on a large scale. This technique separates the product from unreacted starting materials, byproducts, and residual solvents based on differences in their boiling points.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Formation of side products (e.g., cycloheptene). - Loss of product during workup or purification.- Monitor the reaction to ensure it goes to completion. - Optimize the reaction temperature; for thionyl chloride, gentle reflux is often effective. For HCl/ZnCl₂, moderate heating is typically required. - Use milder reaction conditions or a different chlorinating agent to minimize elimination. - Optimize extraction and distillation procedures to minimize product loss.
Product is Contaminated with Unreacted Cycloheptanol - Insufficient amount of chlorinating agent. - Reaction time was too short.- Ensure a slight excess of the chlorinating agent is used. - Extend the reaction time and monitor for the complete consumption of the starting material.
Presence of Cycloheptene Impurity - Reaction temperature is too high, favoring elimination.- Lower the reaction temperature. - Consider using a method less prone to elimination, such as the reaction with thionyl chloride in the presence of pyridine.
Difficult Separation During Aqueous Workup - Emulsion formation.- Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for a longer period to allow for better phase separation.
Product Darkens During Distillation - Thermal decomposition. - Presence of acidic impurities.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. - Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) before distillation.

Experimental Protocols

Method 1: Synthesis of this compound using Thionyl Chloride

This method is often preferred for its clean reaction and straightforward workup.

Materials:

  • Cycloheptanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a base)

  • Anhydrous diethyl ether (or another suitable inert solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Charge the flask with cycloheptanol and an anhydrous solvent like diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride from the dropping funnel to the stirred solution. If pyridine is used, it can be added prior to the thionyl chloride.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction by adding it to a stirred, saturated solution of sodium bicarbonate to neutralize excess acid.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by fractional distillation.

Quantitative Data (Illustrative Example):

ParameterValue
Cycloheptanol100 g (0.876 mol)
Thionyl Chloride125 g (1.05 mol)
Reaction TemperatureReflux (approx. 35-40 °C for diethyl ether)
Reaction Time2 hours
Typical Yield85-95%
Method 2: Synthesis of this compound using Hydrochloric Acid and Zinc Chloride

This classic method is also effective for producing this compound.

Materials:

  • Cycloheptanol

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place anhydrous zinc chloride.

  • Add concentrated hydrochloric acid and stir until the zinc chloride dissolves.

  • Add cycloheptanol to the mixture.

  • Heat the reaction mixture under reflux for 2-4 hours, monitoring by TLC or GC.

  • After completion, cool the mixture and transfer it to a separatory funnel.

  • Separate the lower aqueous layer.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purify the crude product by fractional distillation.

Quantitative Data (Illustrative Example based on analogous reactions):

ParameterValue
Cycloheptanol100 g (0.876 mol)
Concentrated HCl250 mL
Zinc Chloride120 g (0.88 mol)
Reaction TemperatureReflux
Reaction Time3 hours
Typical Yield75-85%

Visualizations

Experimental Workflow: Synthesis via Thionyl Chloride```dot

G A 1. Reactant Setup B 2. Addition of Thionyl Chloride A->B Slowly at 0°C C 3. Reflux B->C Heat D 4. Quenching C->D Cool & add NaHCO3 E 5. Workup D->E Extraction & Drying F 6. Purification E->F Distillation G This compound F->G

Caption: A diagram illustrating the causes and solutions for low product yield.

References

Technical Support Center: Analysis of Chlorocycloheptane by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in chlorocycloheptane using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in a sample of this compound?

A1: The most common impurities in this compound typically originate from its synthesis, which often involves the reaction of cycloheptanol with a chlorinating agent like thionyl chloride (SOCl₂) or hydrochloric acid (HCl). Expected impurities include:

  • Unreacted Starting Material: Cycloheptanol may be present if the reaction has not gone to completion.

  • Elimination Byproduct: Cycloheptene can be formed as a byproduct of the reaction, particularly at elevated temperatures.[1][2]

  • Isomeric Impurities: Depending on the synthetic route, isomers such as 1-chlorocycloheptene could be present.

  • Solvent Residues: Residual solvents used during the synthesis and workup may also be detected.

Q2: What is a suitable GC-MS method for the analysis of this compound and its impurities?

A2: A general GC-MS method for analyzing volatile alkyl halides like this compound can be adapted for this specific purpose.[3][4][5] Key parameters to consider are the GC column, temperature program, and MS detector settings. A detailed experimental protocol is provided in the "Experimental Protocols" section below.

Q3: How can I confirm the identity of a suspected impurity in my this compound sample?

A3: The identity of an impurity can be confirmed by comparing its mass spectrum and retention time with those of a certified reference standard. If a standard is not available, the fragmentation pattern in the mass spectrum can provide strong evidence for its structure. For example, the presence of specific ions can be indicative of a particular compound.

Q4: My chromatogram shows poor peak shape (e.g., tailing or fronting). What could be the cause?

A4: Poor peak shape can be caused by several factors. Peak tailing, where the peak is asymmetrical with a drawn-out tail, can be due to active sites in the GC inlet or column, or column contamination.[6][7] Peak fronting, where the front of the peak is sloped, might indicate column overload. The troubleshooting guide below provides more detailed solutions.

Q5: I am observing unexpected peaks ("ghost peaks") in my chromatogram. Where are they coming from?

A5: Ghost peaks are typically due to contamination in the GC system.[8] This can originate from a contaminated syringe, septum bleed, or carryover from a previous injection. Running a blank solvent injection can help determine if the contamination is in the system.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound.

Problem Potential Cause Recommended Solution
No Peaks or Very Small Peaks 1. Syringe issue (not drawing up sample).2. Incorrect injection port temperature (too low).3. Leak in the GC inlet.4. Column breakage.1. Check the syringe for proper operation and ensure it is drawing liquid.2. Verify and increase the injector temperature if necessary.3. Perform a leak check on the inlet.4. Inspect the column for breaks, especially near the inlet and detector connections.
Peak Tailing 1. Active sites in the inlet liner or on the column.2. Column contamination.3. Low injector temperature.1. Deactivate the inlet liner or replace it with a new, deactivated liner. Use a fresh, high-quality column.2. Bake out the column at a high temperature (within its specified limit). If tailing persists, trim the front end of the column (e.g., 10-20 cm).3. Increase the injector temperature to ensure complete volatilization of the analytes.[6]
Peak Fronting 1. Column overload.2. Incompatible solvent.1. Dilute the sample or reduce the injection volume.2. Ensure the sample solvent is compatible with the stationary phase of the column.
Baseline Noise or Drift 1. Contaminated carrier gas.2. Column bleed.3. Contaminated detector.1. Ensure high-purity carrier gas and use appropriate gas purifiers.2. Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced.3. Clean the MS ion source according to the instrument manual.[9]
Shifting Retention Times 1. Leak in the carrier gas line.2. Fluctuation in oven temperature.3. Changes in the column (e.g., aging, contamination).1. Perform a thorough leak check of the GC system.2. Verify the oven temperature control is stable.3. Condition the column. If the issue persists, consider replacing the column.
Ghost Peaks 1. Septum bleed.2. Syringe contamination.3. Carryover from a previous injection.1. Use a high-quality, low-bleed septum and replace it regularly.2. Thoroughly clean the syringe between injections or use a new syringe.3. Run several solvent blanks to flush the system.

Experimental Protocols

GC-MS Method for Impurity Profiling of this compound

This protocol provides a starting point for the analysis. Optimization may be required based on the specific instrument and impurities of interest.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as dichloromethane or hexane.

  • If quantitative analysis is required, prepare a series of calibration standards for the expected impurities (e.g., cycloheptanol, cycloheptene) and an internal standard (e.g., chlorocyclohexane).

2. GC-MS Parameters:

Parameter Value
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Program - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 200 °C- Hold: 5 minutes at 200 °C
MSD Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-300

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectra Mass Spectra of Peaks Chromatogram->MassSpectra Identification Impurity Identification MassSpectra->Identification Quantification Quantification Identification->Quantification troubleshooting_flowchart Start Problem with GC-MS Analysis CheckPeaks Are peaks present? Start->CheckPeaks PeakShape Is peak shape good? CheckPeaks->PeakShape Yes NoPeaks Check injection system, inlet, and column integrity. CheckPeaks->NoPeaks No RetentionTime Are retention times stable? PeakShape->RetentionTime Yes TailingFronting Check for active sites, column contamination, or overload. PeakShape->TailingFronting No Baseline Is baseline acceptable? RetentionTime->Baseline Yes RT_Shift Check for leaks and oven temperature stability. RetentionTime->RT_Shift No End Analysis OK Baseline->End Yes BadBaseline Check gas purity, column bleed, and detector cleanliness. Baseline->BadBaseline No

References

Catalyst selection for efficient Chlorocycloheptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chlorocycloheptane Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of this compound, with a focus on catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the synthesis of this compound from cycloheptane?

A1: The most common and direct method is the free-radical chlorination of cycloheptane. This reaction typically proceeds by exposing a mixture of cycloheptane and a chlorinating agent to UV light or heat.[1][2] Alternatively, Lewis acid catalysts can be used to promote the reaction, even in the dark.[3][4] Another method involves the functionalization of cycloheptane using N-chlorosuccinimide (NCS).[5]

Q2: Which catalysts are recommended for the direct chlorination of cycloheptane?

A2: For direct chlorination, two main classes of promoters are used:

  • Lewis Acid Catalysts: Phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) are highly effective catalysts for radical-type chlorination. These reactions can be conveniently carried out at or above room temperature in the dark.[3][4]

  • Free-Radical Initiators: While not technically catalysts, initiators like azobisisobutyronitrile (AIBN) are used with chlorinating agents such as sulfuryl chloride (SO₂Cl₂) to initiate the free-radical chain reaction upon heating.[6]

Q3: How can I minimize the formation of polychlorinated byproducts?

A3: The formation of di- and higher chlorinated cycloheptanes is a common issue. To favor monochlorination, it is crucial to use a molar excess of the cycloheptane starting material relative to the chlorinating agent. This statistically increases the probability that the chlorine radical will encounter an unreacted cycloheptane molecule rather than a this compound molecule.[2] Additionally, maintaining a lower reaction temperature (e.g., not exceeding 40°C in some systems) can reduce the rate of polychlorination.[7]

Q4: What is the role of the solvent in this reaction?

A4: The choice of solvent is critical as it can influence the reaction mechanism. For the Lewis acid-catalyzed radical chlorination, non-polar chlorinated solvents (like CCl₄ or CH₂Cl₂) or the hydrocarbon solvent itself are suitable.[4] Using polar solvents, such as nitromethane, can shift the reaction towards an ionic chlorination mechanism, leading to different products.[3][4] In many preparations, an excess of cycloheptane itself can serve as the solvent.

Q5: Can this compound be synthesized from cycloheptanol?

A5: Yes, while this guide focuses on direct chlorination, an alternative route is the nucleophilic substitution of cycloheptanol. This typically involves reacting cycloheptanol with a strong acid like hydrochloric acid (HCl), often with a catalyst like zinc chloride (ZnCl₂), via an SN1 mechanism.[8] This method is analogous to the synthesis of chlorocyclohexane from cyclohexanol.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Initiator/Catalyst If using a free-radical initiator like AIBN, ensure it is fresh, as it can degrade over time. For Lewis acid catalysts, check for purity and handle under anhydrous conditions.
Insufficient Initiation For photochemical reactions, ensure the UV lamp is functional and positioned correctly. For thermal reactions, verify the reaction temperature is sufficient to induce homolytic cleavage of the initiator or chlorinating agent.[1]
Presence of Inhibitors Radical chain reactions are sensitive to inhibitors (e.g., oxygen, phenols). Purify the cycloheptane starting material (e.g., by distillation) and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Incorrect Solvent Polarity If using a Lewis acid catalyst, ensure a non-polar solvent is used. Polar solvents can shut down the desired radical pathway.[3][4]

Problem 2: High Levels of Polychlorinated Products

Possible Cause Suggested Solution
Incorrect Stoichiometry The molar ratio of cycloheptane to the chlorinating agent is too low. Increase the excess of cycloheptane to favor monochlorination. A ratio of 4:1 or higher (cycloalkane:chlorine source) is often recommended.[9]
Excessive Reaction Time/Temp Over-chlorination occurs with prolonged reaction times or at elevated temperatures. Monitor the reaction progress using Gas Chromatography (GC) and quench the reaction once the desired conversion is reached. Maintain the lowest effective temperature.[7]

Problem 3: Reaction is Uncontrollable or Too Fast

Possible Cause Suggested Solution
Excessive Initiation The concentration of the initiator or the intensity of the UV light may be too high. Reduce the amount of initiator or the light intensity.
Poor Heat Dissipation Free-radical chlorination is an exothermic process. Ensure the reaction vessel is adequately cooled (e.g., using an ice bath) and that stirring is vigorous to dissipate heat effectively.

Data on Catalytic Systems for Cycloalkane Chlorination

The following table summarizes data from related cycloalkane chlorination reactions, which provides a strong basis for catalyst selection in this compound synthesis.

Starting MaterialCatalyst/InitiatorChlorinating AgentSolventTemperatureKey Outcome/YieldReference
CyclohexaneStannic Chloride (0.5-5% wt)Chlorine (gas)Cyclohexane< 40°CPredominantly monochlorocyclohexane, ~90% yield of monochloride in the chlorinated product.[7]
CycloalkanesPCl₅ or PCl₃Chlorine (gas)CCl₄ or CH₂Cl₂25-60°CHighly effective radical chlorination in the dark.[3][4]
CyclohexaneAIBN (initiator)Sulfuryl Chloride (SO₂Cl₂)CyclohexaneRefluxStandard method for free-radical substitution to yield chlorocyclohexane.[6]
CyclopentaneNone (thermal)Chlorine (gas)Cyclopentane> Boiling Point83.4 mole % yield of cyclopentyl chloride with a cyclopentane:chlorine ratio of 4.5:1.[9]

Experimental Protocols

Protocol 1: Free-Radical Chlorination using Sulfuryl Chloride and AIBN

(Adapted from the synthesis of chlorocyclohexane[6])

Materials:

  • Cycloheptane (reagent grade, distilled)

  • Sulfuryl Chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN)

  • 0.5 M Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Calcium Chloride (CaCl₂)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Setup: Assemble a dry reflux apparatus consisting of a 250 mL round-bottom flask, a condenser, and a heating mantle. Work in a well-ventilated fume hood.

  • Reagents: To the flask, add 25.0 mL of cycloheptane. Carefully add 9.0 mL of sulfuryl chloride. Finally, add 0.10 g of AIBN.

  • Reaction: Heat the mixture to a gentle reflux using the heating mantle. The reaction will be initiated by the thermal decomposition of AIBN, evidenced by the evolution of gases (SO₂ and HCl - ensure proper venting). Continue refluxing for 60-90 minutes.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a 125 mL separatory funnel.

  • Washing: Wash the organic layer with several 15 mL portions of 0.5 M aqueous sodium carbonate solution to neutralize any remaining acid. Check the aqueous layer with litmus or pH paper to ensure it is basic.

  • Final Wash: Wash the organic layer with one 15 mL portion of water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over 2-3 g of anhydrous calcium chloride.

  • Purification: Decant or filter the dried liquid into a 50 mL round-bottom flask. Purify the this compound from unreacted cycloheptane via simple distillation. Collect the fraction boiling around 175-177°C.

Protocol 2: Lewis Acid-Catalyzed Chlorination

(Based on the methodology described by Olah et al.[3][4])

Materials:

  • Cycloheptane (reagent grade, distilled)

  • Phosphorus pentachloride (PCl₅)

  • Chlorine (gas) source with flowmeter

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Round-bottom flask, gas dispersion tube, magnetic stirrer

Procedure:

  • Setup: In a fume hood, equip a three-necked flask with a magnetic stirrer, a gas inlet tube extending below the liquid surface, and a gas outlet connected to a scrubber (e.g., sodium hydroxide solution).

  • Reagents: Dissolve cycloheptane and a catalytic amount of PCl₅ (e.g., 1-5 mol%) in anhydrous CCl₄.

  • Reaction: While stirring vigorously in the dark at room temperature, bubble chlorine gas through the solution at a controlled rate.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via GC to determine the ratio of cycloheptane, this compound, and dichlorocycloheptanes.

  • Quenching: Once the desired conversion is achieved, stop the chlorine flow and purge the system with nitrogen gas to remove excess chlorine and HCl.

  • Workup & Purification: Wash the reaction mixture with water, then with a sodium bicarbonate solution to remove acidic components. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and purify by fractional distillation.

Visual Guides and Diagrams

Experimental_Workflow General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble Dry Glassware (Reflux) B 2. Add Cycloheptane & Solvent A->B C 3. Add Catalyst/ Initiator B->C D 4. Add Chlorinating Agent (e.g., SO₂Cl₂) C->D E 5. Initiate Reaction (Heat or UV Light) D->E F 6. Monitor Progress (e.g., GC) E->F G 7. Quench & Cool Reaction F->G H 8. Aqueous Wash (Neutralize Acid) G->H I 9. Dry Organic Layer H->I J 10. Purify by Distillation I->J K Final Product: This compound J->K

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Troubleshooting Guide: Low Product Yield Start Low Yield of This compound Q1 Was the reaction initiated properly? Start->Q1 A1_Yes Yes Q1->A1_Yes   A1_No No Q1->A1_No   Q2 Were starting materials pure? A1_Yes->Q2 Sol_Initiation Solution: - Check UV lamp / Heat source - Use fresh initiator (AIBN) - Ensure catalyst is active A1_No->Sol_Initiation A2_Yes Yes Q2->A2_Yes   A2_No No Q2->A2_No   Q3 Was the correct solvent used? A2_Yes->Q3 Sol_Purity Solution: - Distill cycloheptane - Purge with N₂ to remove O₂ - Use anhydrous solvents A2_No->Sol_Purity A3_Yes Yes Q3->A3_Yes   A3_No No Q3->A3_No   End Re-evaluate reaction parameters (time, temp) A3_Yes->End Sol_Solvent Solution: - Use non-polar solvents for Lewis acid-catalyzed reactions - Avoid polar contaminants A3_No->Sol_Solvent

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

Free_Radical_Mechanism Simplified Free-Radical Chlorination Pathway cluster_initiation 1. Initiation cluster_propagation 2. Propagation (Chain Reaction) cluster_termination 3. Termination (Chain Ends) I1 Cl₂ → 2 Cl• (via heat or UV light) P1 C₇H₁₄ + Cl• → C₇H₁₃• + HCl I1->P1 Chlorine radical is formed P2 C₇H₁₃• + Cl₂ → C₇H₁₃Cl + Cl• P1->P2 Cycloheptyl radical attacks Cl₂ T2 C₇H₁₃• + Cl• → C₇H₁₃Cl P1->T2 P2->P1 New Cl• continues the chain T1 Cl• + Cl• → Cl₂ P2->T1 T3 2 C₇H₁₃• → (C₇H₁₃)₂

Caption: The three key stages of the free-radical mechanism for the chlorination of cycloheptane.

References

Validation & Comparative

Purity Analysis of Synthesized Chlorocycloheptane by NMR: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for chlorocycloheptane and its common impurities, offering a robust method for purity analysis.

Synthesis and Potential Impurities

This compound is commonly synthesized by the nucleophilic substitution of cycloheptanol. This reaction is typically carried out using a chlorinating agent such as thionyl chloride (SOCl₂) or a concentrated solution of hydrochloric acid (HCl).

The primary impurities that may be present in the final product are:

  • Unreacted Starting Material: Cycloheptanol

  • Elimination By-product: Cycloheptene

The presence of these impurities can be readily identified and quantified using ¹H and ¹³C NMR spectroscopy.

Comparative NMR Data for Purity Analysis

The following table summarizes the key ¹H and ¹³C NMR chemical shifts for this compound, cycloheptanol, and cycloheptene. These values are essential for identifying the presence of impurities in a sample of synthesized this compound.

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound ~4.2 (m, 1H, -CHCl), 1.5-2.2 (m, 12H, -CH₂)~68 (-CHCl), ~35 (-CH₂-CHCl), ~28, ~24 (-CH₂)
Cycloheptanol ~3.8 (m, 1H, -CHOH), 1.4-1.8 (m, 12H, -CH₂), ~2.0 (br s, 1H, -OH)~72 (-CHOH), ~37 (-CH₂-CHOH), ~29, ~23 (-CH₂)[1]
Cycloheptene ~5.8 (m, 2H, -CH=CH-), ~2.2 (m, 4H, -CH₂-CH=), ~1.6 (m, 6H, -CH₂)~132 (-CH=CH-), ~30 (-CH₂-CH=), ~27 (-CH₂)

Experimental Protocol for NMR Analysis

Objective: To determine the purity of a synthesized this compound sample by ¹H and ¹³C NMR spectroscopy.

Materials:

  • Synthesized this compound sample

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

  • NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound sample.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in an NMR tube.

    • Ensure the solution is homogeneous by gentle vortexing.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire a ¹H NMR spectrum. A sufficient number of scans should be taken to obtain a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum.

  • Data Analysis:

    • Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).

    • Calibrate the ¹H and ¹³C spectra using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

    • Compare the chemical shifts of the observed signals with the data in the table above to identify the signals corresponding to this compound and any potential impurities.

    • The relative molar ratio of the components can be determined from the integration of their characteristic signals in the ¹H NMR spectrum. For example, the integral of the methine proton of this compound (~4.2 ppm) can be compared to the integral of the methine proton of residual cycloheptanol (~3.8 ppm) or the olefinic protons of cycloheptene (~5.8 ppm).

Workflow for Purity Analysis

Purity_Analysis_Workflow Purity Analysis Workflow for Synthesized this compound cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_assessment Purity Assessment cluster_result Result Start Cycloheptanol Reaction Chlorination (e.g., with HCl or SOCl₂) Start->Reaction Product Crude this compound Reaction->Product SamplePrep Sample Preparation for NMR Product->SamplePrep NMR_Acquisition ¹H and ¹³C NMR Acquisition SamplePrep->NMR_Acquisition Data_Processing Spectral Processing and Integration NMR_Acquisition->Data_Processing Comparison Comparison with Reference Data Data_Processing->Comparison Identification Identification of Impurities Comparison->Identification Quantification Quantification of Purity Identification->Quantification Final Pure this compound or Further Purification Quantification->Final

Caption: Workflow for the purity analysis of synthesized this compound.

References

A Comparative Guide to the Conformational Landscapes of Chlorocycloheptane and Chlorocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational preferences of cyclic molecules are a cornerstone of stereochemistry, profoundly influencing their reactivity, physical properties, and biological activity. This guide provides an in-depth comparison of the conformational analyses of chlorocycloheptane and chlorocyclohexane, presenting key experimental and computational data to illuminate the structural nuances of these fundamental halogenated cycloalkanes.

Introduction

Cyclohexane, with its well-defined chair and boat conformations, has long served as a textbook model for understanding conformational isomerism. The introduction of a chlorine substituent introduces a preference for the equatorial position to minimize steric strain. In contrast, the larger and more flexible seven-membered ring of cycloheptane presents a more complex conformational landscape, characterized by a series of interconverting twist-chair and twist-boat forms. This guide will dissect these differences, offering a quantitative and methodological comparison.

Chlorocyclohexane: A Rigid Framework

The conformational analysis of chlorocyclohexane is well-established, with a strong preference for the chair conformation where the chlorine atom occupies the equatorial position. This preference is driven by the minimization of 1,3-diaxial interactions that would destabilize the axial conformer.

Conformational Equilibrium of Chlorocyclohexane

The dominant conformational equilibrium in chlorocyclohexane is the ring-flip between the two chair conformations, one with the chlorine in the equatorial position and the other with the chlorine in the axial position.

G eq Equatorial Chlorocyclohexane (More Stable) ts Half-Chair (Transition State) eq->ts ax Axial Chlorocyclohexane (Less Stable) ts->ax

Caption: Conformational equilibrium of chlorocyclohexane.

This compound: A Flexible Ring System

The conformational analysis of cycloheptane and its derivatives is more intricate due to the larger ring size and lower energy barriers between various conformers. The most stable conformations are typically from the twist-chair family. The introduction of a chlorine substituent is expected to favor conformations that minimize steric and torsional strain.

Conformational Landscape of Cycloheptane

Cycloheptane exists as a dynamic equilibrium of multiple twist-chair (TC) and twist-boat (TB) conformations, with the twist-chair being the global minimum.

G TC Twist-Chair (TC) Global Minimum C Chair (C) Transition State TC->C Pseudorotation TB Twist-Boat (TB) Local Minimum C->TB B Boat (B) Transition State TB->B Pseudorotation G cluster_0 GED Experiment cluster_1 Data Analysis Electron_Gun Electron_Gun Gas_Nozzle Gas_Nozzle Electron_Gun->Gas_Nozzle Electron Beam Scattering_Chamber Scattering_Chamber Gas_Nozzle->Scattering_Chamber Detector Detector Scattering_Chamber->Detector Diffraction_Pattern Diffraction_Pattern Detector->Diffraction_Pattern Radial_Distribution_Curve Radial_Distribution_Curve Diffraction_Pattern->Radial_Distribution_Curve Molecular_Structure Molecular_Structure Radial_Distribution_Curve->Molecular_Structure

Navigating Ring Dynamics: A Comparative Guide to the SN1 and SN2 Reactivity of Chlorocycloheptane and Its Homologues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between molecular structure and reactivity is paramount. This guide provides a comprehensive comparison of the SN1 and SN2 reactivity of chlorocycloheptane relative to other cycloalkyl chlorides, supported by experimental data. The influence of ring size on reaction rates is elucidated through a detailed analysis of carbocation stability and steric hindrance.

SN1 Reactivity: The Role of Carbocation Stability

The unimolecular nucleophilic substitution (SN1) reaction proceeds through a carbocation intermediate. The rate of an SN1 reaction is therefore critically dependent on the stability of this intermediate. In the case of cycloalkyl halides, the formation of the sp²-hybridized carbocation introduces changes in ring strain, which significantly influences the reaction rate.

Experimental data on the solvolysis of 1-chloro-1-methylcycloalkanes in 80% aqueous ethanol provides a clear illustration of this effect. While these substrates are methylated, the relative rate trends are informative for the parent compounds. The formation of a carbocation in cyclopentyl and cycloheptyl systems is sterically favored, leading to a significant rate enhancement compared to the cyclohexyl system. The slower rate of solvolysis in the six-membered ring is attributed to the increased activation energy required to convert the stable chair conformation of the ground state to a less stable conformation that can accommodate the planar carbocation.

Cycloalkyl Chloride (Methylated)Relative Rate of Solvolysis (SN1) in 80% aq. EtOH at 125°C
1-Chloro-1-methylcyclobutane0.00224
1-Chloro-1-methylcyclopentane1.32
1-Chloro-1-methylcyclohexane0.0106
1-Chloro-1-methylcycloheptane1.15
1-Chloro-1-methylcyclooctane3.03

SN1_Reactivity_Pathway cluster_step1 Step 1: Carbocation Formation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack Cycloalkyl-Cl Cycloalkyl-Cl Transition_State_1 Transition State Carbocation Carbocation Cl- Cl⁻ Nucleophile Nucleophile (Solvent) Product Product

SN2 Reactivity: The Interplay of Steric Hindrance and Ring Strain

The bimolecular nucleophilic substitution (SN2) reaction involves a single, concerted step where the nucleophile attacks the carbon center from the backside, simultaneously displacing the leaving group. The rate of an SN2 reaction is highly sensitive to steric hindrance around the reaction center.

For cycloalkyl halides, the reactivity in SN2 reactions is a balance between angle strain in the transition state and steric factors. In smaller rings like cyclopropane and cyclobutane, the increased angle strain in the trigonal bipyramidal transition state significantly slows the reaction. Cyclopentyl systems often exhibit the highest reactivity due to a favorable balance of these factors.

In the case of this compound, the C-C-C bond angles of approximately 115° can more readily accommodate the geometry of the SN2 transition state compared to the more rigid chair conformation of cyclohexane. However, this is counteracted by increasing transannular steric interactions in larger rings. Despite this, experimental evidence with analogous bromides suggests that cycloheptyl systems are significantly more reactive than cyclohexyl systems in SN2 reactions, with bromocycloheptane reacting approximately 100 times faster than bromocyclohexane.[1]

Cycloalkyl HalideRelative SN2 Reactivity Trend
ChlorocyclopropaneVery Slow
ChlorocyclobutaneSlow
ChlorocyclopentaneFast
ChlorocyclohexaneSlow
This compound Moderately Fast

SN2_Reactivity_Factors SN2_Rate SN2 Reaction Rate Steric_Hindrance Steric Hindrance Steric_Hindrance->SN2_Rate Decreases Ring_Strain Ring Strain in Transition State Ring_Strain->SN2_Rate Decreases Cycloheptane This compound Cycloheptane->Steric_Hindrance Moderate Transannular Strain Cycloheptane->Ring_Strain Favorable Bond Angles

Experimental Protocols

Determination of SN1 Solvolysis Rates

The rate of solvolysis of cycloalkyl chlorides can be determined by monitoring the production of hydrochloric acid in a suitable solvent system, typically aqueous ethanol.

Materials:

  • Cycloalkyl chloride (e.g., this compound)

  • 80% (v/v) aqueous ethanol

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burette, pipettes, and flasks

Procedure:

  • A known concentration of the cycloalkyl chloride in 80% aqueous ethanol is prepared and placed in a constant temperature bath.

  • At regular time intervals, aliquots of the reaction mixture are withdrawn and quenched in a known volume of a suitable solvent (e.g., acetone) to stop the reaction.

  • The amount of hydrochloric acid produced is determined by titration with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.

  • The first-order rate constant (k) is calculated from the slope of a plot of ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH solution required at the completion of the reaction and Vt is the volume required at time t.

Determination of Relative SN2 Reaction Rates

A common method for comparing the SN2 reactivity of alkyl halides is to react them with sodium iodide in acetone. The reaction rate is qualitatively or semi-quantitatively assessed by observing the formation of a sodium chloride precipitate, which is insoluble in acetone.

Materials:

  • Cycloalkyl chlorides (e.g., chlorocyclopentane, chlorocyclohexane, this compound)

  • Sodium iodide solution in acetone (e.g., 15% w/v)

  • Test tubes and a test tube rack

  • Water bath (optional, for slow reactions)

Procedure:

  • Equal volumes of the sodium iodide in acetone solution are placed into separate, dry test tubes for each cycloalkyl chloride to be tested.

  • An equimolar amount of each cycloalkyl chloride is added to its respective test tube simultaneously.

  • The time taken for the first appearance of a precipitate (cloudiness) is recorded for each reaction.

  • For very slow reactions, the test tubes can be gently warmed in a water bath to accelerate the rate.

  • The relative reactivity is determined by comparing the times required for precipitate formation; a shorter time indicates a faster SN2 reaction.

Experimental_Workflow cluster_sn1 SN1 Rate Determination cluster_sn2 SN2 Relative Rate Determination SN1_Start Start with Cycloalkyl Chloride in 80% aq. EtOH SN1_React React at Constant Temperature SN1_Tirate Titrate Aliquots with NaOH SN1_Plot Plot ln(V∞ - Vt) vs. Time SN1_Rate Determine Rate Constant (k) SN2_Start Mix Cycloalkyl Chloride with NaI in Acetone SN2_Observe Observe Time for Precipitate Formation (NaCl) SN2_Compare Compare Reaction Times

References

A Spectroscopic Showdown: Unveiling the Structural Nuances of Chlorocycloheptane and its Bromo-Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of chlorocycloheptane and its bromo-analogue, bromocycloheptane. By leveraging fundamental techniques such as Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we delineate the subtle yet significant electronic and structural differences imparted by the substitution of a chlorine versus a bromine atom on the cycloheptane ring.

This comparative analysis is supported by experimental data, presented in a clear, tabular format for ease of interpretation. Detailed experimental protocols for each spectroscopic method are also provided to ensure reproducibility and methodological transparency.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and bromocycloheptane, offering a quantitative basis for their comparison.

Infrared (IR) Spectroscopy
FeatureThis compound (cm⁻¹)Bromocycloheptane (cm⁻¹)
C-H Stretch (sp³)2925 (s), 2854 (s)2924 (s), 2853 (s)
CH₂ Bend1460 (m), 1447 (m)1459 (m), 1445 (m)
C-Cl Stretch~735 (s)-
C-Br Stretch-~660 (s)
s = strong, m = medium
Raman Spectroscopy
FeatureThis compound (cm⁻¹)Bromocycloheptane (cm⁻¹)
C-H Stretch (sp³)2930 (s), 2855 (s)2928 (s), 2854 (s)
CH₂ Twist/Wag1200-1300 (m)1200-1300 (m)
Ring Breathing Mode~800-900 (m)~750-850 (m)
C-Cl Stretch~735 (m)-
C-Br Stretch-~660 (m)
s = strong, m = medium
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)
FeatureThis compound (ppm)Bromocycloheptane (ppm)
CH-X (X=Cl, Br)~4.2 (m)~4.4 (m)
CH₂ (adjacent to CH-X)~1.8-2.0 (m)~1.9-2.1 (m)
Other CH₂~1.4-1.7 (m)~1.4-1.8 (m)
m = multiplet
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)
FeatureThis compound (ppm)Bromocycloheptane (ppm)
C-X (X=Cl, Br)~65~58
C (adjacent to C-X)~38~39
Other C~25-30~26-31
Mass Spectrometry (Electron Ionization)
FeatureThis compound (m/z)Bromocycloheptane (m/z)
Molecular Ion [M]⁺132/134 (3:1)176/178 (1:1)
[M-X]⁺ (X=Cl, Br)9797
Base Peak9797

Experimental Workflow

The following diagram illustrates the general workflow for a comprehensive spectroscopic comparison of two chemical analogues.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Sample1 This compound IR FT-IR Spectroscopy Sample1->IR Raman FT-Raman Spectroscopy Sample1->Raman NMR NMR Spectroscopy (¹H & ¹³C) Sample1->NMR MS Mass Spectrometry (GC-MS) Sample1->MS Sample2 Bromocycloheptane Sample2->IR Sample2->Raman Sample2->NMR Sample2->MS Data_IR IR Spectra Analysis IR->Data_IR Data_Raman Raman Spectra Analysis Raman->Data_Raman Data_NMR NMR Spectra Analysis NMR->Data_NMR Data_MS MS Spectra Analysis MS->Data_MS Comparison Comparative Analysis Data_IR->Comparison Data_Raman->Comparison Data_NMR->Comparison Data_MS->Comparison

A Comparative Guide to the Structural Validation of Chlorocycloheptane Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of molecular structure is a critical step in chemical research and pharmaceutical development. For cyclic compounds such as chlorocycloheptane, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy may present challenges in interpretation due to signal overlap, especially in the proton spectrum. This guide provides a comprehensive comparison of two-dimensional (2D) NMR techniques for the structural validation of this compound, supported by hypothetical experimental data and detailed protocols.

Structural Elucidation Strategy

The validation of the this compound structure relies on establishing the connectivity of its seven-carbon ring and confirming the position of the chlorine atom. This is achieved through a combination of 2D NMR experiments that reveal through-bond correlations between nuclei. The primary techniques discussed are:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.

Hypothetical ¹H and ¹³C NMR Data for this compound

For the purpose of this guide, the following ¹H and ¹³C chemical shifts for this compound dissolved in CDCl₃ are hypothesized based on known values for cycloheptane and the substituent effects of chlorine. Due to the conformational flexibility of the seven-membered ring, the protons on each methylene group are diastereotopic and thus have distinct chemical shifts, leading to complex multiplets.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Carbon PositionAtom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹H Multiplicity
1CH~4.10~68.0m
2, 7CH₂~1.85, ~1.65~38.0m
3, 6CH₂~1.70, ~1.50~28.0m
4, 5CH₂~1.55, ~1.45~26.0m

Comparative Analysis of 2D NMR Data

The following tables summarize the expected correlations in the 2D NMR spectra of this compound, which collectively confirm its structure.

Table 2: Expected ¹H-¹H COSY Correlations

Proton (¹H)Correlating Protons (¹H)Interpretation
H-1 (~4.10)H-2/H-7 (~1.85, ~1.65)Confirms H-1 is adjacent to the protons on C-2 and C-7.
H-2/H-7 (~1.85, ~1.65)H-1 (~4.10), H-3/H-6 (~1.70, ~1.50)Shows connectivity from the protons on C-2/C-7 to H-1 and the protons on C-3/C-6.
H-3/H-6 (~1.70, ~1.50)H-2/H-7 (~1.85, ~1.65), H-4/H-5 (~1.55, ~1.45)Establishes the link between the C-3/C-6 and C-2/C-7 and C-4/C-5 positions.
H-4/H-5 (~1.55, ~1.45)H-3/H-6 (~1.70, ~1.50)Completes the proton spin system of the cycloheptane ring.

Table 3: Expected ¹H-¹³C HSQC Correlations

Carbon (¹³C)Correlating Proton (¹H)Interpretation
C-1 (~68.0)H-1 (~4.10)Assigns the downfield carbon to the methine proton bearing the chlorine.
C-2/C-7 (~38.0)H-2/H-7 (~1.85, ~1.65)Links the C-2/C-7 carbons to their directly attached protons.
C-3/C-6 (~28.0)H-3/H-6 (~1.70, ~1.50)Links the C-3/C-6 carbons to their directly attached protons.
C-4/C-5 (~26.0)H-4/H-5 (~1.55, ~1.45)Links the C-4/C-5 carbons to their directly attached protons.

Table 4: Expected ¹H-¹³C HMBC Correlations

Proton (¹H)Correlating Carbons (¹³C)Interpretation
H-1 (~4.10)C-2/C-7 (~38.0), C-3/C-6 (~28.0)Confirms the position of C-1 relative to C-2/C-7 and C-3/C-6.
H-2/H-7 (~1.85, ~1.65)C-1 (~68.0), C-3/C-6 (~28.0), C-4/C-5 (~26.0)Provides long-range correlations that help to build the carbon skeleton.
H-3/H-6 (~1.70, ~1.50)C-1 (~68.0), C-2/C-7 (~38.0), C-4/C-5 (~26.0)Further confirms the connectivity within the seven-membered ring.
H-4/H-5 (~1.55, ~1.45)C-2/C-7 (~38.0), C-3/C-6 (~28.0)Completes the long-range correlation network, confirming the cyclic structure.

Logical Workflow for Structure Validation

The process of validating the structure of this compound using 2D NMR follows a logical progression, starting from initial 1D spectra and systematically using 2D correlation experiments to piece together the molecular structure.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Structure Elucidation H1_NMR ¹H NMR C13_NMR ¹³C NMR Proton_Spin_Systems Identify Proton Spin Systems H1_NMR->Proton_Spin_Systems DEPT DEPT CH_Fragments Assign Direct C-H Bonds C13_NMR->CH_Fragments DEPT->CH_Fragments COSY ¹H-¹H COSY HSQC ¹H-¹³C HSQC COSY->Proton_Spin_Systems HMBC ¹H-¹³C HMBC HSQC->CH_Fragments Connect_Fragments Connect Fragments via Long-Range Couplings HMBC->Connect_Fragments Proton_Spin_Systems->Connect_Fragments CH_Fragments->Connect_Fragments Final_Structure Assemble and Verify This compound Structure Connect_Fragments->Final_Structure

A Comparative Analysis of Leaving Group Ability in Haloheptanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the leaving group ability of different halogens (iodine, bromine, and chlorine) in haloheptanes. Understanding the relative reactivity of these compounds is crucial for controlling the outcomes of nucleophilic substitution and elimination reactions, which are fundamental in synthetic organic chemistry and drug development.

Introduction

In nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions of haloalkanes, the carbon-halogen bond is broken, and the halogen departs as a halide ion. The facility with which the halide ion departs is termed its "leaving group ability." A good leaving group is a species that is stable on its own, which generally corresponds to being a weak base.[1][2] For the halogens, the leaving group ability follows the trend:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is inversely related to the basicity of the halide ions and is primarily governed by the strength of the carbon-halogen bond; the weaker the bond, the faster the reaction.[3][4]

Quantitative Comparison of Reaction Rates

Nucleophilic Substitution (SN1 and SN2)

The following table summarizes the relative rates of hydrolysis for 1-halobutanes, which can be considered representative for 1-haloheptanes.

HaloalkaneRelative Rate of Hydrolysis (SN1/SN2)Carbon-Halogen Bond Enthalpy (kJ/mol)
1-Iodoheptane (approximated)Fastest~213
1-Bromoheptane (approximated)Intermediate~285
1-Chloroheptane (approximated)Slowest~327

These relative rates are based on the established trend for haloalkanes.[5]

Elimination (E2)

For E2 reactions, a strong, sterically hindered base is often used to favor elimination over substitution. The leaving group ability follows the same trend as in substitution reactions. The table below shows the expected relative rates for the E2 elimination of 2-haloheptanes with a strong base like sodium ethoxide.

HaloalkaneExpected Relative Rate of E2 Elimination
2-IodoheptaneFastest
2-BromoheptaneIntermediate
2-ChloroheptaneSlowest

Experimental Protocols

Determination of Relative Rates of Hydrolysis (SN1)

This experiment is designed to compare the rates of hydrolysis of 1-chloroheptane, 1-bromoheptane, and 1-iodoheptane. The reaction proceeds via an SN1 mechanism, and the rate is monitored by the precipitation of the corresponding silver halide.[3][6]

Materials:

  • 1-chloroheptane, 1-bromoheptane, 1-iodoheptane

  • 0.1 M Silver nitrate solution in ethanol

  • Ethanol

  • Test tubes

  • Water bath at 50°C

  • Stopwatch

Procedure:

  • Place 2 mL of 0.1 M silver nitrate solution in ethanol into three separate test tubes.

  • Place the test tubes in a water bath set to 50°C to equilibrate the temperature.

  • Add 5 drops of 1-chloroheptane to the first test tube, 5 drops of 1-bromoheptane to the second, and 5 drops of 1-iodoheptane to the third. Start the stopwatch immediately after adding the haloalkane.

  • Observe the test tubes for the formation of a precipitate.

  • Record the time taken for the first appearance of a precipitate in each test tube.

Expected Observations:

  • 1-Iodoheptane: A yellow precipitate of silver iodide (AgI) will form the fastest.[5]

  • 1-Bromoheptane: A cream-colored precipitate of silver bromide (AgBr) will form at an intermediate rate.[5]

  • 1-Chloroheptane: A white precipitate of silver chloride (AgCl) will form the slowest.[5]

Determination of Relative Rates of SN2 Reaction

This experiment compares the rates of reaction of 1-haloheptanes with sodium iodide in acetone, a classic SN2 reaction.

Materials:

  • 1-chloroheptane, 1-bromoheptane

  • 15% Sodium iodide in acetone solution

  • Test tubes

  • Stopwatch

Procedure:

  • Place 2 mL of a 15% solution of sodium iodide in acetone into two separate test tubes.

  • Add 5 drops of 1-chloroheptane to the first test tube and 5 drops of 1-bromoheptane to the second. Start the stopwatch immediately.

  • Observe the test tubes for the formation of a precipitate (sodium chloride or sodium bromide).

  • Record the time taken for the precipitate to appear in each test tube.

Expected Observations:

  • 1-Bromoheptane: A precipitate of sodium bromide (NaBr) will form relatively quickly.

  • 1-Chloroheptane: A precipitate of sodium chloride (NaCl) will form much more slowly.

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the SN1, SN2, and E2 reaction mechanisms, along with the experimental workflow for determining the relative rates of hydrolysis.

SN1_Mechanism sub 1-Haloheptane carbocation Heptyl Carbocation + Halide Ion sub->carbocation Slow, Rate-determining step product Heptan-1-ol carbocation->product Fast, Nucleophilic attack by H2O

Caption: SN1 reaction mechanism for the hydrolysis of a 1-haloheptane.

SN2_Mechanism reactants 1-Haloheptane + Nucleophile transition_state Transition State reactants->transition_state product Substituted Product + Halide Ion transition_state->product Concerted step

Caption: SN2 reaction mechanism showing a single, concerted step.

E2_Mechanism reactants 2-Haloheptane + Base transition_state Transition State reactants->transition_state product Heptene + Conjugate Acid + Halide Ion transition_state->product Concerted step

Caption: E2 reaction mechanism for the elimination of a 2-haloheptane.

Experimental_Workflow A Prepare three test tubes with ethanolic AgNO3 B Equilibrate at 50°C in a water bath A->B C Add 1-chloroheptane to Tube 1 B->C D Add 1-bromoheptane to Tube 2 B->D E Add 1-iodoheptane to Tube 3 B->E F Start stopwatch for each tube C->F D->F E->F G Record time for precipitate formation F->G H Compare reaction times G->H

References

A Comparative Guide to Quantifying Chlorocycloheptane Purity: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for intermediates like chlorocycloheptane is a critical checkpoint in synthetic chemistry and drug discovery pipelines. The choice of analytical methodology is paramount to ensuring the quality and consistency of the final product. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of this compound purity, offering supporting data and detailed experimental protocols.

This compound, a volatile and non-polar halogenated cycloalkane, presents a scenario where both HPLC and GC can be considered. However, the inherent physicochemical properties of the analyte often favor one technique over the other.

Comparing Analytical Techniques: HPLC vs. GC

Gas Chromatography is frequently the method of choice for volatile and semi-volatile compounds that are thermally stable, such as this compound.[1][2][3] Conversely, HPLC is the go-to technique for non-volatile, polar, and thermally labile molecules.[1][4][5] Despite this general preference, Reverse-Phase HPLC (RP-HPLC) can be effectively employed for the separation of non-polar compounds.[6][7][8]

The selection between HPLC and GC hinges on several factors, including the nature of potential impurities, required sensitivity, and laboratory instrumentation availability. Potential impurities in this compound, likely arising from its synthesis from cycloheptanol with reagents like thionyl chloride or hydrochloric acid, could include unreacted cycloheptanol and elimination by-products such as cycloheptene.[9][10][11][12]

A summary of the key comparative aspects is presented in the table below:

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1][3]
Analyte Suitability Ideal for non-volatile, polar, and thermally unstable compounds.[1][5] RP-HPLC is suitable for non-polar compounds.[6]Best suited for volatile and thermally stable compounds like halogenated hydrocarbons.[2][3][4]
Potential for this compound Feasible using a reverse-phase C18 column and a non-aqueous polar mobile phase.Highly suitable due to the volatile nature of this compound.
Common Detectors UV-Vis, Diode Array Detector (DAD), Refractive Index (RI), Mass Spectrometry (MS).Flame Ionization Detector (FID), Electron Capture Detector (ECD), Halogen-Specific Detector (XSD), Mass Spectrometry (MS).[1][3]
Sensitivity for Halogenated Compounds Generally lower unless coupled with MS.Very high, especially with selective detectors like ECD and XSD.[13][14][15]
Sample Preparation Typically involves dissolving the sample in a suitable solvent and filtration.[3]May require dilution in a volatile solvent; headspace analysis is also an option.[3]
Advantages Versatile for a wide range of compounds, operates at ambient temperatures.[3][4]High resolution for volatile compounds, faster analysis times, and lower solvent consumption.[1][2]
Disadvantages Higher solvent consumption and cost per analysis compared to GC.[1][2]Limited to thermally stable and volatile analytes.[1]

Experimental Protocols

While GC is a strong candidate, developing a robust HPLC method is valuable for laboratories where HPLC is the primary analytical instrument. Below is a detailed, hypothetical experimental protocol for quantifying this compound purity using Reverse-Phase HPLC.

Hypothetical HPLC Method for this compound Purity

This method is designed for the separation of the non-polar this compound from potentially more polar (cycloheptanol) and less polar (cycloheptene) impurities.

1. Instrumentation and Columns:

  • HPLC System: An Agilent 1260 Infinity II or similar, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

2. Reagents and Standards:

  • Mobile Phase A: Acetonitrile (HPLC grade).

  • Mobile Phase B: Water (HPLC grade).

  • Sample Diluent: Acetonitrile.

  • This compound Reference Standard: A certified reference standard of known purity.

  • Potential Impurity Standards: Cycloheptanol and Cycloheptene.

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 85% Acetonitrile and 15% Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, low UV is necessary).

  • Run Time: 15 minutes.

4. Sample and Standard Preparation:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm PTFE syringe filter before injection.

5. Purity Calculation:

  • The purity of this compound is determined using the area normalization method, calculated as:

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Mandatory Visualization

The following diagram illustrates the general workflow for the chromatographic analysis of this compound purity.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Weigh and Dissolve This compound Sample Filter Filter Sample Sample->Filter Standard Prepare Reference Standard Solution Inject Inject into HPLC/GC System Standard->Inject Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Peak Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report

Chromatographic Purity Analysis Workflow.

References

Cross-Validation of Experimental and Computational Data for Chlorocycloheptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental and computationally derived data for the molecule Chlorocycloheptane. By presenting a side-by-side analysis of its physicochemical properties, spectroscopic data, and thermodynamic parameters, this document aims to offer a comprehensive resource for researchers engaged in fields where the molecular characteristics of halogenated cycloalkanes are of interest.

Data Presentation

The following tables summarize the available experimental and estimated physical and spectroscopic data for this compound.

Physical Properties
PropertyExperimental Value/EstimateSource
Boiling Point 175 °C[1]
Density (estimated) ~0.99 g/mL at 20 °CAnalogues[2][3][4][5][6][7][8]
Refractive Index (estimated) ~1.47 at 20 °CAnalogues[1][5][6][9][10][11][12][13][14][15]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

SignalChemical Shift (ppm) (estimated)MultiplicityAssignment
H-13.5 - 4.0MultipletCH-Cl
H-2, H-71.8 - 2.2MultipletCH₂ adjacent to CH-Cl
H-3, H-4, H-5, H-61.4 - 1.8MultipletRemaining CH₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

CarbonChemical Shift (ppm) (estimated)
C-160 - 70
C-2, C-735 - 45
C-3, C-625 - 35
C-4, C-520 - 30

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
2920 - 2850StrongC-H stretch (alkane)
1465 - 1445MediumCH₂ bend
750 - 650StrongC-Cl stretch

Mass Spectrometry (MS)

m/zRelative AbundanceAssignment
132/134Varies (approx. 3:1 ratio)[M]⁺ (Molecular ion with ³⁵Cl and ³⁷Cl isotopes)
97High[C₇H₁₃]⁺ (Loss of Cl)
67Moderate[C₅H₇]⁺
41High[C₃H₅]⁺

Note: A detailed experimental mass spectrum with relative abundances was not found. The fragmentation pattern is predicted based on the principles of mass spectrometry for halogenated alkanes.[17][25][31][32][33]

Experimental Protocols

Detailed methodologies for the key experimental techniques cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is recorded. The instrument's software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis: The positions (in wavenumbers, cm⁻¹) and relative intensities of the absorption bands are identified and correlated with known vibrational frequencies of functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this compound.

  • Ionization: Electron Ionization (EI) is commonly used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. The presence of chlorine is indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (M+ and M+2 peaks in an approximate 3:1 ratio).

Visualization of the Comparison Workflow

The logical workflow for the cross-validation of experimental and computational data for this compound is depicted in the following diagram.

CrossValidationWorkflow Cross-Validation Workflow for this compound Data cluster_experimental Experimental Data Acquisition cluster_computational Computational Modeling cluster_comparison Data Cross-Validation exp_synthesis Synthesis & Purification exp_phys Physical Properties (BP, Density, RI) exp_synthesis->exp_phys exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_synthesis->exp_nmr exp_ir IR Spectroscopy exp_synthesis->exp_ir exp_ms Mass Spectrometry exp_synthesis->exp_ms compare_phys Compare Physical Properties exp_phys->compare_phys compare_nmr Compare NMR Spectra exp_nmr->compare_nmr compare_ir Compare IR Spectra exp_ir->compare_ir comp_geom Geometry Optimization (e.g., DFT) comp_nmr NMR Chemical Shift Calculation comp_geom->comp_nmr comp_ir Vibrational Frequency Calculation comp_geom->comp_ir comp_thermo Thermodynamic Property Calculation comp_geom->comp_thermo comp_nmr->compare_nmr comp_ir->compare_ir comp_thermo->compare_phys final_analysis Comprehensive Analysis & Publication compare_phys->final_analysis Integrate Findings compare_nmr->final_analysis Integrate Findings compare_ir->final_analysis Integrate Findings compare_thermo Compare Thermodynamic Properties

Caption: Workflow for comparing experimental and computational data.

References

Safety Operating Guide

Proper Disposal of Chlorocycloheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of chlorocycloheptane, a halogenated hydrocarbon. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor.[1] It is crucial to handle this chemical in a well-ventilated area and away from ignition sources.[2] When handling this compound, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with federal, state, and local regulations for hazardous waste. As a halogenated organic compound, it requires special handling and cannot be disposed of down the drain.[3]

1. Waste Identification and Segregation:

  • Clearly identify waste containing this compound as "Halogenated Organic Waste."[4][5]

  • Do not mix this compound waste with non-halogenated organic wastes, as the disposal methods and costs differ significantly.[3]

  • Keep this compound waste separate from other incompatible waste streams such as acids, bases, and oxidizers.[4][5]

2. Waste Collection and Storage:

  • Collect this compound waste in a designated, properly labeled, and sealed container.[5] The container should be made of a material compatible with halogenated organic compounds.

  • The container label should clearly state "Hazardous Waste," "Halogenated Organic Waste," and list "this compound" as a component.[3][5]

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[6] Ensure the container is tightly closed to prevent the release of flammable vapors.

3. Spill and Leak Management:

  • In the event of a spill, immediately remove all sources of ignition.[2]

  • Ventilate the area.

  • Absorb the spill with an inert material such as vermiculite, sand, or earth.[2]

  • Collect the contaminated absorbent material and place it in a sealed container for disposal as hazardous waste.[2] Do not allow the spill to enter drains or waterways.

4. Final Disposal:

  • Arrange for the collection of the halogenated organic waste by a licensed hazardous waste disposal company. Halogenated organic wastes are typically disposed of via high-temperature incineration.[4]

  • Follow all institutional and regulatory procedures for waste pickup and documentation.

Quantitative Data Summary

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following table summarizes key safety and physical properties based on available data for this compound and structurally similar compounds like 1-chloroheptane and chlorocyclohexane.

PropertyValue/InformationSource
GHS Hazard Statements H226: Flammable liquid and vapor[1]
GHS Precautionary Statements P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][6]
P233: Keep container tightly closed.[1][6]
P403 + P235: Store in a well-ventilated place. Keep cool.[1][6]
P501: Dispose of contents/container to an approved waste disposal plant.[1][6]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coatGeneral laboratory practice
Spill Containment Inert absorbent material (vermiculite, sand, earth)[2]
Fire Extinguishing Media Dry sand, dry chemical, alcohol-resistant foam

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Chlorocycloheptane_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 Waste Accumulation cluster_2 Emergency Procedures cluster_3 Final Disposal A Generate This compound Waste B Identify as 'Halogenated Organic Waste' A->B C Segregate from Non-Halogenated and Incompatible Wastes B->C D Collect in Labeled, Sealed Container C->D E Store in Cool, Dry, Well-Ventilated Area D->E J Arrange for Pickup by Licensed Waste Disposal Company E->J F Spill Occurs G Remove Ignition Sources & Ventilate Area F->G Action H Absorb with Inert Material G->H I Collect Contaminated Material for Disposal H->I I->D Contain and Dispose K High-Temperature Incineration J->K

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorocycloheptane
Reactant of Route 2
Chlorocycloheptane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.